molecular formula C12H22N2O2 B1528109 tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate CAS No. 1251019-03-0

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Cat. No.: B1528109
CAS No.: 1251019-03-0
M. Wt: 226.32 g/mol
InChI Key: BRSVASFRYDNVEP-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is a bifunctional synthetic intermediate of significant value in medicinal chemistry and drug discovery research. This compound features both a pyrrolidine and an azetidine ring system, a structural motif found in compounds targeting a range of therapeutic areas . The presence of the tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen enhances the molecule's stability and allows for selective functionalization of the pyrrolidine nitrogen in multi-step syntheses . As a versatile scaffold, it is designed for the synthesis of more complex molecules, potentially for applications in central nervous system disorders, antiviral agents, and anti-inflammatory drugs, as suggested by the biological activities of similar pyrrolidine-azetidine derivatives . The structure serves as a critical precursor for generating targeted compound libraries. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All information provided is for informational purposes to support scientific inquiry.

Properties

IUPAC Name

tert-butyl 3-pyrrolidin-3-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-10(8-14)9-4-5-13-6-9/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSVASFRYDNVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251019-03-0
Record name tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Azetidine Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Small, saturated heterocycles have emerged as privileged scaffolds, offering a three-dimensional architecture that can enhance properties such as solubility, metabolic stability, and target engagement. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1] Its inherent ring strain and conformational rigidity provide a unique structural motif that can favorably influence the biological activity of a parent molecule.[2]

This guide focuses on a key building block, tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (CAS No. 1251019-03-0). This molecule is of particular interest to researchers and drug development professionals as it combines the desirable features of the azetidine core with a pyrrolidinyl substituent, offering multiple points for diversification and derivatization. A thorough understanding of its physical properties is not merely an academic exercise; it is a critical prerequisite for its effective utilization in synthetic workflows, formulation development, and ultimately, the successful generation of new therapeutic agents.[3][4] This document provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed, field-proven protocols for their experimental determination.

Molecular Structure and Core Physicochemical Parameters

The foundational step in characterizing any chemical entity is to establish its molecular structure and fundamental physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Caption: Chemical structure of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

Table 1: Summary of Physical and Computed Properties

PropertyValueSource
CAS Number 1251019-03-0[5][6]
Molecular Formula C₁₂H₂₂N₂O₂[7]
Molecular Weight 226.32 g/mol [7]
Physical Form Oil[5]
Boiling Point Data not available
Density Data not available
Pour Point Data not available
XLogP3 (Computed) 1.1[7]
Hydrogen Bond Donor Count 1[7]
Hydrogen Bond Acceptor Count 3[7]
Rotatable Bond Count 3[7]
Topological Polar Surface Area 41.6 Ų[7]
Monoisotopic Mass 226.16812 Da[8]

Experimental Determination of Physical Properties

The following sections detail robust protocols for the experimental determination of key physical properties. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Determination of Pour Point for Oily Compounds

Given that tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate exists as an oil at ambient temperature, a classical melting point determination is not applicable. Instead, the pour point, the lowest temperature at which the oil will still flow, is a more relevant physical constant. This parameter is crucial for storage and handling in cooler environments. The following protocol is adapted from the ASTM D5853 standard for crude oils and is suitable for this type of organic compound.[9]

Principle: The sample is cooled at a specified rate and examined for flow characteristics at intervals of 3°C. The pour point is taken as 3°C above the temperature at which the oil ceases to flow.[10]

Apparatus:

  • Test jar (flat-bottomed glass tube)

  • Jacket (to surround the test jar)

  • Gasket (to position the test jar within the jacket)

  • Cooling bath (e.g., dry ice/acetone or a programmable cooling unit)

  • Calibrated low-temperature thermometer

Procedure:

  • Sample Preparation: Ensure the sample is dry and free of any particulate matter. If necessary, filter the oil through a syringe filter.

  • Apparatus Assembly: Place the gasket around the test jar and insert it into the jacket. The jacket provides a uniform cooling environment and prevents rapid temperature changes.

  • Sample Loading: Transfer approximately 20 mL of the sample into the test jar.

  • Cooling: Place the entire assembly into the cooling bath. The cooling rate should be controlled to be gradual.

  • Observation: Starting at a temperature at least 10°C above the expected pour point, remove the test jar from the jacket at every 3°C interval.

  • Flow Test: Tilt the jar to a horizontal position for no more than 5 seconds. If the oil flows, return it to the cooling bath. If there is no movement, the solidification point has been reached.

  • Pour Point Determination: The pour point is recorded as the temperature of the last 3°C interval at which flow was observed.[11]

Self-Validation: The protocol's integrity is maintained by the stepwise cooling and observation, which allows for a precise determination of the temperature at which flow ceases. Running the experiment in triplicate will ensure the reproducibility of the result.

Solubility Profiling

A comprehensive solubility profile is indispensable for a synthetic building block. It informs the choice of solvents for reactions, work-up procedures, and purification (e.g., chromatography). The following protocol outlines a systematic approach to determining the solubility of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate in a range of common laboratory solvents.

Principle: The solubility is determined by observing the miscibility of a defined amount of the compound in a set volume of solvent. The "like dissolves like" principle is a useful starting point, but experimental verification is essential.[12] The presence of both polar (amine, carbamate) and non-polar (tert-butyl, hydrocarbon backbone) moieties in the target molecule suggests a nuanced solubility profile.

Experimental Workflow for Solubility Determination start Start: Add 100 mg of compound to a vial add_solvent Add 1 mL of solvent start->add_solvent vortex Vortex for 60 seconds at room temperature add_solvent->vortex observe Observe for miscibility (one clear phase?) vortex->observe soluble Soluble observe->soluble Yes insoluble Insoluble observe->insoluble No

Caption: Workflow for determining the solubility of the target compound.

Apparatus and Reagents:

  • Small glass vials (4 mL) with caps

  • Vortex mixer

  • Graduated pipettes or syringes

  • Analytical balance

  • Solvents:

    • Aqueous: Deionized Water, 5% HCl (aq), 5% NaOH (aq)

    • Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetonitrile (MeCN)

    • Polar Protic: Methanol (MeOH), Ethanol (EtOH)

    • Non-polar: Hexanes, Toluene

Procedure:

  • Sample Preparation: Weigh 100 mg of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate into a clean, dry vial. This provides a standard concentration of 100 mg/mL for assessment.

  • Solvent Addition: Add 1 mL of the first test solvent to the vial.

  • Mixing: Cap the vial and vortex vigorously for 60 seconds. This ensures thorough mixing and provides sufficient time for dissolution.

  • Observation: Allow the mixture to stand for 1 minute and observe.

    • Soluble: The mixture forms a single, clear, and homogeneous phase.

    • Partially Soluble: The mixture is cloudy or contains undissolved droplets.

    • Insoluble: Two distinct liquid layers are present, or the compound remains as a separate phase.

  • Record Results: Document the observation for each solvent.

  • Acid/Base Reactivity: The tests in 5% HCl and 5% NaOH are particularly informative. Solubility in aqueous acid would indicate that the basic nitrogen atoms are protonated to form a water-soluble salt. Conversely, while this molecule lacks a strongly acidic proton, insolubility in aqueous base confirms this.

Trustworthiness of the Protocol: This systematic approach, using a standardized amount of solute and solvent, provides a reliable and comparable measure of solubility across a diverse panel of solvents. The inclusion of acidic and basic aqueous solutions provides valuable information about the compound's chemical reactivity and potential for extraction.

Conclusion: A Versatile Building Block Underpinned by Predictable Properties

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate stands as a valuable and versatile building block for the synthesis of novel chemical entities. Its unique combination of a strained azetidine ring and a functionalizable pyrrolidine moiety makes it an attractive starting point for exploring new chemical space.[13] While a complete experimental dataset for all its physical properties is not yet publicly available, the computed values and the robust experimental protocols outlined in this guide provide researchers with the necessary tools to effectively handle, characterize, and utilize this compound in their drug discovery endeavors. A solid understanding of these foundational properties is the first step in unlocking the full potential of this and other innovative chemical scaffolds.

References

  • ADDINOL. (n.d.). Pour point of oil - Definition and information. Retrieved January 20, 2026, from [Link]

  • Medina, M. (n.d.). Pour Point Test ASTM D5853. Scribd. Retrieved January 20, 2026, from [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]

  • ChemRxiv. (2025, February 25). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Angene Chemical. (n.d.). Tert-Butyl 3-(Pyrrolidin-3-Yl)Azetidine-1-Carboxylate. Retrieved January 20, 2026, from [Link]

  • Precision Lubrication Magazine. (n.d.). Pour Point Temperature and Testing: An In-Depth Guide. Retrieved January 20, 2026, from [Link]

  • ARO Scientific. (2024, January 23). Pour Point of Petroleum Products - A Brief Guide. [Link]

  • Savant Labs. (n.d.). ASTM D5853 - Standard Test Method for Pour Point of Crude Oils. Retrieved January 20, 2026, from [Link]

  • University Name. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 20, 2026, from [Link]

  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • University Website. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 20, 2026, from [Link]

  • University Website. (n.d.). Classification of organic compounds By solubility. Retrieved January 20, 2026, from [Link]

  • PubMed Central. (2019, October 31). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (C12H22N2O2). Retrieved January 20, 2026, from [Link]

Sources

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate: A Core Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will dissect its structural attributes, physicochemical properties, synthesis, and strategic applications, offering field-proven insights into its role in constructing novel therapeutic agents.

Strategic Importance in Medicinal Chemistry

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is a bifunctional scaffold that marries two of the most valuable heterocyclic systems in modern drug design: the azetidine and the pyrrolidine ring.

  • The Azetidine Moiety: This strained four-membered ring is not merely a linker but a strategic tool for enhancing pharmacological properties.[1] Its inherent rigidity reduces the entropic penalty upon binding to a biological target, potentially increasing potency.[2][3] The sp³-rich character of the azetidine ring often improves aqueous solubility and metabolic stability, key attributes for successful drug candidates.[1] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the calcium channel blocker azelnidipine, feature an azetidine ring to optimize their pharmacokinetic profiles.[1]

  • The Pyrrolidine Moiety: As one of the most common five-membered nitrogen heterocycles, the pyrrolidine ring is a cornerstone of both natural products and synthetic drugs.[4] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling effective exploration of three-dimensional chemical space and optimizing interactions with protein binding sites.[4]

The fusion of these two rings, with a Boc-protecting group on the azetidine nitrogen, creates a versatile intermediate. The Boc group provides robust protection during synthetic manipulations while being readily removable under acidic conditions. The free secondary amine on the pyrrolidine ring serves as a primary handle for diversification, allowing for the introduction of a wide array of functional groups to build out molecular complexity and target-specific interactions.

G cluster_legend Key Structural Features cluster_mol A Azetidine Ring (Metabolic Stability, Rigidity) B Pyrrolidine Ring (3D Scaffolding) C Boc Protecting Group (Synthetic Handle) D Nucleophilic N-H (Diversification Point) mol tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Caption: Core components of the title compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The data below provides the necessary parameters for identifying and verifying tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

PropertyValueSource
CAS Number 1251019-03-0[5][6]
Molecular Formula C₁₂H₂₂N₂O₂[6]
Molecular Weight 226.32 g/mol [6]
SMILES O=C(N1CC(C2CNCC2)C1)OC(C)(C)C[6]
Storage Keep in dark place, sealed in dry, 2-8°C[6][7]
Spectroscopic Data Interpretation

While specific spectra for this exact compound are not publicly available, we can predict the key signals based on its structure and data from closely related analogues.[8]

  • ¹H NMR:

    • ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector.

    • ~1.5-2.2 ppm (multiplets): Protons on the pyrrolidine ring carbons not adjacent to the nitrogen.

    • ~2.8-3.6 ppm (multiplets): Protons on the pyrrolidine and azetidine carbons adjacent to the nitrogen atoms.

    • ~3.8-4.2 ppm (multiplets): Protons on the azetidine ring, often shifted downfield by the adjacent carbamate.

    • A broad singlet corresponding to the N-H proton of the pyrrolidine ring.

  • ¹³C NMR:

    • ~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.

    • ~45-60 ppm: Carbons of the azetidine and pyrrolidine rings.

    • ~79.5 ppm: The quaternary carbon of the tert-butyl group.

    • ~155.0 ppm: The carbonyl carbon of the Boc carbamate group.[8]

  • Mass Spectrometry (HRMS):

    • The predicted exact mass for the protonated molecule [M+H]⁺ is 227.1754 m/z.[9] This value is critical for confirming the elemental composition of the synthesized product.

Synthesis and Mechanistic Considerations

The synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is a prime example of modern heterocyclic chemistry, typically achieved via reductive amination. This method is favored for its high efficiency and operational simplicity.

Retrosynthetic Analysis

The most logical disconnection is at the C-N bond formed between the two rings. This points to a reaction between an electrophilic azetidine precursor and a nucleophilic pyrrolidine. The ideal electrophile is tert-Butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone), a commercially available and highly reactive ketone.[10]

G target Target Molecule tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate disconnection Key Disconnection (Reductive Amination) target->disconnection precursors Key Precursors disconnection->precursors azetidinone tert-Butyl 3-oxoazetidine-1-carboxylate (Electrophile) precursors->azetidinone pyrrolidine Pyrrolidine (Nucleophile) precursors->pyrrolidine

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Reductive Amination

This protocol provides a robust and self-validating workflow. The causality behind each step is explained to ensure reproducibility and understanding.

  • Reaction Setup:

    • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add pyrrolidine (1.2 eq).

    • Causality: DCM/DCE is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions. A slight excess of the amine nucleophile (pyrrolidine) is used to drive the reaction to completion.

  • Imine Formation:

    • Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting ketone.

    • Causality: This initial step allows for the formation of the key iminium ion intermediate, which is the actual species that will be reduced.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours until the reaction is complete.

    • Causality: NaBH(OAc)₃ is the reducing agent of choice for its mildness and selectivity. It is less reactive towards ketones and aldehydes than other hydrides, allowing it to selectively reduce the iminium ion in situ. Its use avoids the need for pre-forming and isolating the sensitive imine.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The NaHCO₃ quench neutralizes any remaining acid and destroys excess reducing agent. The brine wash removes bulk water, and Na₂SO₄ removes residual traces of water from the organic solvent.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the product.

    • Causality: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.

  • Validation:

    • Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS, comparing the results to the expected values outlined in Section 2.

Applications and Diversification

The true value of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate lies in its potential for elaboration into more complex drug candidates.

G cluster_diversification Points of Diversification start tert-Butyl 3-(pyrrolidin-3-yl) azetidine-1-carboxylate path1 Pyrrolidine N-H (Acylation, Alkylation, Reductive Amination) start->path1 Primary Route path2 Azetidine N-Boc (Deprotection -> Functionalization) start->path2 Secondary Route (Post-deprotection)

Caption: Potential synthetic diversification pathways.

  • Functionalization of the Pyrrolidine Nitrogen: The secondary amine is a potent nucleophile, readily participating in a variety of reactions:

    • Acylation: Reaction with acid chlorides or carboxylic acids (using coupling agents like HATU or EDC) to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

    • Alkylation/Arylation: Reaction with alkyl or aryl halides (e.g., via Buchwald-Hartwig amination) to introduce new carbon frameworks.

    • Reductive Amination: Reaction with aldehydes or ketones to append further substituents.

  • Functionalization of the Azetidine Nitrogen:

    • The Boc group can be cleanly removed using strong acids like trifluoroacetic acid (TFA) in DCM. This reveals a secondary amine on the azetidine ring, which can then undergo the same set of reactions described above, providing a second vector for diversification.

This dual-handle approach allows chemists to systematically build libraries of compounds around a rigid, 3D-rich core, which is a highly effective strategy for navigating the complexities of structure-activity relationships (SAR) in a drug discovery program.

Safety and Handling

As with many amine-containing building blocks, appropriate safety measures are required.

  • Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Precautionary Statements: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust/fumes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from oxidizing agents to ensure long-term stability.[6]

Conclusion

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is more than just a chemical intermediate; it is a strategically designed scaffold that provides a robust starting point for the synthesis of next-generation therapeutics. Its unique combination of a rigid azetidine core and a versatile pyrrolidine ring offers a compelling platform for developing molecules with improved potency, selectivity, and pharmacokinetic properties. The clear, reliable synthetic pathways and multiple points for diversification make it an invaluable asset for researchers and drug development professionals aiming to tackle complex biological targets.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • PubChem. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. Retrieved from [Link]

  • PubChemLite. Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (C12H22N2O2). Retrieved from [Link]

  • MDPI. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Retrieved from [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ACS Publications. (2022). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2020, May). Examples of azetidine containing molecules alongside pyrrolidine.... Retrieved from [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • ChemRxiv. (2025, February 25). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1251019-03-0

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Complex Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the demand for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Azetidine-containing structures have garnered significant attention due to their unique conformational constraints and their ability to serve as bioisosteres for other cyclic systems.[1] Among these, tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate emerges as a bifunctional building block of considerable interest. Its structure, featuring a Boc-protected azetidine linked to a pyrrolidine moiety, presents a versatile platform for the synthesis of complex molecules, particularly in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs).[2] This guide provides a comprehensive technical overview of its synthesis, characterization, and applications, grounded in established chemical principles and supported by relevant literature.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in multi-step syntheses.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂
Molecular Weight 226.32 g/mol
CAS Number 1251019-03-0
Appearance Predicted to be an oil[3]
XLogP3 1.1N/A
Hydrogen Bond Donor Count 1N/A
Hydrogen Bond Acceptor Count 3N/A
Rotatable Bond Count 2N/A
Topological Polar Surface Area 32.7 ŲN/A
Monoisotopic Mass 226.168128 g/mol [4]

Synthesis and Purification: A Mechanistic Approach

The synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is most logically achieved through a reductive amination pathway. This well-established transformation in organic chemistry provides a reliable method for the formation of carbon-nitrogen bonds. The key starting materials for this synthesis are 1-Boc-3-azetidinone and 3-aminopyrrolidine .

The causality behind this synthetic choice lies in the reactivity of the ketone on the azetidine ring. The carbonyl group is susceptible to nucleophilic attack by the primary amine of 3-aminopyrrolidine, forming a hemiaminal intermediate which then dehydrates to an iminium ion. This electrophilic intermediate is subsequently reduced in situ to afford the desired secondary amine linkage between the two heterocyclic rings.

Experimental Protocol: Reductive Amination

Diagram of the Synthetic Workflow

G A 1-Boc-3-azetidinone + 3-Aminopyrrolidine B Dissolve in Dichloromethane (DCM) A->B C Add Sodium Triacetoxyborohydride (STAB) B->C Formation of Iminium Ion D Stir at Room Temperature C->D Reduction E Reaction Quench (e.g., sat. NaHCO₃) D->E F Aqueous Workup & Extraction E->F G Purification by Flash Chromatography F->G H Final Product G->H

Caption: Synthetic workflow for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add 3-aminopyrrolidine (1.1 eq). The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of the Iminium Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. The progress of this step can be monitored by thin-layer chromatography (TLC).

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is a mild and selective reducing agent, well-suited for reductive aminations, minimizing side reactions such as the reduction of the starting ketone.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

Analytical Characterization

Table of Predicted Analytical Data:

AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~4.2-3.8 (m, 4H, azetidine CH₂), ~3.6-3.0 (m, 1H, azetidine CH), ~3.2-2.6 (m, 4H, pyrrolidine CH₂), ~2.5-2.2 (m, 1H, pyrrolidine CH), ~2.0-1.6 (m, 2H, pyrrolidine CH₂), 1.45 (s, 9H, Boc CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~156.5 (C=O), ~80.0 (Boc quaternary C), ~60-50 (azetidine and pyrrolidine CH₂/CH carbons), ~30-25 (pyrrolidine CH₂), 28.4 (Boc CH₃)
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₂H₂₃N₂O₂⁺ [M+H]⁺: 227.1754. Found: To be determined experimentally.

Applications in Drug Discovery: A Key PROTAC Linker

The structural motif of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is particularly valuable in the design of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The title compound serves as a versatile component of the linker. The secondary amine on the pyrrolidine ring provides a nucleophilic handle for attachment to an electrophilic center on the E3 ligase ligand or an intervening spacer. The Boc-protected azetidine can be deprotected to reveal a secondary amine, which can then be functionalized with the target protein ligand. The rigid, non-planar structure of the azetidine-pyrrolidine core helps to control the spatial orientation of the two ligands, which is a critical factor in the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase) and subsequent protein degradation.

Diagram of PROTAC Assembly:

G cluster_0 PROTAC Synthesis cluster_1 Mechanism of Action A tert-Butyl 3-(pyrrolidin-3-yl) azetidine-1-carboxylate B Couple to E3 Ligase Ligand A->B C Boc Deprotection B->C D Couple to Target Protein Ligand C->D E Final PROTAC Molecule D->E H Ternary Complex Formation E->H recruits F Target Protein F->H G E3 Ligase G->H I Ubiquitination of Target Protein H->I J Proteasomal Degradation I->J

Caption: Role of the title compound in PROTAC synthesis and mechanism of action.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

  • Hazard Statements: Based on data for similar compounds, it is likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. Use only outdoors or in a well-ventilated area.[3]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. It is recommended to store under an inert atmosphere and at refrigerated temperatures to ensure long-term stability.

Conclusion

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is a valuable and versatile building block for modern drug discovery. Its synthesis via reductive amination is a robust and scalable method. The unique three-dimensional architecture of this compound makes it an attractive component for the construction of complex molecular entities, most notably as a linker in the design of PROTACs. A thorough understanding of its synthesis, characterization, and reactivity is crucial for its effective implementation in research and development programs aimed at discovering the next generation of therapeutics.

References

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • PubChem. Tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. [Link]

  • Cheekatla, S. R. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1149-1163.

Sources

A Technical Guide to tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that provide access to new chemical space and confer advantageous physicochemical properties is incessant. Saturated heterocycles, particularly those rich in sp³-hybridized carbons, have become cornerstone elements in the design of next-generation therapeutics. This guide provides a comprehensive technical overview of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, a bifunctional building block that merges the unique conformational constraints of the azetidine ring with the proven utility of the pyrrolidine motif. We will explore its fundamental properties, outline robust synthetic and analytical methodologies, and discuss its strategic application in drug discovery programs, establishing its value for researchers, chemists, and drug development professionals.

The Ascendancy of Azetidine Scaffolds in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a highly valued structural motif in contemporary drug design.[1] Its significance stems from a unique combination of physicochemical properties imparted to a parent molecule. The inherent ring strain and non-planar geometry of the azetidine scaffold introduce a level of conformational rigidity that can be crucial for optimizing ligand-receptor binding interactions. This rigidity often leads to enhanced selectivity and potency.

Furthermore, the introduction of sp³-rich azetidine cores can improve key pharmacokinetic properties, including aqueous solubility and metabolic stability, while decreasing the risk of off-target toxicity associated with planar, aromatic systems.[1] Several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor Baricitinib and the MEK inhibitor Cobimetinib , successfully incorporate the azetidine moiety to achieve their desired therapeutic profiles.[1][2]

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (CAS: 1251019-03-0) represents a particularly strategic asset in this class. It provides two distinct points for chemical diversification: a Boc-protected secondary amine on the azetidine ring and a free secondary amine on the pyrrolidine ring. This orthogonal reactivity allows for controlled, stepwise elaboration, making it an ideal scaffold for the construction of diverse chemical libraries aimed at a wide array of biological targets.

Physicochemical Properties and Identification

Accurate identification and characterization are the foundation of any chemical research. The key properties of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate are summarized below.

Molecular Structure

Caption: Chemical structure of the title compound.

Data Summary Table
PropertyValueSource
Chemical Name tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate-
CAS Number 1251019-03-0[3]
Molecular Formula C₁₂H₂₂N₂O₂[4]
Molecular Weight 226.32 g/mol [5]
Monoisotopic Mass 226.16812 Da[4]
SMILES CC(C)(C)OC(=O)N1CC(C1)C2CCNC2[4]
InChIKey BRSVASFRYDNVEP-UHFFFAOYSA-N[4]
Physical Form Expected to be an oil or low-melting solid[5]

Synthesis and Purification Workflow

A robust and scalable synthetic route is paramount for the utility of any building block. The synthesis of this compound is logically approached via the reductive amination of a key azetidinone intermediate.

Retrosynthetic Analysis and Strategy

The most logical disconnection is at the C-N bond formed between the two heterocyclic rings. This suggests a reductive amination pathway, a reliable and widely used transformation in medicinal chemistry. This approach requires two key precursors: tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone) and 3-aminopyrrolidine (or a protected version thereof). The choice of a mild reducing agent, such as sodium triacetoxyborohydride, is critical to prevent reduction of the Boc-protecting group or over-reduction of the iminium intermediate.

Synthesis Workflow Diagram

G start N-Boc-3-hydroxyazetidine ketone N-Boc-3-azetidinone (Key Intermediate) start->ketone Oxidation (e.g., Dess-Martin) reductive_amination Reductive Amination (e.g., NaBH(OAc)₃, DCM/AcOH) ketone->reductive_amination pyrrolidine 3-Aminopyrrolidine (or protected analog) pyrrolidine->reductive_amination purification Purification (Flash Chromatography) reductive_amination->purification product tert-Butyl 3-(pyrrolidin-3-yl) azetidine-1-carboxylate purification->product

Caption: Overall workflow for the synthesis of the title compound.

Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This key intermediate is synthesized via oxidation of the corresponding alcohol. The use of Dess-Martin periodinane is often preferred for its mild conditions and high yields.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Oxidation: Add Dess-Martin periodinane (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. Stir vigorously for 30 minutes until both layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone, which can often be used in the next step without further purification.

  • Causality Insight: The choice of Dess-Martin periodinane over harsher chromium-based oxidants minimizes side reactions and simplifies purification. The basic quench with NaHCO₃ is crucial to neutralize the acetic acid byproduct of the oxidation.

Protocol 2: Reductive Amination to Yield the Final Product
  • Setup: To a round-bottom flask, add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and tert-butyl 3-aminopyrrolidine-1-carboxylate (1.05 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Acidification: Add glacial acetic acid (2.0 eq) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The reaction may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor for the disappearance of the ketone starting material by LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extraction: Extract the mixture with DCM (3x).

  • Workup: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) to afford the Boc-protected diamine.

  • Deprotection (if applicable): If the pyrrolidine was protected, a subsequent deprotection step (e.g., using TFA in DCM for a Boc group) would be necessary, followed by an aqueous basic workup to yield the final product.

  • Trustworthiness Validation: This protocol is self-validating. The progress can be rigorously monitored by LC-MS, allowing for clear determination of the reaction endpoint. The final product's identity and purity are then confirmed through the comprehensive analytical methods described in the next section.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to ensure the structural integrity and purity of the building block before its use in discovery campaigns.

Analysis TechniqueExpected Results
¹H NMR Complex multiplet signals expected in the aliphatic region (1.5-4.0 ppm) corresponding to the azetidine and pyrrolidine rings. A sharp singlet around 1.45 ppm integrating to 9H for the tert-butyl group. A broad singlet for the N-H proton of the pyrrolidine.
¹³C NMR Signals corresponding to the Boc-carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and multiple signals in the 25-60 ppm range for the sp³ carbons of the two rings. The methyl carbons of the Boc group will appear around 28 ppm.
HRMS (ESI+) The primary ion observed will be the [M+H]⁺ adduct. The calculated exact mass is 227.17540 Da . The experimentally observed mass should be within 5 ppm of this value.
Purity (HPLC/UPLC) Using a standard C18 column with a water/acetonitrile gradient (containing 0.1% formic acid or TFA), the product should appear as a single major peak with >95% purity by area.

Strategic Applications in Drug Discovery

The true value of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate lies in its capacity for controlled, divergent synthesis. The two nitrogen atoms have orthogonal reactivity, allowing for selective functionalization.

  • Pyrrolidine N-H: This free secondary amine is a nucleophile and a base. It is readily available for reactions such as acylation, alkylation, sulfonylation, or reductive amination to build out one vector of the molecule.

  • Azetidine N-Boc: The Boc-protecting group is stable to most common reaction conditions but can be cleanly removed under acidic conditions (e.g., TFA or HCl in dioxane). This unmasks the second nitrogen atom for a subsequent round of diversification.

Derivatization Pathway Diagram

G core Core Scaffold (Title Compound) path1 Step 1: Functionalize Pyrrolidine N-H core->path1 R¹-X (Acylation, Alkylation, etc.) intermediate N-Boc Protected Intermediate Library path1->intermediate path2 Step 2: Deprotect Azetidine N-Boc (e.g., TFA) intermediate->path2 path3 Step 3: Functionalize Azetidine N-H path2->path3 final_library Final Diverse Library path3->final_library R²-Y (Acylation, Alkylation, etc.)

Caption: Orthogonal synthesis strategy for library generation.

This strategy enables the rapid generation of a matrix of compounds where two different diversity elements (R¹ and R²) can be installed independently, making it a powerful tool for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

While specific toxicity data for this compound is not widely published, data from structurally similar molecules provides a strong basis for safe handling protocols.

  • Hazard Profile: Based on analogous compounds, it should be treated as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[5][6][7]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[8] In case of contact, flush the affected area with copious amounts of water.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8 °C) to prevent degradation.

Conclusion

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is more than just another chemical reagent; it is a strategically designed building block that addresses the needs of modern drug discovery. Its sp³-rich, conformationally defined structure provides a robust starting point for developing novel therapeutics with improved pharmacokinetic profiles. The orthogonal reactivity of its two nitrogen centers offers chemists a reliable and flexible platform for systematic SAR exploration and library synthesis. By understanding its properties, synthesis, and safe handling, research organizations can effectively leverage this versatile scaffold to accelerate their discovery programs and engineer the medicines of the future.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles - PubMed Central. Available at: [Link]

  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate - PubChem. Available at: [Link]

  • The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate - PubChemLite. Available at: [Link]

  • tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate - Chemlin. Available at: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. Available at: [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]

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A Technical Guide to tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate, a key building block for medicinal chemists and drug development professionals. This document delves into its chemical identity, strategic importance, synthesis, and potential applications, offering field-proven insights into its role in constructing novel therapeutics.

Executive Summary: The Strategic Value of a Unique Heterocyclic Framework

In the landscape of contemporary drug discovery, the quest for molecules with enhanced pharmacological properties—improved potency, selectivity, and pharmacokinetic profiles—is paramount. tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate has emerged as a valuable scaffold, combining the unique attributes of two critical saturated heterocycles: the strained four-membered azetidine ring and the versatile five-membered pyrrolidine ring.

The azetidine moiety, with its inherent ring strain and conformational rigidity, offers a unique three-dimensional architecture that can enhance binding affinity to biological targets.[1] This structural feature is increasingly incorporated into FDA-approved drugs to improve metabolic stability and receptor selectivity.[2] The pyrrolidine ring, a ubiquitous motif in pharmacologically active compounds, provides a robust framework that can be readily functionalized to explore chemical space and optimize drug-like properties.[3] The fusion of these two rings, with the added benefit of the tert-butoxycarbonyl (Boc) protecting group for synthetic tractability, makes this molecule a highly sought-after intermediate in the synthesis of novel drug candidates.

Nomenclature and Physicochemical Properties

A critical aspect of scientific integrity is the precise identification of chemical entities. The user-specified topic, "tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate," is a common point of confusion. Through rigorous database and literature review, the correct IUPAC name for the compound of interest has been confirmed.

Correct IUPAC Name: tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate[4]

This nomenclature indicates that the azetidine ring is a substituent on the 3-position of the pyrrolidine ring, and the Boc group is attached to the nitrogen of the pyrrolidine.

Chemical Structure

Caption: 2D Structure of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate

Key Physicochemical Data
PropertyValueSource
CAS Number 1314771-82-8[4]
Molecular Formula C₁₂H₂₂N₂O₂[5]
Molecular Weight 226.32 g/mol [5]
InChI Key VJSCBCZNNHYGQH-UHFFFAOYSA-N[4]
Predicted XlogP 1.1[6]
Appearance Oil[4]

Synthesis and Mechanistic Considerations

The proposed synthesis involves the coupling of a suitably protected azetidine precursor with a pyrrolidine derivative, followed by selective deprotection and final Boc protection of the pyrrolidine nitrogen.

Proposed Synthetic Workflow

G start 1-Boc-3-oxoazetidine intermediate1 1-Boc-3-(cyanomethylene)azetidine start->intermediate1 Wittig-Horner Reaction intermediate2 3-(Cyanomethylene)azetidine intermediate1->intermediate2 Boc Deprotection (e.g., TFA) intermediate3 3-(Aminomethyl)azetidine intermediate2->intermediate3 Reduction of Nitrile (e.g., H2/Raney Ni) coupling Coupling Reaction intermediate3->coupling pyrrolidine_precursor Protected Pyrrolidine Precursor pyrrolidine_precursor->coupling deprotection Selective Deprotection coupling->deprotection Formation of Pyrrolidine Ring final_product tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate deprotection->final_product Boc Protection

Caption: Proposed Synthetic Workflow

Detailed Experimental Protocol (Proposed)

This protocol is a representative, conceptual pathway. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Step 1: Synthesis of 1-Boc-3-(cyanomethylene)azetidine

  • Rationale: The introduction of a cyanomethylene group via a Wittig-Horner reaction provides a versatile handle for further functionalization.[7]

  • Procedure:

    • To a solution of diethyl (cyanomethyl)phosphonate in anhydrous THF at -5 °C under a nitrogen atmosphere, slowly add a solution of potassium tert-butoxide in THF.

    • Stir the resulting mixture for 3 hours at -5 °C.

    • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF and continue stirring for an additional 2 hours at -5 °C.[7]

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Step 2: Boc Deprotection

  • Rationale: Removal of the Boc group from the azetidine nitrogen is necessary for subsequent coupling reactions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and effective method for this transformation.[8]

  • Procedure:

    • Dissolve the 1-Boc-3-(cyanomethylene)azetidine in anhydrous DCM and cool to 0 °C.

    • Add TFA dropwise and stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an appropriate organic solvent.

    • Dry the organic layer, filter, and concentrate to yield 3-(cyanomethylene)azetidine.

Step 3: Reduction of the Nitrile

  • Rationale: The nitrile is reduced to a primary amine, which will serve as a nucleophile in the subsequent ring-forming reaction.

  • Procedure:

    • Dissolve the 3-(cyanomethylene)azetidine in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of Raney nickel.

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the catalyst and concentrate the filtrate to obtain 3-(aminomethyl)azetidine.

Step 4: Pyrrolidine Ring Formation and Final Boc Protection

  • Rationale: The final steps involve the formation of the pyrrolidine ring through a coupling reaction with a suitable precursor, followed by the protection of the pyrrolidine nitrogen with a Boc group. The choice of the pyrrolidine precursor will depend on the desired stereochemistry and substitution pattern. A general procedure for Boc protection is provided.

  • Procedure (Boc Protection):

    • Dissolve the 3-(azetidin-3-yl)pyrrolidine intermediate in a 1:1 mixture of THF and water.

    • Add sodium bicarbonate to act as a base.

    • Add di-tert-butyl dicarbonate (Boc₂O) and stir the mixture at room temperature until the reaction is complete.[9]

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the final product by column chromatography.

Spectroscopic and Analytical Data (Predicted)

Due to the limited availability of public experimental data for tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate, the following data is predicted or based on closely related structures. Experimental verification is highly recommended.

Analysis Predicted Data
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), and complex multiplets for the azetidine and pyrrolidine ring protons.
¹³C NMR Resonances for the Boc carbonyl carbon (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm), along with signals for the azetidine and pyrrolidine ring carbons.
Mass Spec (ESI) [M+H]⁺ at m/z 227.1754
IR Spectroscopy Characteristic C=O stretching vibration for the carbamate at ~1690 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The true value of tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate lies in its application as a versatile building block for the synthesis of complex, biologically active molecules. The unique 3D shape conferred by the spirocyclic-like junction of the azetidine and pyrrolidine rings allows for the exploration of novel pharmacophore space.

This scaffold can be utilized in the development of:

  • Enzyme Inhibitors: The rigid framework can orient functional groups in a precise manner to interact with the active sites of enzymes.

  • Receptor Modulators: The defined stereochemistry can lead to high-affinity and selective binding to G-protein coupled receptors (GPCRs) and other receptor families.

  • PROTACs and Molecular Glues: The azetidine and pyrrolidine nitrogens provide attachment points for linkers in the design of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.

Conclusion and Future Outlook

tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate represents a confluence of desirable traits for a modern medicinal chemistry building block: structural novelty, synthetic accessibility, and the potential to impart favorable pharmacokinetic properties. As synthetic methodologies continue to advance, the availability and application of this and related scaffolds are expected to grow, further fueling the discovery of next-generation therapeutics. This guide provides a foundational understanding for researchers and drug development professionals looking to leverage the unique potential of this promising heterocyclic framework.

References

  • Zhang, L., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. Retrieved from: [Link]

  • PubChem. (n.d.). tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. Retrieved from: [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate. PubChemLite. Retrieved from: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from: [Link]

  • PubChem. (n.d.). tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (n.d.). tert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. National Center for Biotechnology Information. Retrieved from: [Link]

  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Retrieved from: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. Retrieved from: [Link]

  • PubMed Central. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information. Retrieved from: [Link]

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The Emergence of a Privileged Scaffold: A Technical Guide to tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional orientation of functional groups is paramount. This guide delves into the discovery and history of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, a key building block that has gained prominence in the synthesis of complex therapeutic agents. We will explore the synthetic rationale, detailed experimental protocols, and the strategic application of this versatile scaffold in drug discovery programs, with a particular focus on its role in the development of kinase inhibitors. This document serves as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, providing both historical context and practical, field-proven insights.

Introduction: The Strategic Value of Fused Heterocyclic Scaffolds

The confluence of the pyrrolidine and azetidine ring systems in tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate presents a unique and highly valuable scaffold in drug design. The rigid, strained four-membered azetidine ring, combined with the five-membered pyrrolidine ring, allows for the precise positioning of substituents in three-dimensional space. This structural rigidity is a desirable trait in medicinal chemistry, as it can lead to higher binding affinities and improved selectivity for biological targets. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen provides a stable yet readily cleavable handle for further synthetic manipulations, making it an ideal intermediate for the construction of diverse compound libraries.

The strategic importance of such building blocks became increasingly evident in the late 1990s and early 2000s, as the industry shifted towards combinatorial chemistry and high-throughput screening to accelerate the drug discovery process.[1][2] The demand for novel, three-dimensional scaffolds that could be readily functionalized spurred the development of synthetic routes to a wide array of heterocyclic building blocks, including derivatives of azetidine and pyrrolidine.[3][4]

Discovery and Historical Context: An Invention Born of Necessity

The precise origin of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is not documented in a single seminal publication but rather emerges from the patent literature as a crucial intermediate in the synthesis of targeted therapeutics. Its discovery can be traced to the broader effort to develop novel inhibitors of key cellular signaling pathways, particularly those involving protein kinases.

A significant milestone in the application of this scaffold is found in the patent literature related to Janus Kinase (JAK) inhibitors.[5] These enzymes are critical components of cytokine signaling pathways, and their dysregulation is implicated in a range of inflammatory and autoimmune disorders, as well as cancers. The development of small molecule inhibitors of JAKs required scaffolds that could present appropriate pharmacophores to the ATP-binding site of the kinase with high specificity. The pyrrolidinyl-azetidine core provided a robust framework to achieve this.

The timeline of its emergence can be contextualized by earlier work on azetidine and pyrrolidine derivatives for combinatorial libraries, which laid the groundwork for the synthesis of more complex, fused-ring systems.[1][2] The synthesis of 3-amino-azetidine derivatives, for example, was identified as a key step in the preparation of a variety of biologically active compounds.[2]

Synthetic Strategies and Methodologies

The synthesis of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate and its derivatives is a multi-step process that leverages established principles of heterocyclic chemistry. The following is a representative synthetic route, compiled from methodologies described in the patent literature.[5]

Diagram of the Synthetic Pathway

G cluster_0 Synthesis of Key Intermediate A cluster_1 Michael Addition cluster_2 Cycloaddition and Deprotection cluster_3 Final Product A 1-Boc-azetidin-3-one B Wittig Reaction A->B (Ph3PCH2) C tert-butyl 3-((diphenylphosphoranylidene)methyl)azetidine-1-carboxylate B->C D tert-butyl 3-(nitromethyl)azetidine-1-carboxylate C->D Nitromethane, DBU F [3+2] Cycloaddition D->F with E E N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine E->F G tert-butyl 3-(1-benzyl-pyrrolidin-3-yl)azetidine-1-carboxylate F->G H Hydrogenolysis (Debenzylation) G->H H2, Pd/C I tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate H->I

Caption: A representative synthetic pathway for tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-(nitromethyl)azetidine-1-carboxylate

  • To a solution of 1-Boc-azetidin-3-one (1.0 eq) in a suitable solvent such as methanol, add nitromethane (1.2 eq) and a base such as sodium methoxide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then subjected to a reduction and dehydration sequence to yield the nitromethyl intermediate.

Step 2: [3+2] Cycloaddition

  • Dissolve tert-butyl 3-(nitromethyl)azetidine-1-carboxylate (1.0 eq) and N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.2 eq) in a solvent such as dichloromethane.

  • Add a catalytic amount of a Lewis acid, for example, trifluoroacetic acid (0.1 eq).

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and purify the resulting diastereomeric mixture of tert-butyl 3-(1-benzyl-pyrrolidin-3-yl)azetidine-1-carboxylate by column chromatography.

Step 3: Debenzylation

  • Dissolve the purified product from Step 2 in a solvent such as ethanol or methanol.

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Stir vigorously for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

Application in Drug Discovery: A Case Study in JAK Inhibitors

The utility of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is exemplified in its application as a key building block for the synthesis of potent and selective JAK inhibitors.[5] The pyrrolidinyl-azetidine core serves as a central scaffold onto which various pharmacophoric groups can be appended to interact with specific residues in the kinase active site.

Logical Workflow for Scaffold-Based Drug Design

G A Identify Target (e.g., JAK) B Select Privileged Scaffold (tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate) A->B C Synthesize Diverse Library of Analogs B->C Combinatorial Chemistry D High-Throughput Screening (HTS) C->D E Identify 'Hit' Compounds D->E F Lead Optimization (SAR Studies) E->F G Preclinical Development F->G

Caption: A logical workflow illustrating the use of the scaffold in a drug discovery cascade.

The Boc-protected azetidine nitrogen allows for the introduction of a variety of substituents, while the secondary amine of the pyrrolidine ring can be functionalized to interact with the hinge region of the kinase. This modular approach enables the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data and Properties

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₂[6]
Molecular Weight 226.32 g/mol [7]
CAS Number 1251019-03-0 or 1314771-82-8[7][8]
Appearance Oil[7]
Storage Temperature 2-8°C[7]

Conclusion: An Enduring Legacy in Medicinal Chemistry

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate stands as a testament to the power of scaffold-based drug design. While its discovery was not marked by a singular event, its emergence from the crucible of industrial drug discovery programs highlights the critical role of innovative chemical building blocks in the creation of novel therapeutics. Its unique three-dimensional structure and synthetic tractability have secured its place as a valuable tool in the medicinal chemist's arsenal, particularly in the ongoing development of targeted therapies for a host of diseases. The principles underlying its design and synthesis continue to inform the development of the next generation of complex molecular architectures for therapeutic intervention.

References

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Spectroscopic Elucidation of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are indispensable building blocks for the design of novel therapeutics. Their rigid, three-dimensional structures provide a framework to orient pharmacophoric elements in precise spatial arrangements, enhancing binding affinity and selectivity for biological targets. Among these, linked azetidine and pyrrolidine rings represent a particularly compelling motif, offering a unique vectoral projection of substituents from a compact core. This guide focuses on the spectroscopic characterization of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, a versatile intermediate in drug discovery.

A critical point of ambiguity arises from the compound's nomenclature, which can refer to two distinct constitutional isomers depending on which nitrogen atom bears the tert-butoxycarbonyl (Boc) protecting group. This guide will address both isomers, providing a predictive analysis of their spectroscopic signatures to aid researchers in their identification and characterization. The absence of direct, published experimental spectra for these specific molecules necessitates a foundational approach, leveraging established principles of spectroscopic interpretation and comparative data from structurally analogous compounds.

This document serves as a practical, in-depth resource for scientists engaged in organic synthesis and pharmaceutical development. It explains the causality behind expected spectroscopic values and provides self-validating protocols for experimental acquisition.

Isomer Distinction: A Critical First Step

The connectivity of the Boc group fundamentally alters the chemical environment of the entire molecule. Therefore, it is imperative to distinguish between the two possible isomers:

  • Isomer A: tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate : The Boc group is attached to the azetidine nitrogen. The pyrrolidine ring contains a secondary amine (N-H).

  • Isomer B: tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate : The Boc group is attached to the pyrrolidine nitrogen. The azetidine ring contains a secondary amine (N-H).

The presence or absence of the Boc group dramatically influences the chemical shifts of adjacent protons and carbons in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

isomers cluster_A Isomer A cluster_B Isomer B A A B B

Caption: Chemical structures of the two possible isomers.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the definitive technique for confirming the elemental composition of a molecule. For both isomers, the molecular formula is C₁₂H₂₂N₂O₂ with a monoisotopic mass of 226.1681 Da.[1][2] The expected protonated molecule [M+H]⁺ would be observed in positive-ion electrospray ionization (ESI) mass spectrometry.

Table 1: Predicted High-Resolution Mass Spectrometry Data

AdductIsomer A Predicted m/z [M+H]⁺Isomer B Predicted m/z [M+H]⁺
[M+H]⁺ 227.1754227.1754
[M+Na]⁺ 249.1573249.1573
[M+K]⁺ 265.1313265.1313
Data predicted by computational algorithms.[1][2]

While HRMS confirms the molecular formula, it cannot distinguish between these constitutional isomers. For this, NMR spectroscopy is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) reveal connectivity. Although experimental data for the title compounds are not published, we can predict their spectra with high confidence based on data from analogous structures.[3][4]

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve ~5-10 mg in ~0.6 mL CDCl₃ or DMSO-d₆ tms Add TMS as internal standard dissolve->tms tube Transfer to 5 mm NMR tube tms->tube instrument Place sample in NMR spectrometer (≥400 MHz) tube->instrument shim Shim magnet for homogeneity instrument->shim acquire Acquire ¹H, ¹³C, COSY, HSQC spectra shim->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate ¹H signals process->integrate assign Assign peaks using chemical shifts, coupling, & 2D NMR data integrate->assign

Caption: General experimental workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy

The proton NMR spectrum is the most informative for initial structural confirmation. The key differentiators will be the chemical shifts of the protons alpha to the nitrogen atoms.

Caption: Atom numbering for NMR assignment discussion.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

AssignmentIsomer A (Boc on Azetidine)Isomer B (Boc on Pyrrolidine)Rationale & Comparative Insights
-C(CH₃)₃ (Boc) ~1.45 (s, 9H)~1.46 (s, 9H)The tert-butyl group is a sharp singlet, typically found around 1.4-1.5 ppm. Its chemical environment is similar in both isomers.[3]
Pyrrolidine H2, H5 ~2.8-3.2 (m, 4H)~3.2-3.6 (m, 4H)Key Differentiator: In Isomer A, these protons are on an unprotected ring, alpha to a secondary amine, hence they are more upfield. In Isomer B, the Boc group deshields these protons, shifting them downfield significantly.[4]
Pyrrolidine H3, H4 ~1.6-2.2 (m, 3H)~1.7-2.3 (m, 3H)These methylene and methine protons are part of the aliphatic backbone. Their shifts will be complex and overlapping multiplets.
Azetidine H2', H4' ~3.8-4.2 (m, 4H)~3.2-3.6 (m, 4H)Key Differentiator: In Isomer A, the Boc group on the azetidine nitrogen deshields the adjacent methylene protons, pushing them downfield. In Isomer B, these protons are on a free secondary amine, resulting in a more upfield chemical shift.[3][4]
Azetidine H3' ~2.5-2.9 (m, 1H)~2.7-3.1 (m, 1H)This methine proton serves as the junction between the two rings. Its chemical shift will be influenced by the substituent on the adjacent nitrogen.
N-H ~1.5-2.5 (br s, 1H)~1.5-2.5 (br s, 1H)The secondary amine proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It may exchange with trace water in the solvent. This signal would be present on the pyrrolidine in Isomer A and the azetidine in Isomer B.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The carbonyl of the Boc group and the carbons adjacent to the nitrogens are the most diagnostic signals.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

AssignmentIsomer A (Boc on Azetidine)Isomer B (Boc on Pyrrolidine)Rationale & Comparative Insights
-C(CH₃)₃ (Boc) ~28.4~28.5The three equivalent methyl carbons of the tert-butyl group are highly shielded and appear as a strong signal.[3]
-C(CH₃)₃ (Boc) ~79.5~79.3The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen.
C=O (Boc) ~156.0~155.0The carbamate carbonyl typically appears in this region. The exact shift can be influenced by ring strain and conformation.[3]
Pyrrolidine C2, C5 ~47-50~45-48In Isomer A, these carbons are on the free amine ring. In Isomer B, the Boc group's electronic influence shifts these carbons slightly, though the effect is less pronounced than on the adjacent protons.[5]
Pyrrolidine C3 ~35-38~34-37This methine carbon is the attachment point to the azetidine ring.
Pyrrolidine C4 ~30-33~29-32A typical aliphatic methylene carbon within the five-membered ring.
Azetidine C2', C4' ~55-58~48-51Key Differentiator: The Boc group in Isomer A significantly deshields the adjacent azetidine carbons compared to the unprotected azetidine ring in Isomer B. The carbons of an N-Boc azetidine are typically found further downfield.[4][6]
Azetidine C3' ~32-35~38-41The methine carbon of the azetidine ring, which is the point of attachment to the pyrrolidine.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The most diagnostic absorptions for these isomers will be the N-H stretch of the secondary amine and the C=O stretch of the carbamate.

Table 4: Predicted Key IR Absorption Frequencies (cm⁻¹)

Vibrational ModeIsomer A (Boc on Azetidine)Isomer B (Boc on Pyrrolidine)Interpretation & Notes
N-H Stretch 3300-3500 (weak-medium)3300-3500 (weak-medium)Crucial Diagnostic Peak: The presence of a secondary amine is indicated by a single peak in this region.[5] In Isomer A, this arises from the pyrrolidine N-H, while in Isomer B, it comes from the azetidine N-H.[7][8][9] The absence of this peak would suggest an unexpected N-disubstitution reaction occurred.
C-H Stretch (sp³) 2850-3000 (strong)2850-3000 (strong)These absorptions are characteristic of all aliphatic C-H bonds in the molecule and will be prominent in both isomers.
C=O Stretch (Carbamate) ~1680-1700 (strong)~1680-1700 (strong)Crucial Diagnostic Peak: A very strong and sharp absorption band characteristic of the Boc protecting group's carbonyl.[10][11] Its presence confirms the successful incorporation of the Boc group. The frequency is slightly lower than that of a typical ester due to the resonance contribution from the nitrogen atom.
C-N Stretch 1000-1200 (medium)1000-1200 (medium)These vibrations are characteristic of the amine functionalities but are often found in the complex fingerprint region and can be difficult to assign definitively without computational support.[5]

Experimental Protocols

Reproducibility and accuracy are cornerstones of scientific integrity. The following are standardized protocols for the acquisition of spectroscopic data for compounds of this class.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Insert the sample into a ≥400 MHz NMR spectrometer.

  • Tuning and Shimming: Tune the probe for the appropriate nucleus (¹H or ¹³C) and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a proton-decoupled ¹³C spectrum. For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode to generate the [M+H]⁺ ion.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu), ensuring sufficient resolution (>10,000) to allow for accurate mass determination and molecular formula calculation.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): If the sample is an oil or solid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key functional group frequencies as outlined in Table 4.

Conclusion

The structural characterization of novel chemical entities like tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is fundamental to advancing drug discovery programs. While direct experimental data is not yet present in the public domain, a robust and reliable spectroscopic profile can be predicted for both of its constitutional isomers. The key to distinguishing these isomers lies in NMR spectroscopy, where the electronic influence of the Boc protecting group imparts a signature downfield shift on the protons and carbons of the ring to which it is attached. HRMS provides essential confirmation of the elemental composition, while IR spectroscopy offers a rapid check for the presence of the crucial secondary amine and carbamate functional groups. By following the detailed predictive analyses and experimental protocols in this guide, researchers can confidently identify and characterize these valuable heterocyclic building blocks.

References

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A Technical Guide to tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate: A Modern Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. We will explore the strategic importance of its constituent heterocycles—azetidine and pyrrolidine—and elucidate its synthesis, physicochemical properties, and applications. The document highlights its role as a versatile, sp³-rich scaffold for creating molecules with enhanced three-dimensional character and as a crucial component in the design of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced molecular scaffolds to address complex therapeutic challenges.

Introduction: The Strategic Value of Saturated Heterocycles

In the pursuit of novel therapeutics, medicinal chemists have increasingly shifted focus from flat, aromatic structures towards sp³-rich, three-dimensional molecules. This architectural change often imparts improved physicochemical properties, including enhanced solubility, greater metabolic stability, and the ability to engage with more complex biological targets. Within this paradigm, small saturated heterocycles have become invaluable tools.

The Azetidine Motif: A Compact Powerhouse

The four-membered azetidine ring has emerged as a privileged scaffold in drug discovery.[1] Its inherent ring strain and conformational rigidity offer distinct advantages over more common saturated rings like pyrrolidine or piperidine.[2] Incorporating an azetidine moiety can lead to:

  • Improved Metabolic Stability: The compact ring is less susceptible to metabolic degradation compared to larger, more flexible analogues.[2]

  • Enhanced Aqueous Solubility: As a polar scaffold, azetidine can reduce the lipophilicity of a molecule, improving its solubility and overall pharmacokinetic profile.[2]

  • Novel Structural Vectors: The defined geometry of the azetidine ring provides precise exit vectors for substituents, allowing for fine-tuned exploration of a protein's binding pocket.

Several FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , feature an azetidine ring, underscoring its successful application in clinical therapeutics.[1]

The Pyrrolidine Ring: A Versatile and Prevalent Core

The five-membered pyrrolidine ring is one of the most common nitrogen heterocycles in medicinal chemistry, found in numerous natural products and synthetic drugs.[3] Its prevalence is due to its conformational flexibility, a phenomenon known as "pseudorotation," which allows it to adopt various shapes to optimize binding interactions. This versatility makes it a foundational scaffold for building molecules that target a wide range of biological systems, from the central nervous system to infectious diseases.[3]

The Synergistic Advantage of the 3-(Pyrrolidin-3-yl)azetidine Core

The molecule tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate combines these two powerful motifs. This fusion creates a rigid, non-planar scaffold that effectively projects functionality into three-dimensional space. The Boc (tert-butoxycarbonyl) protecting group on the azetidine nitrogen allows for selective functionalization, making it an ideal intermediate for multi-step syntheses. The free secondary amine on the pyrrolidine ring (after a potential deprotection step) or the ring itself serves as a key attachment point for building out the final molecule.

Synthesis and Physicochemical Properties

A robust and scalable synthesis is critical for the utility of any chemical building block. While multiple proprietary routes exist, a common and logical approach to synthesizing the title compound involves the coupling of a protected azetidine precursor with a protected pyrrolidine precursor.

Proposed Synthetic Strategy: Reductive Amination

A highly effective method for forming the C-N bond between the two rings is reductive amination. This strategy involves the reaction of an azetidine ketone with a pyrrolidine amine to form an intermediate iminium ion, which is then reduced in situ to yield the final product.

The key starting materials for this process are:

  • tert-Butyl 3-oxoazetidine-1-carboxylate: An electrophilic azetidine precursor. Its synthesis is well-documented and often starts from 1-benzylazetidin-3-ol.[4]

  • A suitably N-protected 3-aminopyrrolidine: The nucleophilic component.

The overall workflow is visualized below.

G cluster_azetidine Azetidine Precursor Synthesis cluster_pyrrolidine Pyrrolidine Component cluster_coupling Core Coupling Reaction A 1-Benzylazetidin-3-ol B tert-Butyl 3-oxoazetidine-1-carboxylate A->B Oxidation & N-Boc Protection D Reductive Amination (e.g., NaBH(OAc)₃) B->D C N-Protected 3-Aminopyrrolidine C->D E tert-Butyl 3-(pyrrolidin-3-yl) azetidine-1-carboxylate D->E

Caption: Proposed synthetic workflow for the target compound via reductive amination.

Representative Experimental Protocol

The following protocol is a representative example of a reductive amination procedure that can be adapted for the synthesis of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

  • Reaction Setup: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add N-protected 3-aminopyrrolidine (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion. The reaction can be facilitated by the addition of a mild acid like acetic acid.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture. This reagent is chosen for its selectivity and tolerance of mildly acidic conditions, preventing over-reduction or side reactions.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

Physicochemical Data

The fundamental properties of the title compound are summarized below.

PropertyValueSource
CAS Number 1251019-03-0 / 1314771-82-8[5][6]
Molecular Formula C₁₂H₂₂N₂O₂[6]
Molecular Weight 226.32 g/mol [5]
IUPAC Name tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate[7]
Appearance Typically an oil or low-melting solid-

Applications in Modern Drug Discovery

The unique structure of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate makes it a highly valuable tool for addressing modern drug discovery challenges.

A Key Component in PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8] A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects them.

The linker is not merely a spacer; its length, rigidity, and chemical nature are critical for the efficacy of the PROTAC. The tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate scaffold is an excellent starting point for linker synthesis.[8] Its sp³-rich, rigid structure helps to pre-organize the two ligands in a conformation that is productive for forming the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation.

G TP Target Protein (Undesired) Ternary Ternary Complex (TP-PROTAC-E3) TP->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC Warhead Linker E3 Ligand PROTAC:f1->Ternary Formation Ub Ubiquitin Transfer Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation Ubiquitination Result Target Protein Eliminated Degradation->Result

Caption: The PROTAC mechanism of action, highlighting the linker's central role.

Bioisosterism and Scaffold Hopping

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[9] The 3-(pyrrolidin-3-yl)azetidine core can serve as a bioisosteric replacement for more common or conformationally flexible linkers and scaffolds, such as piperidine or simple alkyl chains. This "scaffold hopping" can lead to molecules with improved properties or novel intellectual property positions. The rigid, three-dimensional nature of this scaffold provides a unique way to orient substituents that may not be achievable with other core structures.[2]

Conclusion

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is more than just another chemical building block; it is a strategic tool for the modern medicinal chemist. By combining the favorable attributes of the azetidine and pyrrolidine rings, it provides a robust, sp³-rich scaffold that is ideally suited for the creation of molecules with superior three-dimensional character. Its utility as a precursor for PROTAC linkers places it at the forefront of targeted protein degradation, one of the most exciting new modalities in drug discovery. For researchers aiming to enhance the drug-like properties of their compounds and explore novel chemical space, this molecule represents a significant and valuable asset.

References

  • BenchChem. Review of 3-substituted azetidine synthesis methods.
  • Molecules. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • The Journal of Organic Chemistry. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Chemistry. Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery.
  • Journal of Medicinal Chemistry. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors.
  • Life Chemicals. Substituted Azetidines in Drug Discovery.
  • Molecules. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.
  • Biosynth. tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.
  • Chemistry Central Journal. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.
  • MedChemExpress. tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.
  • Sigma-Aldrich. tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.
  • Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ChemicalBook. Tert-Butyl 3-(Pyrrolidin-3-Yl)Azetidine-1-Carboxylate.
  • Future Medicinal Chemistry. Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • ResearchGate. Examples of azetidine-based bioisosters.
  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry.
  • Journal of Medicinal Chemistry. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • SynHet. tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate.
  • kline-chemical.com. tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

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A Technical Guide to the Synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate: Key Intermediates and Strategic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary: The tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate scaffold represents a confluence of desirable traits for modern medicinal chemistry. It combines the rigid, three-dimensional structure of the azetidine ring—a valuable bioisostere for larger rings—with the versatile pyrrolidine moiety.[1] This guide provides a detailed examination of a robust and efficient synthetic pathway to this high-value building block, focusing on the strategic implementation of reductive amination. We will dissect the synthesis of the requisite key intermediates, namely tert-butyl 3-oxoazetidine-1-carboxylate and 3-aminopyrrolidine derivatives, and provide a comprehensive, field-proven protocol for their conjugation. The causality behind experimental choices, mechanistic underpinnings, and process optimization are discussed to provide a self-validating and authoritative resource for researchers and drug development professionals.

Introduction: The Strategic Value of the Azetidinyl-Pyrrolidine Scaffold

Nitrogen-containing heterocycles are foundational motifs in pharmaceutical science, present in a vast majority of FDA-approved small molecule drugs.[1] Among these, the azetidine ring has emerged as a particularly attractive design element. Its strained, four-membered ring structure imparts conformational rigidity, reduces the number of rotatable bonds, and can significantly enhance metabolic stability and physicochemical properties, such as aqueous solubility, when compared to its larger pyrrolidine or piperidine analogues.[1]

The target molecule, tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, is a bifunctional scaffold that offers multiple vectors for chemical elaboration. The Boc-protected azetidine nitrogen provides a stable, yet readily deprotectable handle for late-stage diversification, while the secondary amine of the pyrrolidine ring allows for the introduction of a wide array of substituents. This makes the scaffold an ideal starting point for constructing libraries of complex molecules aimed at diverse biological targets.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis is paramount to designing an efficient and scalable synthesis. For the target molecule, the most strategic disconnection is the C-N bond formed implicitly between the azetidine C3 carbon and the pyrrolidine C3 nitrogen. This disconnection points directly to a reductive amination strategy.

G cluster_intermediates Key Intermediates Target tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate Disconnection C-N Bond Formation (Reductive Amination) Target->Disconnection Azetidinone tert-Butyl 3-oxoazetidine-1-carboxylate (Azetidine Ketone) Disconnection->Azetidinone Aminopyrrolidine 3-Aminopyrrolidine Derivative (Pyrrolidine Nucleophile) Disconnection->Aminopyrrolidine G cluster_workflow Reductive Amination Workflow Start 1. Combine Azetidinone & Aminopyrrolidine in Dichloroethane (DCE) Acid 2. Add Acetic Acid (catalyst) to promote iminium formation Start->Acid Forms Iminium Intermediate STAB 3. Add NaBH(OAc)₃ portion-wise at 0°C to Room Temp Acid->STAB Stir 4. Stir for 12-24h (Monitor by LC-MS) STAB->Stir Reduces Iminium Quench 5. Quench with sat. NaHCO₃ (aq) Stir->Quench Extract 6. Extract with CH₂Cl₂ or EtOAc Quench->Extract Purify 7. Purify via Column Chromatography Extract->Purify

Sources

Methodological & Application

Synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Synthetic Protocol for the Preparation of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, a novel heterocyclic scaffold with significant potential in medicinal chemistry. This molecule combines the desirable physicochemical properties of both azetidine and pyrrolidine rings, making it a valuable building block for drug discovery programs. Azetidines, as strained bioisosteres of larger rings, can enhance metabolic stability and aqueous solubility, while the pyrrolidine motif is a cornerstone of numerous biologically active compounds.[1] The synthetic challenge lies in the formation of a carbon-carbon bond between the 3-position of the azetidine ring and the 3-position of the pyrrolidine ring. As no direct literature precedent for this specific molecule exists, this protocol details a robust and scientifically grounded multi-step approach, beginning with commercially available starting materials. The proposed strategy involves the nucleophilic addition of a pyrrolidine-derived organometallic species to 1-Boc-3-azetidinone, followed by a deoxygenation sequence.

Introduction: The Strategic Value of Azetidine-Pyrrolidine Constructs

Saturated nitrogen-containing heterocycles are privileged structures in modern drug discovery. The pyrrolidine ring, in particular, is a fundamental component of many natural products and FDA-approved drugs.[2][3] Concurrently, the azetidine moiety has gained prominence as a "next-generation" bioisostere for larger rings like pyrrolidine and piperidine.[4] Its constrained nature reduces conformational flexibility, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the inherent strain of the four-membered ring does not typically compromise stability in vivo but can favorably alter properties such as solubility and cell permeability.[5]

The target molecule, tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, represents a sophisticated scaffold that merges these two key heterocycles via a C(sp³)-C(sp³) linkage. Such constructs are of high interest for exploring novel chemical space and developing drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This protocol provides a rational, step-by-step synthesis to enable the exploration of this promising molecular framework.

Overall Synthetic Strategy

The synthesis is designed as a four-stage process. The core disconnection strategy hinges on forming the key C-C bond via the addition of a nucleophilic pyrrolidine C3-synthon to an electrophilic azetidine C3-synthon.

The chosen electrophile is the commercially available and widely used 1-Boc-3-azetidinone (I) .[6][7] The nucleophile will be generated in situ from a suitably protected 1-Boc-3-iodopyrrolidine (II) . The subsequent tertiary alcohol intermediate (III) undergoes a two-step dehydration-reduction sequence to yield the di-protected product (IV) , which is then selectively deprotected to afford the final target molecule (V) .

Synthetic_Scheme SM1 3-Hydroxypyrrolidine Int1 tert-Butyl 3-hydroxypyrrolidine-1-carboxylate SM1->Int1 Step 1a (Boc)₂O, Base SM2 1-Boc-3-azetidinone (I) Int3 tert-Butyl 3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl))-3-hydroxyazetidine-1-carboxylate (III) Int2 tert-Butyl 3-iodopyrrolidine-1-carboxylate (II) Int1->Int2 Step 1b I₂, PPh₃, Imidazole Int2->Int3 Step 2 1. t-BuLi 2. Add (I) Int4 Di-Boc protected intermediate (IV) Int3->Int4 Step 3 Dehydration & Hydrogenation Product tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (V) Int4->Product Step 4 Selective Deprotection

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols

PART 1: Preparation of Key Pyrrolidine Intermediate (II)

This stage focuses on converting a commercially available starting material into a functionalized pyrrolidine suitable for organometallic chemistry.

Step 1a: N-Protection of 3-Hydroxypyrrolidine

  • Rationale: The secondary amine of 3-hydroxypyrrolidine is protected with a tert-butoxycarbonyl (Boc) group. This serves two purposes: it prevents unwanted side reactions at the nitrogen atom and allows for selective removal later under acidic conditions.

  • Protocol:

    • To a stirred solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add triethylamine (TEA, 1.2 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl 3-hydroxypyrrolidine-1-carboxylate, which is often used in the next step without further purification.

Step 1b: Iodination of Protected 3-Hydroxypyrrolidine

  • Rationale: The hydroxyl group is converted into a good leaving group, an iodide, to facilitate the formation of the organometallic reagent in the subsequent step. An Appel-type reaction is a reliable method for this transformation.

  • Protocol:

    • To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and imidazole (1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.4 M), add iodine (I₂, 1.5 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford tert-butyl 3-iodopyrrolidine-1-carboxylate (II) .

PART 2: C-C Bond Formation and Deoxygenation

This is the core stage where the azetidine and pyrrolidine rings are joined.

Step 2: Organolithium Formation and Addition to 1-Boc-3-azetidinone (I)

  • Rationale: A lithium-halogen exchange reaction converts the iodide (II) into a highly nucleophilic organolithium species. This potent nucleophile readily adds to the electrophilic carbonyl of 1-Boc-3-azetidinone (I) .[8] This reaction must be conducted under strictly anhydrous and inert conditions at low temperatures to prevent side reactions.

  • Protocol:

    • Dissolve tert-butyl 3-iodopyrrolidine-1-carboxylate (II) (1.1 eq) in anhydrous diethyl ether or THF (approx. 0.2 M) in a flame-dried, three-neck flask under an argon atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add tert-butyllithium (t-BuLi, 1.7 M in pentane, 2.2 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour.

    • In a separate flask, dissolve 1-Boc-3-azetidinone (I) (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly transfer the freshly prepared organolithium solution into the ketone solution via cannula.

    • Stir the reaction at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature, then extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash chromatography to isolate the tertiary alcohol intermediate, tert-butyl 3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl))-3-hydroxyazetidine-1-carboxylate (III) .

Step 3: Dehydration and Reduction

  • Rationale: The tertiary alcohol (III) is removed via a two-step sequence. First, acid-catalyzed dehydration generates a mixture of endo- and exo-cyclic alkenes. Subsequent catalytic hydrogenation reduces the double bond under standard conditions to yield the saturated C-C linked product (IV) .

  • Protocol:

    • (Dehydration) Dissolve the alcohol (III) (1.0 eq) in toluene containing a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Heat the mixture to reflux (approx. 110 °C) using a Dean-Stark apparatus to remove water. Monitor by TLC until the starting alcohol is consumed (typically 4-8 hours).

    • Cool the mixture, wash with saturated NaHCO₃ (aq) and brine, dry over Na₂SO₄, and concentrate to get the crude alkene intermediate.

    • (Hydrogenation) Dissolve the crude alkene in methanol or ethanol.

    • Add Palladium on carbon (10% Pd/C, 10 mol% Pd).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Stir vigorously for 12-24 hours until the reaction is complete (monitored by LC-MS or ¹H NMR).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate to yield the di-protected product (IV) , which may be pure enough for the next step or can be purified by chromatography if necessary.

PART 3: Final Selective Deprotection

Step 4: Selective Removal of the Pyrrolidine Boc Group

  • Rationale: The final step is to selectively cleave the Boc group on the pyrrolidine nitrogen while preserving the one on the azetidine. This differentiation is challenging. A carefully controlled reaction with a mild acidic reagent at a low concentration is required. The Boc group on the less-strained pyrrolidine ring is expected to be slightly more labile than the one on the azetidine.

  • Protocol:

    • Dissolve the di-protected intermediate (IV) (1.0 eq) in DCM (approx. 0.1 M).

    • Cool the solution to 0 °C.

    • Add a solution of trifluoroacetic acid (TFA, 2.0-3.0 eq) in DCM dropwise.

    • Stir the reaction at 0 °C and monitor closely by LC-MS every 15-30 minutes. The goal is to observe the consumption of the starting material and the formation of the mono-deprotected product, while minimizing the formation of the di-deprotected byproduct.

    • Once the optimal conversion is reached, immediately quench the reaction by pouring it into a cold, stirred solution of saturated NaHCO₃.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude material using flash column chromatography (silica gel, using a gradient of DCM/Methanol, potentially with 1% TEA to keep the product in its free-base form) to isolate the final product, tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (V) .

Data Summary

Table 1: Key Reagents and Intermediates

Compound NameStructure No.Molecular FormulaMol. Weight ( g/mol )Key Role
1-Boc-3-azetidinoneI C₈H₁₃NO₃171.19Azetidine Electrophile
tert-Butyl 3-iodopyrrolidine-1-carboxylateII C₉H₁₆INO₂297.13Pyrrolidine Nucleophile Precursor
tert-Butyl 3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl))-3-hydroxyazetidine-1-carboxylateIII C₁₇H₃₀N₂O₅358.43Key C-C Bonded Intermediate
tert-Butyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)azetidine-1-carboxylateIV C₁₇H₃₀N₂O₄342.43Di-protected Product
tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylateV C₁₂H₂₂N₂O₂226.32Final Product

Workflow Visualization

Experimental_Workflow cluster_0 Part 1: Pyrrolidine Intermediate Prep cluster_1 Part 2: C-C Coupling & Reduction cluster_2 Part 3: Final Deprotection Start 3-Hydroxypyrrolidine Step1a N-Boc Protection Start->Step1a Step1b Appel Iodination Step1a->Step1b Int_II Intermediate (II) Step1b->Int_II Step2 Organolithium Addition Int_II->Step2 Int_I 1-Boc-3-azetidinone (I) Int_I->Step2 Int_III Alcohol Intermediate (III) Step2->Int_III Step3 Dehydration & Hydrogenation Int_III->Step3 Int_IV Di-Boc Product (IV) Step3->Int_IV Step4 Selective Acidic Deprotection Int_IV->Step4 Purification Flash Chromatography Step4->Purification Final_Product Target Compound (V) Purification->Final_Product

Caption: High-level experimental workflow for the synthesis.

References

  • Feula, A., Dhillon, S., Byravan, R., & Fossey, J. S. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines. Organic & Biomolecular Chemistry, 11(31), 5249-5256.

  • Kirichok, A. A., Shton, I. O., Pishel, I. M., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449.

  • Krasavin, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles. Molecules, 28(3), 1083.

  • Zarezin, D., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5853.

  • PubChem. tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

  • Google Patents. (2020). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-259.

  • Scott, M. D., et al. (2013). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 4(6), 539-543.

  • Derkach, N. O., et al. (2024). Efficient Multigram Synthesis of 3,3-Spiro-α-proline Containing Chimeras. ChemRxiv.

  • Wang, Y., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 22(12), 2133.

  • ChemicalBook. 1-Boc-3-azetidinone.

  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101.

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(10), 2686-2689.

  • Sigma-Aldrich. 1-Boc-3-azetidinone.

  • Vitaku, E., et al. (2019). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 12(2), 79.

  • Maetani, M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10452-10459.

  • Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(4), 541-546.

  • Sharma, M., et al. (2021). Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. Catalysis Science & Technology, 11(16), 5430-5438.

  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Organic Synthesis.

  • El-Ghanam, A. M. (2017). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Modern Chemistry, 5(6), 93-107.

  • Buchwald, S. L., & Surry, D. S. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(10), 2686–2689.

  • Chad's Prep. (2018). 20.4 Reaction with Organometallic Reagents. YouTube.

  • Saskia, K. (n.d.). 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds. Introduction to Organic Chemistry.

  • Al-Masoudi, N. A. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1369.

  • Kim, H. S., et al. (2014). TiCl((OPr)-Pr-i)(3)-mediated One-pot Reductive Amination of 1,1 '-Diacetylferrocene with Aryl Amines. Steroids, 87, 129-134.

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Application Notes & Protocols: tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the choice of ligands determines the PROTAC's targets, the linker is a critical determinant of its overall efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[3][5]

The linker's length, rigidity, and composition dictate the spatial orientation of the POI and E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[5] The azetidine-pyrrolidine scaffold of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate offers a semi-rigid structure that can provide favorable vectors for ternary complex formation while potentially improving solubility and cell permeability compared to more flexible alkyl or PEG linkers.[5] This application note provides a comprehensive guide to the utilization of this linker in the design, synthesis, and evaluation of novel PROTACs.

Structural Features and Rationale for Use

The tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate linker presents a unique combination of structural features beneficial for PROTAC development:

  • Semi-Rigid Bicyclic Core: The fused azetidine and pyrrolidine rings introduce conformational constraints, reducing the entropic penalty associated with ternary complex formation compared to highly flexible linkers. This can lead to more stable and productive ternary complexes.[5]

  • Defined Exit Vectors: The structure provides distinct points for attachment of the POI and E3 ligase ligands, allowing for precise control over their relative orientation.

  • Improved Physicochemical Properties: The presence of nitrogen atoms in the bicyclic system can enhance solubility and other drug-like properties, which are often a challenge for large PROTAC molecules.

  • Synthetic Tractability: The Boc-protected amine on the pyrrolidine ring and the secondary amine on the azetidine ring offer orthogonal handles for sequential coupling reactions, simplifying the synthesis of the final PROTAC molecule.

Hypothetical PROTAC Design and Synthesis Workflow

To illustrate the application of this linker, we will outline a hypothetical workflow for the synthesis of a PROTAC targeting Bruton's tyrosine kinase (BTK) for degradation via recruitment of the Cereblon (CRBN) E3 ligase.

Diagram of the PROTAC Synthesis Workflow:

PROTAC_synthesis cluster_0 Linker Preparation cluster_1 PROTAC Assembly cluster_2 Purification & Characterization Linker_start tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate Deprotection Boc Deprotection (e.g., TFA/DCM) Linker_start->Deprotection Linker_deprotected 3-(Azetidin-3-yl)pyrrolidine Deprotection->Linker_deprotected Coupling_1 Amide Coupling (e.g., HATU, DIPEA) Linker_deprotected->Coupling_1 BTK_ligand BTK Ligand (with carboxylic acid handle) BTK_ligand->Coupling_1 CRBN_ligand CRBN Ligand (with reactive handle, e.g., alkyl halide) Coupling_2 Nucleophilic Substitution CRBN_ligand->Coupling_2 Intermediate BTK-Linker Intermediate Coupling_1->Intermediate Intermediate->Coupling_2 Final_PROTAC Final BTK-PROTAC Coupling_2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: A generalized workflow for the synthesis of a PROTAC using the azetidine-pyrrolidine linker.

Protocol 1: Synthesis of a Hypothetical BTK-Degrader PROTAC

This protocol describes a two-step process for conjugating a BTK ligand and a CRBN ligand to the deprotected azetidine-pyrrolidine linker.

Materials:

  • tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

  • BTK ligand with a carboxylic acid handle (e.g., a derivative of ibrutinib)

  • CRBN ligand with an alkyl halide handle (e.g., a derivative of pomalidomide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • High-performance liquid chromatography (HPLC) system for purification

  • LC-MS and NMR for characterization

Step 1: Boc Deprotection of the Linker

  • Dissolve tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with DCM (3x) to ensure complete removal of residual TFA. The resulting product, 3-(azetidin-3-yl)pyrrolidine as a TFA salt, can be used in the next step without further purification.

Step 2: Sequential Coupling to BTK and CRBN Ligands

  • Amide Coupling with BTK Ligand:

    • Dissolve the BTK ligand (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF.

    • Add the deprotected linker from Step 1 (1.0 eq) to the solution.

    • Stir the reaction at room temperature for 4-6 hours, or until LC-MS analysis indicates the formation of the BTK-linker intermediate.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the BTK-linker intermediate.

  • Nucleophilic Substitution with CRBN Ligand:

    • Dissolve the purified BTK-linker intermediate (1.0 eq) and the CRBN ligand with an alkyl halide handle (1.1 eq) in DMF.

    • Add a non-nucleophilic base such as DIPEA (2.0 eq).

    • Stir the reaction at 50-60 °C overnight, monitoring by LC-MS.

    • Once the reaction is complete, perform an aqueous workup as described in the previous step.

    • Purify the final PROTAC compound by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Biological Evaluation of the PROTAC

After successful synthesis and purification, the biological activity of the PROTAC must be evaluated. The following protocols outline key experiments to determine the efficacy of the newly synthesized BTK-degrader PROTAC.

Diagram of the PROTAC Biological Evaluation Workflow:

PROTAC_evaluation cluster_0 Cellular Assays cluster_1 Degradation Assessment cluster_2 Functional Assays Cell_culture Cell Culture (e.g., BTK-expressing cell line) PROTAC_treatment PROTAC Treatment (Dose- and Time-response) Cell_culture->PROTAC_treatment Cell_lysis Cell Lysis PROTAC_treatment->Cell_lysis Viability_assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) PROTAC_treatment->Viability_assay Western_blot Western Blotting (for BTK and loading control) Cell_lysis->Western_blot Densitometry Densitometry Analysis Western_blot->Densitometry DC50_Dmax Determine DC50 and Dmax Densitometry->DC50_Dmax IC50 Determine IC50 Viability_assay->IC50

Caption: A standard workflow for the biological evaluation of a PROTAC's degradation efficiency and functional effects.

Protocol 2: Western Blotting to Assess BTK Degradation

This protocol is used to quantify the reduction in BTK protein levels following PROTAC treatment.

Materials:

  • BTK-expressing cancer cell line (e.g., TMD8, MOLM-14)

  • Complete cell culture medium

  • Synthesized BTK-PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BTK and anti-loading control, e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with increasing concentrations of the BTK-PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a DMSO vehicle control.

    • In parallel, treat cells with an effective concentration of the PROTAC in the presence and absence of a proteasome inhibitor (e.g., 10 µM MG132, added 4 hours prior to harvest) to confirm proteasome-dependent degradation.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an anti-loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the BTK band intensity to the corresponding loading control band intensity.

    • Plot the normalized BTK levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Protocol 3: Cell Viability Assay

This assay determines the functional consequence of BTK degradation on cell proliferation and survival.

Materials:

  • BTK-dependent cancer cell line

  • 96-well plates

  • Synthesized BTK-PROTAC

  • Cell viability reagent (e.g., MTS or CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Treat the cells with a serial dilution of the BTK-PROTAC for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.

  • Plot the cell viability against the PROTAC concentration and calculate the IC50 value.

Data Presentation

Quantitative data from the biological evaluation should be summarized in a clear and concise format.

Table 1: Summary of BTK-PROTAC Biological Activity

CompoundDC50 (nM) [BTK Degradation]Dmax (%) [BTK Degradation]IC50 (nM) [Cell Viability]
BTK-PROTACInsert ValueInsert ValueInsert Value
IbrutinibN/AN/AInsert Value
PomalidomideN/AN/AInsert Value

Conclusion and Future Perspectives

The tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate linker offers a promising scaffold for the development of potent and drug-like PROTACs. Its semi-rigid nature and favorable physicochemical properties make it an attractive alternative to traditional flexible linkers. The protocols outlined in this application note provide a roadmap for the rational design, synthesis, and evaluation of PROTACs incorporating this linker. Further exploration of this and other rigid linkers will be crucial in advancing the field of targeted protein degradation and developing the next generation of PROTAC-based therapeutics.

References

  • Vertex AI Search, Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges.
  • Tavares, F., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central.
  • ChemPep Inc. (n.d.). Overview of PROTAC Linkers.
  • Wikipedia. (2023). Proteolysis targeting chimera.
  • ResearchGate. (2021). The PROTACs mechanism of action—PROTAC promotes the simultaneous and...
  • BOC Sciences. (n.d.). PROTAC Structure & Mechanism Analysis.
  • Oreate AI. (2026).
  • Tavares, F., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed.
  • MedChemExpress. (n.d.). tert-Butyl 3-(azetidin-3-yl)
  • Sigma-Aldrich. (n.d.). tert-butyl 3-(azetidin-3-yl)
  • BLDpharm. (n.d.). 1251019-03-0|tert-Butyl 3-(pyrrolidin-3-yl)
  • ChemicalBook. (2023). Tert-Butyl 3-(Pyrrolidin-3-Yl)
  • PubChemLite. (n.d.). Tert-butyl 3-(pyrrolidin-3-yl)
  • Anax Laboratories. (n.d.). tert-butyl 3-(pyrrolidin-1-ylmethylene)
  • Knight Chemicals Online. (n.d.). tert-butyl 3-(6-aminopyridin-3-yl)
  • MedChemExpress. (n.d.). tert-Butyl 3-(3-hydroxypropyl)
  • Sakal, A., et al. (2023). Recent Advances in PROTACs for Drug Targeted Protein Research. PubMed Central.
  • ScienceOpen. (n.d.).

Sources

The Emergence of a Privileged Scaffold: tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique and versatile chemical scaffolds that can confer advantageous properties to drug candidates. Among these, the tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate moiety has garnered significant attention. This bicyclic diamine structure, featuring a strained azetidine ring linked to a pyrrolidine ring, offers a compelling combination of three-dimensional complexity, conformational rigidity, and synthetic tractability. These attributes make it an increasingly valuable building block in the design of innovative therapeutics, from targeted protein degraders to potent enzyme inhibitors.

The incorporation of the azetidine ring, a four-membered nitrogen-containing heterocycle, into drug candidates has been shown to improve crucial pharmacokinetic properties such as metabolic stability and aqueous solubility.[1] The rigidity of the azetidine scaffold allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[2] When combined with the well-established pyrrolidine motif, a common feature in many biologically active compounds, the resulting scaffold provides a unique vector for exploring chemical space and developing next-generation drugs.[3]

This technical guide provides an in-depth overview of the applications of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate in drug discovery, complete with detailed protocols and expert insights to empower researchers in their quest for novel medicines.

Key Applications in Drug Discovery

The unique structural features of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate have positioned it as a valuable tool in several cutting-edge areas of drug development.

A Versatile Linker in Proteolysis Targeting Chimeras (PROTACs)

One of the most exciting applications of this scaffold is in the burgeoning field of PROTACs. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

The linker plays a critical role in PROTAC design, as its length, rigidity, and chemical composition dictate the spatial orientation of the two ligands, which is crucial for the formation of a productive ternary complex (target protein-PROTAC-E3 ligase). The tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate scaffold has emerged as a valuable component of these linkers.[4][5] Its rigid, three-dimensional structure can help to enforce a specific conformation, potentially leading to improved potency and selectivity. The presence of two nitrogen atoms at defined distances allows for modular attachment of the target-binding and E3 ligase-binding moieties.

Below is a conceptual workflow illustrating the role of this scaffold in PROTAC assembly.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Mechanism of Action Scaffold tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate PROTAC Final PROTAC Molecule Scaffold->PROTAC Linker Core TargetLigand Target-Binding Ligand (e.g., for Kinase) TargetLigand->PROTAC Attachment to Pyrrolidine-N E3Ligand E3 Ligase Ligand (e.g., for VHL or CRBN) E3Ligand->PROTAC Attachment to Azetidine-N (after deprotection) PROTAC_in_cell PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC_in_cell->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Figure 1: Conceptual workflow for the synthesis and mechanism of action of a PROTAC utilizing the tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate scaffold as a linker.

Scaffold for Novel Kinase Inhibitors

The pyrrolidine and azetidine rings are prevalent in many approved and investigational kinase inhibitors. The unique topology of the combined scaffold can be exploited to develop novel inhibitors with improved selectivity and potency. For example, the Takeda clinical candidate TAK-020, a Bruton's tyrosine kinase (BTK) inhibitor, features a 1-acryloylpyrrolidin-3-yl moiety, highlighting the utility of substituted pyrrolidines in this space.[6][7] By using tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate as a starting point, medicinal chemists can explore novel chemical space around the kinase active site. The azetidine ring can serve as a rigid anchor to position substituents that interact with specific pockets of the kinase, while the pyrrolidine ring can be functionalized to enhance binding affinity and modulate physicochemical properties.

Building Block for GPCR Modulators

G protein-coupled receptors (GPCRs) are a major class of drug targets, and the discovery of novel modulators remains a high priority in the pharmaceutical industry.[8][9] The conformational constraint and three-dimensionality of the tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate scaffold make it an attractive starting point for the design of GPCR ligands. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, are of particular interest as they can offer greater selectivity and a more nuanced pharmacological profile.[10] The rigid nature of this scaffold can be advantageous in designing ligands that selectively stabilize a particular conformation of the receptor, leading to either positive or negative allosteric modulation.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and functionalization of the title compound. These are based on established synthetic methodologies for related azetidine and pyrrolidine derivatives and should be adapted and optimized for specific research needs.

Protocol 1: Synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

This multi-step synthesis involves the preparation of a key azetidine intermediate followed by its coupling with a protected pyrrolidine derivative.

Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

This protocol is adapted from a known procedure for the oxidation of a hydroxylated precursor.[5]

  • To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.02 equivalents) and potassium bromide (0.1 equivalents) in water.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (1.1 equivalents) containing sodium bicarbonate (1.5 equivalents) while maintaining the temperature below 5 °C.

  • Stir the reaction vigorously at 0 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate as a crude product, which can be purified by flash chromatography.

Step 2: Reductive Amination with a Protected Pyrrolidine

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) and tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 equivalents) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 equivalents) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)azetidine-1-carboxylate.

Step 3: Selective Deprotection of the Pyrrolidine Nitrogen

  • Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the excess TFA.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Deprotection A tert-Butyl 3-hydroxyazetidine-1-carboxylate B tert-Butyl 3-oxoazetidine-1-carboxylate A->B TEMPO, NaOCl D tert-Butyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)azetidine-1-carboxylate B->D ReductiveAmination NaBH(OAc)3 C tert-Butyl 3-aminopyrrolidine-1-carboxylate C->D E tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate D->E TFA, DCM ReductiveAmination->D

Figure 2: Synthetic workflow for tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

Protocol 2: Functionalization of the Pyrrolidine Nitrogen for PROTAC Synthesis

This protocol describes a general method for attaching a warhead (target-binding ligand) to the pyrrolidine nitrogen of the title compound.

  • Dissolve tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (1 equivalent) and the target-binding ligand containing a carboxylic acid functional group (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography or preparative HPLC to obtain the desired intermediate.

  • The Boc-protecting group on the azetidine can then be removed under acidic conditions (e.g., TFA in DCM) to allow for the subsequent attachment of the E3 ligase-binding moiety.

Data Summary

The utility of a scaffold in drug discovery is often assessed by its ability to be incorporated into molecules with potent biological activity. While specific data for the title compound is often proprietary, the following table presents representative data for a related series of antitumor agents incorporating a functionalized azetidine-pyrrolidine core, demonstrating the potential for this scaffold to yield highly active compounds.[1]

CompoundR-Group on AzetidineIC50 (µM) against A549 Lung Cancer Cells
7aPhenyl0.015
7b2-Fluorophenyl0.021
7e4-Chlorophenyl0.018

Table 1: In vitro anticancer activity of novel azetidine-containing TZT-1027 analogues.[1]

Conclusion and Future Perspectives

The tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate scaffold represents a significant advancement in the medicinal chemist's toolbox. Its unique combination of rigidity, three-dimensionality, and synthetic accessibility makes it a highly attractive building block for the design of novel therapeutics. As demonstrated, its application as a linker in PROTACs is a particularly promising avenue of research. Furthermore, its utility in constructing novel kinase inhibitors and GPCR modulators is an area ripe for further exploration. The continued development of efficient synthetic routes to this and related scaffolds will undoubtedly accelerate the discovery of new drugs for a wide range of diseases.

References

  • Ma, D., et al. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. 2018;23(11):2828. [Link]

  • PubChem. Tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. National Center for Biotechnology Information. Accessed January 20, 2026. [Link]

  • Hauser, A. S., et al. Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. 2017;16(12):829-842. [Link]

  • Li, G., et al. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal. 2019;13(1):119. [Link]

  • Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. 2023;15(1):1-35. [Link]

  • Di Micco, S., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(21):6631. [Link]

  • Wacker, D., et al. Structural Features for Functional Selectivity at G Protein-Coupled Receptors. Nature. 2017;547(7662):185-190. [Link]

  • Wootten, D., et al. Allosteric modulation of G protein-coupled receptors: a pharmacological perspective. British Journal of Pharmacology. 2013;168(4):891-904. [Link]

  • Kenakin, T., & Christopoulos, A. Allosteric modulation of G protein-coupled receptors. Annual Review of Pharmacology and Toxicology. 2013;53:275-303. [Link]

  • Norman, P. The Bruton's tyrosine kinase inhibitor ibrutinib (PCI-32765). Expert Opinion on Investigational Drugs. 2012;21(11):1735-1742. [Link]

  • Lindsley, C. W., et al. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors. ACS Chemical Neuroscience. 2016;7(7):885-896. [Link]

  • Hauser, A. S., et al. GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery. 2025;24(6):458-479. [Link]

  • Sadybekov, A. A., et al. Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. 2023;622(7984):852-860. [Link]

  • Bhattacharya, S., & Vaidehi, N. New Pipelines for Novel Allosteric GPCR Modulators. Biophysical Journal. 2014;107(4):811-812. [Link]

  • Perry, M. W. D., et al. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one, by Fragment-Based Drug Design. Journal of Medicinal Chemistry. 2021;64(17):12893-12902. [Link]

Sources

Application Note: Synthetic Strategies for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate scaffold represents a valuable, sp³-rich building block for drug discovery, merging the favorable physicochemical properties of both the azetidine and pyrrolidine ring systems. Azetidines are known to enhance metabolic stability and solubility, while the pyrrolidine moiety offers a versatile point for further functionalization.[1][2][3] This document provides a detailed analysis of plausible synthetic strategies for the construction of this bis-heterocyclic compound, focusing on the key challenge: the formation of the C3-C3' carbon-carbon bond between the two saturated rings. While a definitive, publicly available protocol for this specific molecule is elusive, this guide synthesizes established synthetic methodologies to propose logical and actionable pathways for its preparation. We will explore two primary hypothetical routes: Reductive Ketone-Ketone Coupling and Palladium-Catalyzed Cross-Coupling, providing theoretical mechanisms, step-by-step representative protocols, and a discussion of the rationale behind the proposed experimental choices.

Introduction: The Value of Fused Heterocyclic Scaffolds

In modern medicinal chemistry, the deliberate design of molecules with high sp³-character is a leading strategy to improve compound properties and explore novel chemical space. Saturated heterocycles like azetidine and pyrrolidine are particularly sought-after motifs. The azetidine ring, a strained four-membered heterocycle, can act as a bioisosteric replacement for larger rings or gem-dimethyl groups, often leading to improved metabolic stability, aqueous solubility, and binding affinity.[3][4] The five-membered pyrrolidine ring is a ubiquitous feature in pharmaceuticals and natural products, providing a rigid, three-dimensional scaffold with multiple points for stereocontrolled diversification.[2][5]

The target molecule, tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, combines these two valuable fragments. Its utility lies in its function as a versatile building block, presenting a protected azetidine nitrogen for subsequent reactions and a pyrrolidine ring that can be further elaborated. The core synthetic challenge is the creation of the C-C bond linking the 3-position of the azetidine with the 3-position of the pyrrolidine. This application note will dissect the most plausible synthetic approaches to achieve this linkage.

Proposed Synthetic Strategy 1: Reductive Ketone-Ketone Coupling

A classical yet powerful method for forming carbon-carbon bonds is the reductive coupling of two ketone moieties. This approach involves the one-electron reduction of each ketone to a ketyl radical, followed by a radical-radical coupling to form a pinacol-type intermediate, which can then be deoxygenated to yield the desired C-C bond.

Reaction Mechanism

The proposed reductive coupling mechanism proceeds through the following key steps:

  • Single Electron Transfer (SET): A low-valent metal reductant, such as Samarium(II) iodide (SmI₂), or an electrochemical cathode, transfers a single electron to each of the ketone precursors: tert-butyl 3-oxoazetidine-1-carboxylate (1 ) and tert-butyl 3-oxopyrrolidine-1-carboxylate (2 ).

  • Ketyl Radical Formation: This electron transfer generates highly reactive ketyl radical anions.

  • Radical-Radical Coupling: Two ketyl radicals couple to form a pinacolate dianion intermediate (3 ).

  • Protonation: Workup with a proton source yields the pinacol diol (4 ).

  • Deoxygenation: The diol is subsequently deoxygenated to form the final C-C linked product (5 ). A common method for this step is the Barton-McCombie deoxygenation or related radical-based methods.

Workflow and Visualization

G cluster_0 Part A: Reductive Coupling cluster_1 Part B: Deoxygenation Ketone1 N-Boc-azetidin-3-one (1) SET Single Electron Transfer (e.g., SmI₂) Ketone1->SET Ketone2 N-Boc-pyrrolidin-3-one (2) Ketone2->SET Coupling Radical-Radical Coupling SET->Coupling Pinacol Pinacol Diol Intermediate (4) Coupling->Pinacol Deoxy Deoxygenation (e.g., Barton-McCombie) Pinacol->Deoxy Product Target Molecule (5) Deoxy->Product caption Fig. 1: Workflow for Reductive Ketone Coupling Strategy.

Caption: Fig. 1: Workflow for Reductive Ketone Coupling Strategy.

Representative Protocol (Hypothetical)

Part A: Synthesis of Pinacol Intermediate (4)

  • Apparatus Setup: Under an inert atmosphere of argon, add dry tetrahydrofuran (THF, 100 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet.

  • Reagent Addition: Add tert-butyl 3-oxoazetidine-1-carboxylate (1 ) (1.0 eq) and tert-butyl 3-oxopyrrolidine-1-carboxylate (2 ) (1.0 eq) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reductant Preparation: In a separate flask, prepare a 0.1 M solution of Samarium(II) iodide in THF.

  • Reaction: Slowly add the SmI₂ solution via the dropping funnel to the ketone solution. Monitor the reaction by TLC for the disappearance of the starting materials. The deep blue color of the SmI₂ should dissipate upon reaction.

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allow the mixture to warm to room temperature.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pinacol diol (4 ).

Part B: Deoxygenation of Pinacol (4)

  • Thionocarbonate Formation: Dissolve the diol (4 ) (1.0 eq) in dry dichloromethane. Add an excess of 1,1'-thiocarbonyldiimidazole (TCDI) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at room temperature until TLC analysis indicates complete conversion to the bis(thiocarbonyl) intermediate.

  • Radical Deoxygenation: Dilute the reaction mixture with toluene. Add tributyltin hydride (Bu₃SnH) (2.5 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.2 eq). Heat the reaction mixture to 80-90 °C for several hours.

  • Workup and Purification: Cool the reaction mixture and concentrate. Purify by flash chromatography, potentially using a fluoride wash to remove tin byproducts, to yield the final product (5 ).

Scientific Rationale and Considerations
  • Causality: This strategy is based on the well-established ability of low-valent metals to generate ketyl radicals, which are potent nucleophiles for C-C bond formation.[6] The use of two different ketones will statistically lead to a mixture of three products (homo-coupled azetidine, homo-coupled pyrrolidine, and the desired hetero-coupled product), which is a significant drawback requiring careful chromatographic separation.

  • Trustworthiness: Each step in this proposed synthesis is a well-documented transformation in organic chemistry. However, the overall yield may be compromised by the lack of selectivity in the coupling step and the multiple steps required.

  • Challenges: The primary challenge is controlling the chemoselectivity of the coupling reaction. Electrochemical methods might offer better control over the reduction potentials, potentially favoring the cross-coupling.[7] The subsequent deoxygenation step adds to the overall step count.

Proposed Synthetic Strategy 2: Palladium-Catalyzed Cross-Coupling

A more modern and potentially more efficient approach involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This strategy offers higher selectivity and functional group tolerance. The key is the preparation of an organometallic derivative of one heterocycle and a halide or triflate of the other.

Reaction Mechanism (Suzuki-type)

The catalytic cycle for a Suzuki coupling generally involves:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the electrophilic partner, for example, tert-butyl 3-((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate (6 ), to form a Pd(II) complex.

  • Transmetalation: The organoborane partner, such as an N-Boc-azetidin-3-ylboronic acid pinacol ester (7 ), transfers its organic group to the palladium center, displacing the triflate and forming a new Pd(II) complex. This step typically requires a base to activate the boronic ester.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product (5 ) and regenerating the Pd(0) catalyst.

Workflow and Visualization

G cluster_0 Precursor Synthesis cluster_1 Suzuki Coupling P1 N-Boc-pyrrolidin-3-one P1_triflate Pyrrolidinyl Triflate (6) P1->P1_triflate Triflation P2 N-Boc-azetidin-3-ol P2_boronate Azetidinyl Boronate (7) P2->P2_boronate Borylation Coupling Catalytic Cycle: 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination P1_triflate->Coupling P2_boronate->Coupling Pd_cat Pd(0) Catalyst + Base Pd_cat->Coupling Product Target Molecule (5) Coupling->Product caption Fig. 2: Workflow for Palladium-Catalyzed Suzuki Coupling.

Caption: Fig. 2: Workflow for Palladium-Catalyzed Suzuki Coupling.

Representative Protocol (Hypothetical)

Step 1: Preparation of Electrophile - tert-Butyl 3-(((trifluoromethyl)sulfonyl)oxy)pyrrolidine-1-carboxylate (6)

  • Setup: To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and pyridine (1.5 eq) in dry dichloromethane (DCM) at -10 °C under argon, add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq) dropwise.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with cold 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo at low temperature to yield the crude triflate (6 ), which should be used promptly.

Step 2: Preparation of Nucleophile - tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (7)

Step 3: Suzuki Coupling Reaction

  • Setup: In a reaction vial, combine the pyrrolidinyl triflate (6 ) (1.0 eq), the azetidinyl boronate (7 ) (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Solvent and Degassing: Add a mixture of dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash column chromatography on silica gel to obtain the final product (5 ).

Scientific Rationale and Considerations
  • Causality: Palladium-catalyzed cross-coupling reactions are among the most powerful and reliable methods for C(sp²)-C(sp²) and increasingly C(sp²)-C(sp³) bond formation.[8][9] Their application to C(sp³)-C(sp³) coupling of saturated heterocycles is an active area of research. The choice of a triflate as a leaving group is common as it undergoes oxidative addition to Pd(0) readily.[10]

  • Trustworthiness: This approach is highly credible as it relies on a Nobel Prize-winning class of reactions. The main challenge lies in the synthesis and stability of the C(sp³)-hybridized coupling partners, particularly the organoborane.

  • Advantages: This route is expected to be much more selective than the reductive coupling, avoiding the formation of homo-coupled byproducts and likely proceeding in higher yield. The functional group tolerance of modern cross-coupling reactions is excellent.

Summary of Key Parameters

ParameterStrategy 1: Reductive CouplingStrategy 2: Cross-Coupling
Key Reaction Pinacol Coupling / DeoxygenationSuzuki-Miyaura Coupling
Bond Formed C-CC-C
Key Reagents SmI₂ or electrolysis; Bu₃SnHPd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃)
Precursors Ketones: N-Boc-azetidin-3-one, N-Boc-pyrrolidin-3-oneElectrophile (e.g., N-Boc-3-triflyloxypyrrolidine) and Organometallic Nucleophile (e.g., N-Boc-azetidin-3-ylboronate)
Primary Advantage Utilizes simple ketone starting materialsHigh selectivity, avoids homo-coupling
Primary Challenge Lack of selectivity (forms homo- and hetero-coupled products), multiple stepsSynthesis and stability of C(sp³) organometallic precursor

Conclusion

The synthesis of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate presents a non-trivial challenge centered on the formation of a C(sp³)-C(sp³) bond between two distinct heterocyclic rings. While a definitive published protocol is not available, this application note outlines two plausible and robust strategies based on fundamental, well-established organic reactions. The reductive ketone coupling offers a pathway using simple precursors but suffers from a lack of selectivity. The palladium-catalyzed cross-coupling strategy represents a more modern, selective, and likely higher-yielding approach, contingent on the successful synthesis of the required organometallic and electrophilic precursors. Researchers aiming to synthesize this valuable building block are encouraged to use these proposed methods as a foundational guide for experimental design and optimization.

References

  • Nicolaou, K. C., Ellery, S. P., & Chen, J. S. (2009). Samarium Diiodide Mediated Reactions in Total Synthesis. Angewandte Chemie International Edition, 48(39), 7140–7165. Available at: [Link]

  • Góra, J., et al. (2021). Synthesis and Anticonvulsant Activity of New N-Substituted Derivatives of 3-Benzhydryl- and 3-sec-Butyl-pyrrolidine-2,5-dione. Molecules, 26(1), 1-21. Available at: [Link]

  • Chen, T.-Y., et al. (1968). Azetidines. IV. The Reaction of 1-t-Butylazetidinyl-3 Tosylate with Amines and Mercaptans. Bulletin of the Chemical Society of Japan, 41(3), 712-716. Available at: [Link]

  • Lam, K., & Baran, P. S. (2018). Electroreductive Olefin-Ketone Coupling. Journal of the American Chemical Society, 140(26), 8563–8568. Available at: [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Chemistry of Azetidines. Chemical Reviews, 108(9), 3988–4035. Available at: [Link]

  • Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(34), 5723-5733. Available at: [Link]

  • Singh, G. S., & D'hooghe, M. (2015). Recent progress in the synthesis of 3-functionalized azetidines. Arkivoc, 2015(1), 205-243. Available at: [Link]

  • Mackenzie, A.R. et al. (2000). Synthesis of azetidine derivatives. Google Patents, WO2000063168A1.
  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6526. Available at: [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. Available at: [Link]

  • Organic Syntheses. (n.d.). Azetidine. Retrieved from: [Link]

  • Singh, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • O'Hagan, D. (2000). Pyrrolidine, piperidine and pyridine alkaloids. Natural Product Reports, 17, 435-446. Available at: [Link]

  • Wuitschik, G., et al. (2010). Azetidines in medicinal chemistry. Angewandte Chemie International Edition, 49(26), 4516-4529. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from: [Link]

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Derivatization of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Technical Guide

Abstract

The tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate scaffold is a valuable building block in modern drug discovery. Its unique three-dimensional structure, combining the conformational rigidity of the azetidine ring with the versatile functionality of the pyrrolidine moiety, offers a compelling platform for developing novel therapeutics.[1][2][3] Azetidines, as sp³-rich motifs, can enhance pharmacokinetic properties such as solubility and metabolic stability while providing novel vectors for exploring chemical space.[3][4] This guide provides detailed protocols for the strategic derivatization of this scaffold, focusing on reactions at the nucleophilic secondary amine of the pyrrolidine ring. We will explore common and effective derivatization techniques, including N-acylation, N-sulfonylation, and reductive amination, providing step-by-step instructions and explaining the chemical principles that underpin these transformations.

Introduction: The Strategic Value of the Azetidine-Pyrrolidine Scaffold

In the quest to move beyond "flat" aromatic structures, medicinal chemists are increasingly turning to scaffolds that offer greater three-dimensionality.[2] The fusion or linkage of small, saturated heterocycles like azetidine and pyrrolidine provides a robust method for creating molecules with improved pharmacological profiles.[2][5] The azetidine ring, a four-membered nitrogen heterocycle, is particularly noteworthy for its ability to confer metabolic stability and act as a rigid structural element.[3][6] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to optimize their pharmacokinetic properties.[3]

The core scaffold, tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, presents two key sites for modification: the Boc-protected azetidine nitrogen and the secondary amine of the pyrrolidine ring. The secondary amine is a highly versatile handle for diversification. Its nucleophilicity allows for a wide range of transformations, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen ensures that reactions can be selectively directed to the pyrrolidine nitrogen. This Boc group can be removed under acidic conditions, opening up a second vector for diversification if desired.[7][8][9][10]

This document will focus on the derivatization of the pyrrolidine nitrogen, a critical step in harnessing the full potential of this scaffold.

Derivatization of the Pyrrolidine Nitrogen: Key Protocols

The secondary amine of the pyrrolidine ring is a potent nucleophile, readily participating in reactions with various electrophiles. We present protocols for three of the most common and synthetically valuable transformations: N-Acylation/N-Sulfonylation, and Reductive Amination.

Protocol: N-Acylation and N-Sulfonylation

This protocol describes the formation of amide or sulfonamide linkages by reacting the pyrrolidine nitrogen with an acyl chloride, sulfonyl chloride, or a carboxylic acid activated with a coupling agent. These functional groups are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding.

Rationale: The reaction proceeds via nucleophilic acyl substitution. For acyl/sulfonyl chlorides, a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct, driving the reaction to completion. For carboxylic acids, a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to form a highly reactive activated ester in situ, which is then readily attacked by the amine.

cluster_workflow Workflow: N-Acylation/Sulfonylation start Dissolve Starting Material & Amine Base cool Cool Reaction to 0 °C start->cool add_electrophile Add Acyl/Sulfonyl Chloride or Carboxylic Acid + Coupling Agent cool->add_electrophile warm Warm to Room Temperature add_electrophile->warm monitor Monitor by TLC/LC-MS warm->monitor workup Aqueous Work-up monitor->workup purify Purify (Column Chromatography) workup->purify characterize Characterize Product purify->characterize

Caption: General workflow for N-acylation and N-sulfonylation reactions.

Materials:

  • tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

  • Acyl chloride, sulfonyl chloride, or carboxylic acid of interest

  • Peptide coupling reagent (e.g., HATU, HBTU) (if using a carboxylic acid)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add DIPEA or TEA (1.5 - 2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial for controlling the exothermicity of the reaction, especially with reactive chlorides.

  • Electrophile Addition:

    • For Acyl/Sulfonyl Chlorides: Slowly add the acyl or sulfonyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture.

    • For Carboxylic Acids: In a separate flask, pre-activate the carboxylic acid (1.1 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF for 15-20 minutes. Add this activated mixture to the main reaction flask.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with saturated aqueous NaHCO₃ solution (to neutralize excess acid) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-100% ethyl acetate in hexanes) to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in the pharmaceutical industry.[11][12] This one-pot procedure involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent to yield the N-alkylated product.[11][13]

Rationale: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred because it is mild, tolerant of acidic conditions that favor iminium ion formation, and selectively reduces the iminium ion in the presence of the starting carbonyl compound.[13] Other reagents like sodium cyanoborohydride can also be used.[11] This method avoids the direct alkylation with alkyl halides, which can be prone to over-alkylation and requires harsher conditions.

cluster_workflow Workflow: Reductive Amination start Dissolve Starting Material & Carbonyl add_acid Add Acetic Acid (optional catalyst) start->add_acid add_reductant Add Reducing Agent (e.g., STAB) add_acid->add_reductant stir Stir at Room Temperature add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction (aq. NaHCO₃) monitor->quench workup Aqueous Work-up & Extraction quench->workup purify Purify (Column Chromatography) workup->purify characterize Characterize Product purify->characterize

Caption: General workflow for reductive amination.

Materials:

  • tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes or DCM/Methanol)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in anhydrous DCE or DCM (approx. 0.1 M).

  • Catalyst (Optional): Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Progression: Stir the reaction at room temperature for 3-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel. A gradient of methanol in DCM is often effective for purifying the more polar amine products.

  • Characterization: Confirm the structure and purity of the N-alkylated product using ¹H NMR, ¹³C NMR, and HRMS.

Boc-Group Manipulation: Accessing the Azetidine Nitrogen

While the primary focus is on the pyrrolidine nitrogen, the Boc-protected azetidine offers a secondary site for derivatization. This requires the removal of the Boc group, which is typically achieved under acidic conditions.

Protocol: Boc Deprotection

Rationale: The tert-butoxycarbonyl (Boc) group is labile in the presence of strong acid.[9][10] Trifluoroacetic acid (TFA) is commonly used. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine as a salt.[9][10]

Step-by-Step Methodology:

  • Setup: Dissolve the Boc-protected starting material or derivative (1.0 eq) in DCM (approx. 0.1 M).

  • Acid Addition: Cool the solution to 0 °C and slowly add TFA (5-10 eq, often used as a 20-50% solution in DCM).

  • Reaction: Stir the mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC/LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting product is typically the TFA salt of the deprotected amine. It can be used directly in subsequent reactions or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., NaHCO₃) to obtain the free amine.

Once deprotected, the azetidine nitrogen can undergo the same derivatization reactions (acylation, reductive amination, etc.) as described for the pyrrolidine nitrogen, allowing for the synthesis of di-functionalized scaffolds.

Summary of Derivatization Strategies

The following table summarizes the key derivatization reactions, reagents, and typical outcomes for the tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate scaffold.

Reaction Type Target Nitrogen Key Reagents Product Functional Group Typical Yields
N-AcylationPyrrolidine (secondary amine)R-COCl, DIPEA, DCMAmideGood to Excellent
N-SulfonylationPyrrolidine (secondary amine)R-SO₂Cl, DIPEA, DCMSulfonamideGood to Excellent
Amide CouplingPyrrolidine (secondary amine)R-COOH, HATU, DIPEA, DMFAmideGood to Excellent
Reductive AminationPyrrolidine (secondary amine)R₁R₂C=O, NaBH(OAc)₃, DCETertiary AmineGood to Excellent
Boc DeprotectionAzetidine (carbamate)TFA, DCMSecondary Amine (TFA Salt)Quantitative

Conclusion

The tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate scaffold is a highly adaptable platform for medicinal chemistry. The protocols outlined in this guide provide robust and reliable methods for its derivatization, primarily at the versatile pyrrolidine nitrogen. By employing N-acylation, N-sulfonylation, and reductive amination, researchers can efficiently generate diverse libraries of compounds. The subsequent option for Boc-deprotection further expands the accessible chemical space. These strategies empower drug discovery professionals to systematically explore structure-activity relationships, ultimately leading to the development of novel therapeutics with enhanced properties.

References

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [Source not explicitly stated, manuscript version].
  • Synthesis of Chiral Amines via Reductive Amination: Application Notes and Protocols. Benchchem.
  • A novel protocol for the synthesis of secondary N-methylamines via reductive amination of aldehydes with N-Boc-N-methylamine using Me2SiHCl. The Journal of Organic Chemistry. (2025). ACS Publications.
  • Feula, A. (n.d.). Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. [Source not explicitly stated, thesis summary].
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. (2019). ACS Publications.
  • Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. (2017). NIH Public Access.
  • Feula, A., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry. RSC Publishing.
  • Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. (2014). ACS Publications.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Source not explicitly stated].
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. (2024). PubMed.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd..
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. (2025).
  • Oxetane-, Azetidine- and Bicyclopentane-Bearing N-Heterocycles from Ynones: Scaffold Diversification via Ruthenium-Catalyzed Oxidative Alkynylation. Angewandte Chemie International Edition. (2012). PMC - NIH.

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The Challenge of Novel Ligands: A Guide to the Application of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Foreword for the Advanced Researcher

In the pursuit of novel therapeutics and complex molecular architectures, the development of new chiral ligands and catalysts is of paramount importance. The molecule at the center of our discussion, tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate , represents a compelling yet underexplored scaffold for asymmetric synthesis. Comprising a rigid azetidine ring linked to a chiral pyrrolidine moiety, this diamine derivative possesses the structural hallmarks of a potentially effective chiral ligand.

However, a comprehensive survey of the current scientific literature reveals a notable absence of detailed, peer-reviewed applications of this specific compound as a ligand or organocatalyst in asymmetric transformations. While its constituent parts, pyrrolidines and azetidines, are well-established motifs in successful catalysts, the unique combination presented in tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate remains, for the moment, a frontier of catalytic discovery.

This document, therefore, takes a forward-looking, pedagogical approach. In lieu of reporting established protocols, we will provide a detailed, representative application note for the use of a chiral diamine of this class in a well-understood and highly relevant asymmetric reaction: the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of a prochiral ketone. This guide is intended to serve as a robust starting point for researchers wishing to investigate the catalytic potential of this novel ligand, providing both the theoretical underpinnings and a practical, adaptable experimental protocol.

I. Conceptual Framework: Why Chiral Diamines are Pillars of Asymmetric Catalysis

Chiral vicinal diamines are a cornerstone of modern asymmetric catalysis, capable of inducing high levels of stereoselectivity in a vast array of chemical transformations. Their efficacy stems from the formation of well-defined, rigid chelate complexes with transition metals, creating a chiral environment that dictates the facial selectivity of substrate approach.

The subject of our focus, tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, offers several intriguing features:

  • Bidentate Coordination: The two nitrogen atoms are positioned to form a stable five- or six-membered chelate ring with a metal center, a common characteristic of effective diamine ligands.

  • Inherent Chirality: The stereocenter on the pyrrolidine ring is the primary source of chirality, which can be transferred to the substrate during the catalytic cycle.

  • Structural Rigidity: The bicyclic-like structure imparts a degree of conformational rigidity, which is often correlated with higher enantioselectivity.

  • Tunability: The secondary amine of the pyrrolidine ring and the nitrogen of the azetidine can be further functionalized to fine-tune the steric and electronic properties of the ligand.

II. Representative Application: Asymmetric Transfer Hydrogenation of Acetophenone

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones, aldehydes, and imines, yielding chiral alcohols and amines that are valuable intermediates in pharmaceutical synthesis. Ruthenium(II) complexes of chiral diamines are among the most efficient catalysts for this transformation.

In the following sections, we present a detailed, albeit prospective, protocol for the ATH of acetophenone, a standard benchmark substrate, using a hypothetical catalyst formed in situ from [RuCl₂(p-cymene)]₂ and tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

A. The Catalytic Cycle: A Mechanistic Overview

The catalytic cycle for Ru(II)-diamine catalyzed ATH is generally accepted to proceed through the following key steps, illustrated in the diagram below. The causality behind the experimental choices in the protocol is directly linked to facilitating this cycle. For instance, the use of a hydrogen donor like isopropanol and a base is crucial for the formation of the active ruthenium-hydride species.

Asymmetric_Transfer_Hydrogenation_Cycle Prospective Catalytic Cycle for Ru-Diamine ATH Precatalyst Precatalyst [Ru(II)-Cl(p-cymene)(L*)] Active_Catalyst Active Catalyst [Ru(II)-H(p-cymene)(L*)] Precatalyst->Active_Catalyst Base, i-PrOH (- i-PrO-) (- HCl) Coordination Ketone Coordination Active_Catalyst->Coordination Ketone (Substrate) Transition_State Stereo-determining Transition State Coordination->Transition_State Hydride Transfer Product_Release Product Release (Chiral Alcohol) Transition_State->Product_Release Formation of Ru-alkoxide Product_Release->Active_Catalyst i-PrOH (- Acetone)

Caption: Prospective catalytic cycle for the Ru-catalyzed ATH of a ketone.

B. Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including clear steps for catalyst formation, reaction execution, and product analysis. The success of each step informs the next, ensuring a logical and reproducible workflow.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) dichloride (p-cymene) dimer)

  • tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (Chiral Ligand)

  • Acetophenone (Substrate)

  • Isopropanol (i-PrOH, Anhydrous) (Hydrogen Source and Solvent)

  • Potassium tert-butoxide (KOtBu) or Sodium isopropoxide (NaOiPr) (Base)

  • Anhydrous Toluene (Co-solvent, optional)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk flask, etc.)

Protocol Steps:

  • Catalyst Pre-formation (In Situ):

    • To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol% Ru).

    • Add the chiral ligand, tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (e.g., 0.011 mmol, 1.1 mol eq. to Ru).

    • Add anhydrous isopropanol (e.g., 2.5 mL).

    • Stir the mixture at 80 °C for 20-30 minutes. The color of the solution should change, indicating complex formation. This step is crucial for the formation of the active catalyst precursor.

  • Reaction Execution:

    • Cool the catalyst solution to room temperature.

    • Add acetophenone (e.g., 0.5 mmol, 1.0 eq.).

    • In a separate vial, prepare a solution of the base (e.g., KOtBu, 0.05 mmol, 10 mol%) in anhydrous isopropanol (e.g., 2.5 mL).

    • Add the basic solution to the reaction mixture to initiate the transfer hydrogenation. The base is essential for the deprotonation of isopropanol and the generation of the ruthenium-hydride species.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a few drops of water.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.

  • Analysis of Enantioselectivity:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC using a suitable chiral stationary phase column.

C. Data Presentation: A Template for Your Findings

Should you undertake this investigation, we recommend organizing your results in a clear, tabular format. This allows for easy comparison of the effects of varying reaction parameters.

EntryLigand (mol%)Base (mol%)Temp (°C)Time (h)Conversion (%)ee (%)
11.1102512DataData
21.110406DataData
31.5102512DataData
41.152512DataData

III. Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol, from reagent preparation to the final analysis of the chiral product.

Experimental_Workflow Workflow for Asymmetric Transfer Hydrogenation cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Work-up and Analysis Reagents Prepare Reagents: - [RuCl₂(p-cymene)]₂ - Chiral Ligand - Substrate (Ketone) - Base, Solvents Catalyst_Formation In Situ Catalyst Formation (Ru-complex + Ligand) Reagents->Catalyst_Formation ATH_Reaction Asymmetric Transfer Hydrogenation (Addition of Substrate and Base) Catalyst_Formation->ATH_Reaction Monitoring Monitor Reaction Progress (TLC/GC) ATH_Reaction->Monitoring Workup Quenching and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Determine Yield and ee% (Chiral HPLC/GC) Purification->Analysis

Caption: A streamlined workflow for the ATH protocol.

IV. Concluding Remarks and Future Outlook

While the direct application of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate in asymmetric catalysis is yet to be documented, its structural features suggest significant potential. The protocols and conceptual framework provided herein offer a comprehensive starting point for any researcher or drug development professional interested in exploring its capabilities. Success in this endeavor would not only introduce a new and effective chiral ligand to the synthetic chemist's toolkit but also open up new avenues for the synthesis of complex chiral molecules. We encourage the scientific community to investigate this promising compound and share their findings.

References

  • Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. [Link]

Application Notes and Protocols for the Boc Deprotection of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides a detailed experimental procedure for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. This critical deprotection step yields 3-(pyrrolidin-3-yl)azetidine, a valuable building block in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and well-understood protocol, complete with mechanistic insights, safety considerations, and characterization data.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in a broad range of reaction conditions and its facile cleavage under acidic conditions.[1] The acid-catalyzed deprotection of Boc-protected amines is a fundamental transformation in the synthesis of complex nitrogen-containing molecules. This application note focuses on the deprotection of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate using trifluoroacetic acid (TFA), a common and effective reagent for this purpose.

Mechanistic Rationale: The "Why" Behind the Protocol

The cleavage of the Boc group with a strong acid like trifluoroacetic acid proceeds through a well-established E1 elimination mechanism.[1] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Boc_Deprotection_Mechanism Boc-Protected_Amine tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate Protonation Protonation of Carbonyl Oxygen Boc-Protected_Amine->Protonation + H⁺ (from TFA) Protonated_Intermediate Protonated Intermediate Protonation->Protonated_Intermediate Carbocation_Formation Formation of tert-Butyl Cation and Carbamic Acid Protonated_Intermediate->Carbocation_Formation Spontaneous Cleavage tert-Butyl_Cation tert-Butyl Cation Carbocation_Formation->tert-Butyl_Cation Carbamic_Acid Carbamic Acid Intermediate Carbocation_Formation->Carbamic_Acid Isobutylene Isobutylene tert-Butyl_Cation->Isobutylene - H⁺ Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Spontaneous Free_Amine 3-(Pyrrolidin-3-yl)azetidine Decarboxylation->Free_Amine CO2 Carbon Dioxide Decarboxylation->CO2 TFA TFA (H⁺) TFA_Anion TFA⁻ Experimental_Workflow A Dissolve Substrate in DCM B Cool to 0 °C A->B C Slowly Add TFA B->C D Warm to Room Temperature and Stir C->D E Monitor Reaction by TLC/LC-MS D->E F Concentrate in vacuo E->F Upon Completion G Aqueous Work-up (NaHCO₃, Brine) F->G H Dry and Concentrate Organic Layer G->H I Characterize Product (NMR, MS) H->I

Figure 2: General experimental workflow for Boc deprotection.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 equiv) dropwise to the stirred solution. A common and effective condition is a 1:1 mixture of DCM and TFA. [1]The slow addition is crucial to control any potential exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-4 hours.

  • Reaction Monitoring: The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete consumption of the starting material.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.

    • Carefully dissolve the residue in a minimal amount of DCM and slowly add it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Caution: Vigorous gas evolution (CO₂) will occur. Ensure the vessel is large enough to accommodate the foaming.

    • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(pyrrolidin-3-yl)azetidine as a free base.

  • Purification and Characterization: The crude product can be used directly for the next step or purified further by column chromatography on silica gel if necessary. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Optimization and Field-Proven Insights

  • Choice of Acid Concentration: While a 1:1 mixture of TFA/DCM is generally effective, for substrates with other acid-sensitive functional groups, a lower concentration of TFA (e.g., 20-50% in DCM) can be employed. [1]However, this may require longer reaction times or gentle heating. A study on solid-phase peptide synthesis showed that 55% TFA in DCM gave higher purity peptides compared to 100% TFA, suggesting that the presence of a co-solvent can be beneficial. [2]

  • Scavengers to Prevent Side Reactions: The tert-butyl cation generated during the deprotection is a potent electrophile and can lead to side reactions, particularly the alkylation of nucleophilic residues if present in the substrate. [3]While the target molecule in this protocol is less susceptible, for more complex substrates containing electron-rich aromatic rings or sulfur-containing functional groups, the addition of scavengers such as triethylsilane (TES) or thioanisole is recommended to trap the tert-butyl cation. [3]

  • Work-up Strategy: For water-soluble amine products, an alternative to aqueous work-up is to use a basic ion-exchange resin, such as Amberlyst A-21, to neutralize the TFA and isolate the free amine. [4]This can be particularly useful for small-scale reactions or for parallel synthesis.

Characterization Data of 3-(pyrrolidin-3-yl)azetidine

The identity and purity of the final product should be confirmed by spectroscopic methods. While specific experimental data for the free base is not widely published, the following represents expected characterization data based on related structures. The product is often isolated and characterized as a dihydrochloride salt for better stability and handling.

Expected Spectroscopic Data for 3-(pyrrolidin-3-yl)azetidine dihydrochloride:

  • ¹H NMR (DMSO-d₆): Chemical shifts for the azetidine and pyrrolidine ring protons are expected in the range of δ 2.5-4.5 ppm. The NH protons will likely appear as broad signals.

  • ¹³C NMR (DMSO-d₆): Signals for the methylene carbons of the azetidine and pyrrolidine rings are expected in the range of δ 30-60 ppm.

  • Mass Spectrometry (ESI+): m/z calculated for C₇H₁₄N₂ [M+H]⁺: 127.12.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the Boc deprotection of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. By understanding the underlying mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently and efficiently synthesize the desired 3-(pyrrolidin-3-yl)azetidine building block for their drug discovery and development endeavors.

References

  • University of Washington. (n.d.). Trifluoroacetic Acid SOP. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527. [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular diversity, 9(4), 291–293. [Link]

Sources

Scale-up synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Abstract

This application note details a robust and scalable synthetic route for the preparation of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, a valuable saturated heterocyclic building block for drug discovery and development. The proposed strategy circumvents the challenges of forming a direct C(sp³)–C(sp³) bond between two strained rings by employing a modern, scalable Suzuki-Miyaura cross-coupling reaction. Each step has been designed with considerations for process safety, scalability, and the use of commercially available or readily accessible starting materials. Detailed protocols, in-process controls, and safety considerations are provided for researchers, process chemists, and drug development professionals.

Introduction and Strategic Overview

Saturated nitrogen-containing heterocycles, such as azetidines and pyrrolidines, are privileged scaffolds in medicinal chemistry. They serve as bioisosteres for more common ring systems and provide unique three-dimensional exit vectors, enabling chemists to escape "flatland" and improve physicochemical properties like solubility and metabolic stability. The target molecule, tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, combines both of these important motifs, making it a highly desirable building block for novel therapeutics.

Directly coupling the C3 position of an azetidine with the C3 position of a pyrrolidine is a significant synthetic challenge. This guide proposes a convergent synthesis strategy centered on a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern industrial C-C bond formation due to its functional group tolerance, reliability, and scalability.[1]

The overall strategy involves the synthesis of two key fragments: an electrophilic iodoazetidine and a nucleophilic pyrrolidinylboronic ester. These are coupled, followed by a final deprotection step to yield the target compound.

G cluster_azetidine Azetidine Fragment Synthesis cluster_pyrrolidine Pyrrolidine Fragment Synthesis cluster_coupling Coupling and Deprotection A1 1-Benzylazetidin-3-ol A2 tert-Butyl 3-hydroxyazetidine-1-carboxylate A1->A2 1. H₂, Pd/C 2. Boc₂O A3 tert-Butyl 3-iodoazetidine-1-carboxylate (Key Intermediate A) A2->A3 PPH₃, I₂, Imidazole C1 Protected Intermediate A3->C1 Suzuki Coupling P1 N-Benzyl-3-bromopyrrolidine P2 N-Benzyl-3-(pyrrolidin-3-yl)boronic acid pinacol ester (Key Intermediate B) P1->P2 1. Mg 2. B(OⁱPr)₃ or Pin₂B₂ P2->C1 C2 Final Product C1->C2 H₂, Pd/C caption Overall Synthetic Strategy

Figure 1: Proposed convergent synthesis for the target molecule.

Synthesis of Key Intermediates

Preparation of tert-Butyl 3-iodoazetidine-1-carboxylate (3)

This key electrophilic partner is prepared in three high-yielding steps from a commercially available starting material.

Step 1: Synthesis of Azetidin-3-ol Hydrochloride

The synthesis begins with the palladium-catalyzed hydrogenolysis of 1-benzylazetidin-3-ol. This is a standard, scalable debenzylation procedure. The resulting free base is typically converted to a stable salt, such as the hydrochloride, for storage and handling.[2]

Step 2: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (2)

The crude azetidin-3-ol is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal for scale-up as it is stable to a wide range of conditions and the protecting agent, di-tert-butyl dicarbonate (Boc₂O), is relatively inexpensive. The product is often a crystalline solid, facilitating purification.[3]

Step 3: Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate (3)

The hydroxyl group is converted to the corresponding iodide. While mesylation/tosylation followed by a Finkelstein reaction is common, a more direct Appel-type reaction using triphenylphosphine and iodine provides the iodo-azetidine in excellent yield. This transformation is well-documented for its reliability.[4]

Preparation of N-Benzyl-3-(pyrrolidin-3-yl)boronic acid pinacol ester (6)

The nucleophilic boronic ester is prepared from N-benzyl-3-bromopyrrolidine. The benzyl group is chosen as an orthogonal protecting group to the Boc group on the azetidine fragment.

This synthesis involves the formation of a Grignard reagent, which is then quenched with an appropriate boron source like isopropoxyboronic acid pinacol ester (PinB-OⁱPr) or bis(pinacolato)diboron (Pin₂B₂). The in-situ formation of the Grignard reagent under Barbier conditions can be advantageous at scale to avoid handling the potentially unstable organometallic reagent.[5]

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate (2)
ReagentMW ( g/mol )Amount (g)Moles (mol)Equiv.
1-Benzylazetidin-3-ol163.22100.00.6131.0
10% Pd/C (50% wet)-10.0--
Methanol (MeOH)32.041000 mL--
Di-tert-butyl dicarbonate218.25140.80.6451.05
Triethylamine (TEA)101.1968.20.6741.1
Dichloromethane (DCM)84.931000 mL--

Procedure:

  • To a suitable hydrogenation reactor, charge 1-benzylazetidin-3-ol, methanol, and 10% Pd/C catalyst.

  • Pressurize the reactor with hydrogen gas (50-60 psi) and stir vigorously at room temperature (20-25°C) for 16-24 hours.

  • IPC-1: Monitor reaction completion by TLC or GC-MS to confirm the absence of starting material.

  • Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude azetidin-3-ol as an oil.

  • Dissolve the crude oil in dichloromethane (DCM) and cool the solution to 0-5°C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate in DCM over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC-2: Monitor reaction completion by TLC or LC-MS.

  • Quench the reaction with water. Separate the organic layer, wash with saturated aq. NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford compound 2 as a white crystalline solid.

Protocol 3.2: Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate (3)
ReagentMW ( g/mol )Amount (g)Moles (mol)Equiv.
Compound 2 173.21100.00.5771.0
Triphenylphosphine (PPh₃)262.29227.00.8651.5
Imidazole68.0859.00.8651.5
Iodine (I₂)253.81219.90.8651.5
Toluene92.141000 mL--

Procedure:

  • To a dry, nitrogen-flushed reactor, charge compound 2 , triphenylphosphine, imidazole, and toluene.

  • Stir the mixture to achieve a solution/slurry and add iodine portion-wise, maintaining the internal temperature below 30°C.

  • Heat the reaction mixture to 60-70°C and stir for 2-4 hours.

  • IPC-3: Monitor reaction completion by TLC or HPLC.

  • Cool the reaction to room temperature and filter off any solids.

  • Wash the filtrate sequentially with 1 M aq. HCl, saturated aq. Na₂S₂O₃ (to quench excess iodine), and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel chromatography to afford compound 3 as a clear oil.[4] For larger scales, distillation under high vacuum may be a viable alternative.

Protocol 3.3: Suzuki Cross-Coupling Reaction
ReagentMW ( g/mol )Amount (g)Moles (mol)Equiv.
Compound 3 283.10100.00.3531.0
Compound 6 --0.4241.2
Pd(dppf)Cl₂731.708.60.0110.03
K₃PO₄ (anhydrous)212.27224.91.0593.0
1,4-Dioxane88.11800 mL--
Water18.02200 mL--

Procedure:

  • To a dry, nitrogen-flushed reactor, charge compound 3 , compound 6 , Pd(dppf)Cl₂, and K₃PO₄.

  • Add degassed 1,4-dioxane and water.

  • Heat the mixture to 80-90°C and stir for 8-16 hours.

  • IPC-4: Monitor reaction completion by LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate under reduced pressure and purify the residue by column chromatography to yield tert-butyl 3-(1-benzylpyrrolidin-3-yl)azetidine-1-carboxylate (7).

Protocol 3.4: Final Deprotection via Hydrogenolysis
ReagentMW ( g/mol )Amount (g)Moles (mol)Equiv.
Compound 7 316.44100.00.3161.0
10% Pd/C (50% wet)-10.0--
Ethanol (EtOH)46.071000 mL--

Procedure:

  • To a hydrogenation reactor, charge compound 7 , ethanol, and 10% Pd/C.

  • Pressurize the reactor with hydrogen gas (50-60 psi) and stir at 40°C for 12-24 hours.

  • IPC-5: Monitor reaction completion by LC-MS.

  • After cooling and venting, filter the reaction mixture through Celite® and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude final product.

  • Purification: For scale-up, avoid chromatography if possible. The crude product can be purified by:

    • Crystallization: If the free base is a solid.

    • Salt Formation: Dissolve the crude base in a suitable solvent (e.g., isopropanol) and treat with an acid (e.g., HCl in ether, or oxalic acid) to precipitate the corresponding salt, which can be isolated by filtration.[6] The free base can be regenerated if required.

G start Crude Final Product (in Ethanol) conc Concentrate under Reduced Pressure start->conc crude_oil Crude Free Base (Oil) conc->crude_oil dissolve Dissolve in IPA/EtOAc crude_oil->dissolve add_acid Add Acid (e.g., HCl) and Stir dissolve->add_acid precipitate Precipitate Salt add_acid->precipitate filter Filter and Wash Solid precipitate->filter dry Dry under Vacuum filter->dry final Pure Product Salt dry->final caption Purification Workflow via Salt Formation

Figure 2: Recommended workflow for non-chromatographic purification.

Process Safety and Scale-Up Considerations

  • Suzuki Coupling Exotherm: Palladium-catalyzed cross-coupling reactions can be highly exothermic.[7][8] For large-scale synthesis, an "all-in" batch process is hazardous. It is strongly recommended to perform a reaction calorimetry study (e.g., using RC1) to understand the thermal profile. Controlled, slow addition of one of the coupling partners or the base at the reaction temperature is a safer alternative.

  • Hydrogenation Safety: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly rated, grounded, and operated in an area with appropriate ventilation and monitoring. The palladium on carbon catalyst can be pyrophoric upon exposure to air, especially when dry or containing residual solvent. The filter cake should be kept wet and handled with care.[9]

  • Reagent Handling: Grignard reagents are moisture-sensitive and can be pyrophoric. They should be handled under a strict inert atmosphere (Nitrogen or Argon).

  • Solvent Selection: While dioxane is effective, its safety profile (peroxide formation, toxicity) is a concern for large-scale operations. Consider replacing it with safer alternatives like 2-Methyltetrahydrofuran (2-MeTHF).

  • Catalyst Removal: Residual palladium levels in the final product are a major concern for pharmaceutical applications. Efficient removal through filtration, treatment with activated carbon, or using a scavenger resin is critical.

Conclusion

This application note provides a comprehensive and technically grounded proposal for the scale-up synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. By leveraging a robust Suzuki-Miyaura cross-coupling, this route offers a reliable path to this valuable building block. The provided protocols, along with critical insights into process safety and purification, are intended to empower research and development teams to produce this material efficiently and safely at scale.

References

  • Chaudhary, P., et al. (2021). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Available at: ResearchGate. [URL: https://www.researchgate.net/publication/351608779_Synthesis_of_3-Pyridylboronic_Acid_and_its_Pinacol_Ester_Application_of_3-Pyridylboronic_Acid_in_Suzuki_Coupling_to_Prepare_3-Pyridin-3-ylquinoline]
  • PubChem. Tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.
  • Royal Society of Chemistry. (2022). Supporting Information for Synthesis of Arylboronic Acid Pinacol Esters. RSC Publishing. [URL: https://www.rsc.
  • Urbanczyk-Lipkowska, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Molecules, 28(2), 883. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865507/]
  • Google Patents. (2020). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. CN111362852A. [URL: https://patents.google.
  • BLD Pharm. tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. BLD Pharm Website. [URL: https://www.bldpharm.com/products/1251019-03-0.html]
  • ChemicalBook. (2023). Tert-Butyl 3-(Pyrrolidin-3-Yl)Azetidine-1-Carboxylate. ChemicalBook Website. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02677845.htm]
  • He, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination. Journal of the American Chemical Society, 134(1), 3-6. [URL: https://www.organic-chemistry.org/abstracts/lit2/001.shtm]
  • Aggarwal, V. K., et al. (2010). Lithiation-Borylation of N-Boc Azetidine. Organic Syntheses, 87, 1-11. [URL: http://www.orgsyn.org/demo.aspx?prep=v87p0001]
  • Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. Neuland Labs Blog. [URL: https://www.neulandlabs.
  • Shi, F., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 118. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6820986/]
  • ChemicalBook. (2023). 1-Boc-3-iodoazetidine. ChemicalBook Website. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8854490.htm]
  • Deredas, D., et al. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Advances, 10(25), 14755-14765. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra01716j]
  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4701577/]
  • Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. Neuland Labs Blog. [URL: https://www.neulandlabs.
  • White Rose eTheses Online. (2018). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. University of York. [URL: https://etheses.whiterose.ac.uk/22532/]
  • Sherwood, T. C., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608-2626. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00377]
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The Versatile Scaffold: tert-Butyl 3-(Pyrrolidin-3-yl)azetidine-1-carboxylate in the Synthesis of Next-Generation Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fused Heterocyclic Scaffolds

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. The fusion of distinct heterocyclic rings offers a compelling strategy to explore new chemical space, leading to compounds with improved potency, selectivity, and pharmacokinetic profiles. The azetidine-pyrrolidine motif, a conjunction of a strained four-membered ring and a five-membered ring, has emerged as a particularly valuable scaffold.[1] The inherent three-dimensionality of this sp³-rich structure provides a rigid framework that can orient substituents in precise vectors, facilitating optimal interactions with biological targets.[2]

This application note provides a comprehensive guide to the synthetic utility of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate , a versatile building block for the construction of complex bioactive molecules. We will delve into detailed protocols for its incorporation into a Janus kinase (JAK) inhibitor, a class of therapeutics pivotal in the treatment of autoimmune diseases and certain cancers.[3] The methodologies described herein are grounded in established chemical principles and are designed to be robust and reproducible for researchers in drug discovery and development.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate are summarized below.

PropertyValueReference
CAS Number 1251019-03-0[4]
Molecular Formula C₁₂H₂₂N₂O₂[5]
Molecular Weight 226.32 g/mol [5]
Appearance Oil[6]
Boiling Point ~348.5 °C at 760 mmHg (Predicted)N/A
XlogP (Predicted) 1.1[7]

Application Protocol: Synthesis of a Novel JAK1-Selective Inhibitor

This section details a representative synthetic route for the preparation of a hypothetical, yet potent and selective, Janus kinase 1 (JAK1) inhibitor, (R)-3-(3-(1-(cyanomethyl)pyrrolidin-3-yl)azetidin-1-yl)-3-oxopropanenitrile-7H-pyrrolo[2,3-d]pyrimidine (a tofacitinib analogue), starting from tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. This multi-step synthesis highlights the differential reactivity of the two nitrogen atoms within the core scaffold.

Overall Synthetic Workflow

The synthesis is designed as a three-step process:

  • Selective N-alkylation of the pyrrolidine ring: Introduction of a cyanomethyl group onto the more nucleophilic pyrrolidine nitrogen.

  • Boc deprotection of the azetidine ring: Unmasking the azetidine nitrogen for subsequent coupling.

  • Coupling with the heterocyclic core: Formation of the final bioactive molecule via nucleophilic aromatic substitution.

G A tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate B Step 1: N-Alkylation (Cyanoethylation) A->B Bromoacetonitrile, K₂CO₃, Acetonitrile C tert-Butyl 3-(1-(cyanomethyl)pyrrolidin-3-yl)azetidine-1-carboxylate B->C D Step 2: Boc Deprotection C->D Trifluoroacetic Acid (TFA), Dichloromethane (DCM) E 3-(Azetidin-3-yl)-1-(cyanomethyl)pyrrolidine D->E F Step 3: Nucleophilic Aromatic Substitution E->F 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, DIPEA, DMSO G Final Product: JAK1-Selective Inhibitor F->G

Caption: Synthetic workflow for the JAK1-selective inhibitor.

Step 1: Synthesis of tert-Butyl 3-(1-(cyanomethyl)pyrrolidin-3-yl)azetidine-1-carboxylate

This initial step involves the selective alkylation of the secondary amine of the pyrrolidine ring. The pyrrolidine nitrogen is significantly more nucleophilic than the nitrogen of the Boc-protected azetidine, allowing for a high degree of selectivity.

Reaction Scheme:

G reactant1 tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate product tert-Butyl 3-(1-(cyanomethyl)pyrrolidin-3-yl)azetidine-1-carboxylate reactant1->product reactant2 Bromoacetonitrile reactant2->product reagents K₂CO₃, Acetonitrile, 60 °C

Caption: N-Alkylation of the pyrrolidine nitrogen.

Protocol:

  • To a solution of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (1.0 g, 4.42 mmol) in anhydrous acetonitrile (20 mL), add potassium carbonate (1.22 g, 8.84 mmol).

  • To this suspension, add bromoacetonitrile (0.34 mL, 4.86 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (Eluent: Ethyl acetate/Hexane gradient) to afford tert-butyl 3-(1-(cyanomethyl)pyrrolidin-3-yl)azetidine-1-carboxylate as a pale yellow oil.

Expected Results:

ParameterExpected Value
Yield 85-95%
Purity (LC-MS) >95%
¹H NMR Consistent with structure
MS (ESI+) m/z = 266.18 [M+H]⁺
Step 2: Synthesis of 3-(Azetidin-3-yl)-1-(cyanomethyl)pyrrolidine

The second step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen. This is achieved under acidic conditions using trifluoroacetic acid (TFA).

Reaction Scheme:

G reactant tert-Butyl 3-(1-(cyanomethyl)pyrrolidin-3-yl)azetidine-1-carboxylate product 3-(Azetidin-3-yl)-1-(cyanomethyl)pyrrolidine (TFA salt) reactant->product reagents TFA, DCM, 0 °C to rt

Caption: Boc deprotection of the azetidine.

Protocol:

  • Dissolve tert-butyl 3-(1-(cyanomethyl)pyrrolidin-3-yl)azetidine-1-carboxylate (from Step 1) in dichloromethane (DCM, 15 mL) and cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • The resulting residue, the TFA salt of 3-(azetidin-3-yl)-1-(cyanomethyl)pyrrolidine, can be used in the next step without further purification. For long-term storage, it can be purified by precipitation from a suitable solvent system (e.g., ether/hexane).

Expected Results:

ParameterExpected Value
Yield Quantitative
Purity (LC-MS) >95%
MS (ESI+) m/z = 166.13 [M+H]⁺ (free base)
Step 3: Synthesis of (R)-3-(3-(1-(cyanomethyl)pyrrolidin-3-yl)azetidin-1-yl)-3-oxopropanenitrile-7H-pyrrolo[2,3-d]pyrimidine

The final step is the coupling of the deprotected azetidine with the heterocyclic core of the JAK inhibitor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This nucleophilic aromatic substitution reaction is typically carried out in the presence of a non-nucleophilic base.

Reaction Scheme:

G reactant1 3-(Azetidin-3-yl)-1-(cyanomethyl)pyrrolidine product Final Product: JAK1-Selective Inhibitor reactant1->product reactant2 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reactant2->product reagents DIPEA, DMSO, 90 °C

Caption: Coupling with the heterocyclic core.

Protocol:

  • To a solution of 3-(azetidin-3-yl)-1-(cyanomethyl)pyrrolidine TFA salt (from Step 2) in dimethyl sulfoxide (DMSO, 10 mL), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.68 g, 4.42 mmol).

  • Add N,N-diisopropylethylamine (DIPEA, 2.3 mL, 13.26 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or silica gel column chromatography to yield the final JAK1-selective inhibitor.

Expected Results:

ParameterExpected Value
Yield 40-60%
Purity (HPLC) >98%
¹H NMR & ¹³C NMR Consistent with the structure of the final product
HRMS (ESI+) Calculated for C₁₅H₁₇N₇: 284.1624; Found: 284.1621 [M+H]⁺

Conclusion and Future Perspectives

This application note demonstrates a robust and efficient synthetic strategy for the utilization of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate as a key building block in the synthesis of a novel JAK1-selective inhibitor. The described protocols highlight the versatility of this scaffold, allowing for sequential and selective functionalization of its two distinct nitrogen centers. The principles outlined here can be readily adapted by researchers for the synthesis of a diverse range of bioactive molecules, thereby expanding the accessible chemical space for drug discovery. The unique conformational properties imparted by the azetidine-pyrrolidine motif are expected to continue to be a valuable asset in the design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

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Flow chemistry applications for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Continuous Flow Synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Introduction: The Imperative for Advanced Synthesis in Modern Drug Discovery

Saturated nitrogen heterocycles are cornerstone structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their three-dimensional architecture provides a rich vector space for molecular recognition, making them invaluable building blocks in the design of novel therapeutics. Among these, tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is a key intermediate, incorporating both the azetidine and pyrrolidine rings, which are prevalent in modern medicinal chemistry. The synthesis of such molecules is of paramount importance for drug development professionals.

Traditionally, the synthesis of complex heterocycles has been dominated by batch processing. However, the pharmaceutical industry is increasingly transitioning towards continuous flow chemistry to address the limitations of batch manufacturing.[3][4][5] Flow chemistry, where reactions are conducted in a continuously flowing stream through a network of reactors, offers numerous advantages including enhanced safety, superior heat and mass transfer, precise control over reaction parameters, and seamless scalability.[6][7] These benefits translate to higher yields, improved purity profiles, reduced waste, and faster process development times, making it a transformative technology for active pharmaceutical ingredient (API) manufacturing.[4][5]

This application note presents a comprehensive guide to the synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate utilizing a multi-step continuous flow approach. As a senior application scientist, the following protocols and insights are designed to be a self-validating system, grounded in established chemical principles and the practical advantages of flow chemistry.

A Comparative Approach: Devising a Flow-Centric Synthetic Strategy

A robust synthetic strategy is the foundation of any successful chemical process. Here, we dissect a plausible retrosynthetic pathway for the target molecule and contrast a conventional batch approach with a more efficient and elegant continuous flow design.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, suggests a key carbon-carbon bond formation between an azetidine-based electrophile and a pyrrolidine-based nucleophile. A plausible forward synthesis would involve the reaction of a suitable N-protected pyrrolidine derivative with an N-protected azetidinone, followed by reduction.

The Batch Conundrum: Foreseeable Challenges

A conventional batch synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate would likely involve multiple discrete steps of protection, activation, coupling, and deprotection, with isolation and purification of intermediates at each stage. This approach is fraught with potential difficulties:

  • Handling of Hazardous Reagents: The use of pyrophoric reagents like organolithiums or reactive intermediates may pose safety risks at a larger scale.

  • Thermal Management: Exothermic reactions can be difficult to control in large batch reactors, potentially leading to side reactions and reduced yields.

  • Workup and Purification: Aqueous workups and chromatographic purification of multiple intermediates are time-consuming, generate significant solvent waste, and can lead to product loss.

  • Scalability: Scaling up a multi-step batch process is often non-linear and can require extensive re-optimization.

The Flow Advantage: A Streamlined, Multi-Step Synthesis

A continuous flow approach can circumvent many of the challenges associated with batch synthesis by "telescoping" multiple reaction steps into a single, uninterrupted process.[8][9][10] This methodology minimizes the handling of hazardous intermediates, provides precise control over reaction conditions, and can incorporate in-line workup and purification.

The proposed flow synthesis is designed as a three-step sequence:

  • Horner-Wadsworth-Emmons Reaction: The synthesis of an α,β-unsaturated ester intermediate from N-Boc-azetidin-3-one.

  • Aza-Michael Addition: The conjugate addition of a suitable N-protected pyrrolidine to the α,β-unsaturated ester.

  • Reduction and Deprotection: A final reduction of the ester and concomitant deprotection to yield the target molecule.

This integrated flow system allows for the continuous production of the desired product from simple starting materials, embodying the principles of process intensification and green chemistry.

Visualizing the Continuous Flow Workflow

The following diagram illustrates the proposed multi-step continuous flow setup for the synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. Each module represents a distinct reaction or purification step integrated into a seamless workflow.

Flow_Synthesis_Workflow cluster_0 Module 1: Horner-Wadsworth-Emmons Reaction cluster_1 Module 2: Aza-Michael Addition cluster_2 Module 3: Reduction & In-line Workup A Reagent Pump 1: N-Boc-azetidin-3-one M1 T-Mixer A->M1 B Reagent Pump 2: Phosphonate Ylide B->M1 R1 Heated Microreactor (Reactor 1) M1->R1 M2 T-Mixer R1->M2 Intermediate 1 C Reagent Pump 3: N-Protected Pyrrolidine C->M2 R2 Packed-Bed Reactor (Reactor 2) M2->R2 M3 T-Mixer R2->M3 Intermediate 2 D Reagent Pump 4: Reducing Agent D->M3 R3 Heated/Cooled Reactor (Reactor 3) M3->R3 Q Quenching Unit R3->Q P In-line Purification (Scavenger Column) Q->P Collector Product Collection P->Collector Final Product

Caption: Multi-step continuous flow synthesis workflow.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the continuous flow synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. All reagents and solvents should be of appropriate grade and handled according to standard laboratory safety procedures.

Protocol 1: Horner-Wadsworth-Emmons Reaction in Flow

Objective: To synthesize tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (Intermediate 1).

Reagent Preparation:

  • Solution A: A 0.5 M solution of tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous THF.

  • Solution B: A 0.6 M solution of triethyl phosphonoacetate in anhydrous THF, pre-mixed with an equimolar amount of a suitable base (e.g., NaH, KHMDS) at 0 °C before being drawn into the pump.

Flow Setup:

  • Two syringe pumps are charged with Solution A and Solution B.

  • The outlet of each pump is connected via PFA tubing to a T-mixer.

  • The outlet of the T-mixer is connected to a heated microreactor (e.g., a 10 mL PFA coil immersed in a heated oil bath).

  • A back-pressure regulator (BPR) is installed at the outlet of the reactor to maintain a constant pressure and prevent solvent boiling.

Execution:

  • Set the temperature of the microreactor to 60 °C.

  • Set the flow rates of the pumps to deliver a 1:1.2 molar ratio of Solution A to Solution B, with a total flow rate calculated to achieve a residence time of 15 minutes in the reactor.

  • The output stream containing Intermediate 1 is directed to the next module without isolation.

Protocol 2: Aza-Michael Addition in a Packed-Bed Reactor

Objective: To synthesize tert-butyl 3-(1-(pyrrolidin-3-yl)-2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (Intermediate 2).

Reagent Preparation:

  • Solution C: A 0.7 M solution of a suitable N-protected pyrrolidine (e.g., N-benzylpyrrolidine) in anhydrous THF.

Flow Setup:

  • The output stream from Protocol 1 is connected to one inlet of a T-mixer.

  • A third syringe pump is charged with Solution C and connected to the other inlet of the T-mixer.

  • The outlet of the T-mixer is connected to a packed-bed reactor containing a solid-supported base (e.g., Amberlyst A21).

Execution:

  • Set the flow rate of pump 3 to deliver 1.5 equivalents of the pyrrolidine derivative relative to the starting azetidinone.

  • The reaction mixture flows through the packed-bed reactor at room temperature. The residence time should be approximately 20 minutes.

  • The output stream containing Intermediate 2 is directed to the final reaction module.

Protocol 3: Telescoped Reduction and In-line Purification

Objective: To reduce the ester functionality of Intermediate 2 and perform any necessary deprotection to yield the final product.

Reagent Preparation:

  • Solution D: A 1.0 M solution of a suitable reducing agent (e.g., LiAlH4 or a borane complex) in an appropriate solvent (e.g., THF).

Flow Setup:

  • The output stream from Protocol 2 is connected to one inlet of a T-mixer, which may require cooling.

  • A fourth syringe pump is charged with Solution D and connected to the other inlet of the T-mixer.

  • The outlet of the T-mixer is connected to a coiled reactor, which can be heated or cooled as required by the specific reducing agent.

  • The output from the reactor passes through a quenching unit (e.g., a static mixer where a quenching solution is introduced).

  • The quenched reaction stream is then passed through a scavenger column to remove excess reagents and byproducts.

Execution:

  • The flow rate of pump 4 is adjusted to deliver a stoichiometric excess of the reducing agent.

  • The reaction temperature and residence time are optimized based on the chosen reducing agent (e.g., 0 °C for 10 minutes for LiAlH4).

  • The product stream is collected after the in-line purification module.

Quantitative Data Summary

The following table summarizes the proposed reaction parameters and expected outcomes for the continuous flow synthesis. These values are starting points for optimization.

ParameterModule 1: HWE ReactionModule 2: Michael AdditionModule 3: Reduction
Key Reagents N-Boc-azetidin-3-one, Triethyl phosphonoacetateIntermediate 1, N-BenzylpyrrolidineIntermediate 2, LiAlH4
Reactor Type Heated MicroreactorPacked-Bed ReactorCooled/Heated Reactor
Temperature 60 °CAmbient0 °C
Residence Time 15 min20 min10 min
Pressure 5 bar5 bar5 bar
Expected Yield >90% (conversion)>85% (conversion)>80% (isolated)
Throughput Dependent on reactor volume and flow rate--

Conclusion and Future Perspectives

This application note has outlined a robust and efficient multi-step continuous flow synthesis for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. By leveraging the inherent advantages of flow chemistry, this proposed protocol offers a safer, more scalable, and potentially higher-yielding alternative to traditional batch manufacturing.[3][4][5][6][7] The modular nature of the described setup allows for facile optimization of each reaction step and can be adapted for the synthesis of a library of related compounds. As the pharmaceutical industry continues to embrace green and sustainable chemistry, the adoption of continuous flow processes for the synthesis of complex APIs will undoubtedly become increasingly prevalent.

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  • Szostak, M., & Szostak, K. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • ETH Zurich. (2014). Synthesis of Saturated N- Heterocycles. Research Collection.
  • Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of Quaternary Carbon Centers.
  • PubChem. (n.d.). tert-butyl 3-(pyrrolidin-3-yl)
  • Chen, Y.-L., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 22(10), 1735.
  • Colella, M., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.
  • Li, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 135.
  • Colella, M., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. PubMed.
  • de la Torre, J., et al. (2021). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 19(11), 600.
  • Ley, S. V., et al. (2019). Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and Batch Methods. European Journal of Organic Chemistry, 2019(38), 6475-6486.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions related to this synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate?

A1: The most direct and widely applicable method is the reductive amination between tert-butyl 3-oxoazetidine-1-carboxylate and a suitable 3-aminopyrrolidine derivative.[1][2] This approach involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired product. The choice of reducing agent and reaction conditions is critical for achieving a high yield and minimizing side products.

Q2: Which reducing agent is best suited for this reductive amination?

A2: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for this type of transformation.[3] It is mild enough to not significantly reduce the starting ketone, yet reactive enough to efficiently reduce the intermediate imine. Sodium cyanoborohydride can also be used, but it is more toxic and can sometimes lead to the formation of cyano-adducts as byproducts.[1]

Q3: Should I use a protected or unprotected 3-aminopyrrolidine?

A3: This is a critical consideration. Using an unprotected 3-aminopyrrolidine is more atom-economical but carries the risk of over-alkylation, where the newly formed secondary amine on the pyrrolidine ring reacts with another molecule of the azetidinone starting material. Using a protected 3-aminopyrrolidine, such as N-Boc-3-aminopyrrolidine, can prevent this side reaction but adds extra synthesis and deprotection steps. The choice often depends on the desired scale and the ease of purification.

Q4: What are the most common impurities I should expect?

A4: Common impurities include unreacted starting materials (tert-butyl 3-oxoazetidine-1-carboxylate and the aminopyrrolidine), the over-alkylation product, and the alcohol byproduct from the reduction of the starting ketone (tert-butyl 3-hydroxyazetidine-1-carboxylate). The presence and quantity of these impurities will depend on the specific reaction conditions.

Q5: How can I effectively purify the final product?

A5: Due to the presence of two basic nitrogen atoms, the product is quite polar. Purification is typically achieved by column chromatography on silica gel, often using a gradient elution of dichloromethane/methanol or ethyl acetate/methanol with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate via reductive amination.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Low quality starting materials.1. Add a dehydrating agent like molecular sieves to drive the imine formation equilibrium. 2. Use a fresh bottle of the reducing agent. 3. Verify the purity of your starting materials by NMR or LC-MS.
Significant Amount of Unreacted Starting Ketone 1. Insufficient reaction time. 2. Reducing agent added too early. 3. Steric hindrance.1. Extend the reaction time and monitor by TLC or LC-MS. 2. Allow the ketone and amine to stir together for a period before adding the reducing agent to facilitate imine formation. 3. Consider a less hindered reducing agent or slightly elevated reaction temperatures.
Formation of Over-alkylation Byproduct Use of unprotected 3-aminopyrrolidine.1. Use a protected 3-aminopyrrolidine (e.g., N-Boc-3-aminopyrrolidine) and perform a subsequent deprotection step. 2. Use a larger excess of the 3-aminopyrrolidine to favor the desired reaction.
Presence of tert-Butyl 3-hydroxyazetidine-1-carboxylate The reducing agent is too strong or the reaction temperature is too high.1. Use a milder reducing agent like STAB instead of sodium borohydride.[3] 2. Maintain a lower reaction temperature (e.g., 0 °C to room temperature).
Difficult Purification (Streaking on TLC/Column) The basic nature of the product interacting with the acidic silica gel.1. Add a small amount of triethylamine (0.5-1%) or ammonium hydroxide to the eluent. 2. Consider using a different stationary phase, such as alumina.

Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate via reductive amination.

Reagents and Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate

  • 3-Aminopyrrolidine (or a protected derivative)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM, add 3-aminopyrrolidine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine to afford the title compound.

Visualizing the Process

Reaction Pathway:

G A tert-Butyl 3-oxoazetidine-1-carboxylate C Imine Intermediate A->C + B 3-Aminopyrrolidine B->C D tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate C->D [H] (STAB)

Caption: Reductive amination pathway.

Troubleshooting Workflow:

G start Reaction Complete? incomplete Incomplete Reaction start->incomplete No byproducts Byproducts Observed? start->byproducts Yes troubleshoot_incomplete Extend reaction time Check reagent activity incomplete->troubleshoot_incomplete purify Purify Product byproducts->purify No troubleshoot_byproducts Optimize conditions (Temp, Reagent) byproducts->troubleshoot_byproducts Yes

Caption: Troubleshooting decision tree.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21). Retrieved from [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. Retrieved from [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. (2019-10-31). Retrieved from [Link]

  • α-Arylation of N-Boc Pyrrolidine - Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis and Biological Profile of Substituted Azetidinyl Carbox- amides, A Novel Class of Herbicidal Acyl. Retrieved from [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Reductive Amination - Common Conditions. Retrieved from [Link]

  • Reductive amination - Wikipedia. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). Retrieved from [Link]

  • Reductive Amination - Wordpress. (2026-01-03). Retrieved from [Link]

  • Diastereoselective preparation of azetidines and pyrrolidines - PubMed. (2010-11-05). Retrieved from [Link]

Sources

Technical Support Center: Purification of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the chromatographic purification of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. This versatile building block, while crucial in pharmaceutical development, presents specific purification challenges due to its chemical nature. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your separations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate?

The main challenge stems from the compound's structure: it contains a basic secondary amine within the azetidine ring. This basic nitrogen interacts strongly with the acidic silanol groups (Si-OH) present on the surface of standard silica gel.[1] This acid-base interaction leads to common chromatographic issues such as severe peak tailing, streaking, and in some cases, irreversible adsorption of the compound to the stationary phase, resulting in poor recovery and purity.[2][3]

Q2: I'm observing significant streaking and poor recovery on my silica gel column. What is the most common cause and solution?

This is the classic symptom of the acid-base interaction mentioned above. The most direct and effective solution is to neutralize the acidic sites on the silica gel by introducing a competing base into the mobile phase.[4]

  • Triethylamine (TEA): Adding a small amount (typically 0.1-2% v/v) of triethylamine to your eluent is the most common strategy.[2][5] The TEA is a stronger base and will preferentially interact with the silanol groups, allowing your target compound to elute symmetrically.

  • Ammonia/Ammonium Hydroxide: An alternative is to use a mobile phase containing methanol with 1-2% ammonium hydroxide. This is also highly effective at preventing tailing.[5]

Q3: Should I use normal-phase or reversed-phase chromatography for this compound?

Both techniques are viable, and the choice depends on the impurity profile and available equipment.

FeatureNormal-Phase Chromatography (NPC)Reversed-Phase Chromatography (RPC)
Stationary Phase Polar (e.g., Silica Gel, Alumina)Non-Polar (e.g., C18-bonded silica)[6]
Mobile Phase Non-Polar (e.g., Hexane/Ethyl Acetate, DCM/Methanol)Polar (e.g., Water/Acetonitrile, Water/Methanol)[7]
Key Advantage Good for separating less polar impurities. Solvents are often more volatile, making product isolation easier.Excellent for polar, ionizable compounds. Suppresses silanol interactions, often leading to better peak shapes without additives.[4]
Key Consideration Requires a basic modifier (e.g., TEA) to prevent peak tailing due to the secondary amine.[4]May require pH adjustment of the mobile phase (e.g., adding 0.1% TEA or formic acid) to control the ionization state of the amine for optimal retention and selectivity.[4][8]

Q4: Are there alternatives to standard silica gel for normal-phase chromatography?

Yes. If issues persist even with basic modifiers, consider using an amine-functionalized silica gel column.[1][3] These columns have aminopropyl groups bonded to the silica surface, which effectively shields the acidic silanol groups.[1] This creates a more inert surface, significantly improving peak shape and recovery for basic compounds without needing a basic additive in the mobile phase.[3]

Q5: Is Supercritical Fluid Chromatography (SFC) a suitable technique for this purification?

SFC is an excellent and increasingly popular alternative, particularly for polar and chiral molecules.[9] It uses supercritical CO2 as the primary mobile phase, which is non-toxic and easily removed.[10]

  • Advantages: SFC offers faster separations and a significant reduction in organic solvent consumption compared to HPLC.[9]

  • Methodology: A polar co-solvent like methanol is typically used. For basic compounds like this, adding a basic additive (e.g., diethylamine) to the co-solvent can dramatically improve peak shape.[11] SFC is also a leading technique for chiral separations.[9]

Systematic Troubleshooting Guide

This section provides a logical workflow for diagnosing and resolving common purification issues encountered with tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate on silica gel.

// Node Definitions with Colors start [label="Start: Crude sample ready for purification", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="Run TLC with DCM/MeOH or Hex/EtOAc", fillcolor="#FBBC05", fontcolor="#202124"]; eval_tlc [label="Evaluate TLC Plate", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; streaking [label="Problem: Spot is streaking/tailing", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; good_spot [label="Spot is symmetrical", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_base [label="Add 0.5-2% TEA or NH4OH to mobile phase and re-run TLC", fillcolor="#FBBC05", fontcolor="#202124"]; eval_base_tlc [label="Evaluate new TLC", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; streaking_persists [label="Problem: Streaking persists", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; spot_resolved [label="Spot shape improves", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; run_column [label="Proceed with Column Chromatography using the optimized mobile phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; alt_phase [label="Consider Alternative Stationary Phase (Amine-functionalized Silica)", fillcolor="#FBBC05", fontcolor="#202124"]; rev_phase [label="Consider Reversed-Phase (C18) Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; sfc [label="Consider Supercritical Fluid Chromatography (SFC)", fillcolor="#FBBC05", fontcolor="#202124"];

// Connections start -> tlc; tlc -> eval_tlc; eval_tlc -> streaking [label="Tailing? Yes"]; eval_tlc -> good_spot [label="Tailing? No"]; streaking -> add_base; good_spot -> run_column; add_base -> eval_base_tlc; eval_base_tlc -> streaking_persists [label="Improved? No"]; eval_base_tlc -> spot_resolved [label="Improved? Yes"]; spot_resolved -> run_column; streaking_persists -> alt_phase; streaking_persists -> rev_phase; streaking_persists -> sfc; }

Sources

Technical Support Center: Synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. The unique structural motif, combining both azetidine and pyrrolidine rings, presents specific synthetic challenges. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate potential side reactions and optimize your synthetic route. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

I. Core Synthesis Strategy: Reductive Amination

A robust and highly feasible strategy for synthesizing the target compound is the reductive amination between 1-Boc-3-azetidinone and a suitably protected 3-aminopyrrolidine . This method is favored due to the commercial availability of the starting materials and the generally mild conditions required. The key transformation is the formation of a C-N bond between the azetidine C3 and the pyrrolidine N3 positions.

The overall transformation is depicted below:

Reductive_Amination_Scheme azetidinone 1-Boc-3-azetidinone iminium Iminium Ion Intermediate azetidinone->iminium Condensation pyrrolidine tert-Butyl 3-aminopyrrolidine-1-carboxylate pyrrolidine->iminium reagents Reducing Agent (e.g., NaBH(OAc)₃) + Acid catalyst (optional) product tert-Butyl 3-(1-Boc-pyrrolidin-3-yl)azetidine-1-carboxylate iminium->product Reduction final_product Final Product: tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate product->final_product Selective Deprotection of Pyrrolidine-N-Boc deprotection_reagents Acidic Deprotection (e.g., TFA or HCl)

Caption: General synthetic scheme via reductive amination.

II. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the reductive amination synthesis, presented in a question-and-answer format.

Q1: My reaction is sluggish and I see a lot of unreacted 1-Boc-3-azetidinone in my TLC/LC-MS. What's going wrong?

A1: Incomplete reaction is a common issue and can stem from several factors related to iminium ion formation and reduction.

Root Causes & Mechanistic Insight:

  • Inefficient Iminium Formation: The initial condensation between the ketone and the amine is a reversible equilibrium. Insufficient removal of the water byproduct or suboptimal pH can shift the equilibrium back to the starting materials.

  • Steric Hindrance: The secondary amine of the pyrrolidine derivative is sterically more demanding than a primary amine, which can slow down the initial nucleophilic attack on the azetidinone carbonyl.

  • Inactive Reducing Agent: The hydride reagent may have degraded due to moisture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is hygroscopic and should be handled accordingly.

Troubleshooting Protocol:

  • Optimize pH: If not using a self-buffering system like NaBH(OAc)₃, consider adding a catalytic amount of a mild acid (e.g., acetic acid) to facilitate iminium ion formation. Be cautious, as strong acidic conditions can lead to Boc group cleavage.

  • Water Removal: Incorporate a dehydrating agent, such as powdered molecular sieves (3Å or 4Å), into the reaction mixture to drive the condensation equilibrium forward.

  • Verify Reagent Quality: Use a fresh bottle of NaBH(OAc)₃ or test the activity of your current stock.

  • Increase Equivalents & Reaction Time: Consider a modest increase in the amine component (e.g., 1.2-1.5 equivalents) and extend the reaction time, monitoring progress by TLC or LC-MS every few hours.

Q2: I've isolated a byproduct with a mass corresponding to the condensed intermediate, but not the final amine. Why did the reduction fail?

A2: You have likely isolated the enamine or iminium intermediate. This indicates that the condensation step is occurring, but the subsequent reduction is failing.

Root Causes & Mechanistic Insight:

  • Insufficient Reducing Agent: The amount of hydride may be insufficient to reduce the formed iminium ion completely.

  • Choice of Reducing Agent: While NaBH(OAc)₃ is generally effective, some sterically hindered iminium ions may require a more potent or different type of reducing agent. Sodium cyanoborohydride (NaBH₃CN) is another common choice, but it is more toxic and requires careful pH control.

Troubleshooting Workflow:

Reduction_Failure_Troubleshooting start Problem: Enamine/ Iminium Intermediate Isolated check_reagent Verify activity and quantity of NaBH(OAc)₃ start->check_reagent increase_equiv Increase NaBH(OAc)₃ (1.5-2.0 equiv) check_reagent->increase_equiv If reagent is active temp_control Ensure reaction temperature is optimal (typically RT) check_reagent->temp_control If quantity is correct monitor Monitor reaction closely by LC-MS for disappearance of intermediate increase_equiv->monitor change_reagent Consider alternative reducing agent: NaBH₃CN with pH control temp_control->change_reagent If temp is optimal change_reagent->monitor success Successful Reduction to Target Amine monitor->success

Caption: Troubleshooting workflow for failed reduction.

Q3: My NMR shows a complex mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity or purify the final product?

A3: The formation of diastereomers is expected as two new stereocenters are formed during the reaction. Controlling this and subsequent purification are key challenges.

Root Causes & Mechanistic Insight:

  • Facial Selectivity: The hydride can attack the iminium ion intermediate from two different faces, leading to a mixture of diastereomers. The inherent stereochemistry of the pyrrolidine ring can influence this, but often with low selectivity.

  • Thermodynamic vs. Kinetic Control: Reaction conditions (temperature, solvent, reducing agent) can influence the ratio of diastereomers formed.

Strategies for Management and Purification:

StrategyDescriptionKey Considerations
Chromatographic Separation Meticulous column chromatography is the most common method.Use a high-resolution silica gel and a shallow solvent gradient (e.g., DCM/MeOH or EtOAc/Heptane with a small amount of amine base like triethylamine to prevent streaking).
Crystallization If one diastereomer is crystalline, it may be possible to selectively crystallize it from the mixture.This is often trial-and-error. Screen a variety of solvent systems (e.g., EtOAc, MeCN, IPA, Heptane mixtures).
Chiral SFC Supercritical Fluid Chromatography (SFC) can offer excellent resolution for separating stereoisomers.This is a specialized technique but can be highly effective for challenging separations.
Reaction Condition Screening Varying the temperature (e.g., running the reaction at 0°C or -20°C) or the bulkiness of the reducing agent may slightly alter the diastereomeric ratio.This requires significant optimization effort and may only yield minor improvements in selectivity.
Q4: I am observing a byproduct with the same mass as my product, but it has a different retention time. Could this be a structural isomer?

A4: Yes, it is possible to form a structural isomer, most likely through rearrangement of the azetidine ring to a more stable pyrrolidine ring.

Root Causes & Mechanistic Insight:

  • Ring Strain Release: Azetidines possess significant ring strain (~25.4 kcal/mol).[1] Under certain conditions (e.g., elevated temperatures, presence of Lewis acids), the azetidine ring can undergo rearrangement to the thermodynamically more stable five-membered pyrrolidine ring.[2]

  • Reaction Conditions: While unlikely under standard mild reductive amination conditions, prolonged reaction times at elevated temperatures or the use of certain Lewis acidic additives could promote this side reaction.

Preventative Measures:

  • Maintain Low Temperatures: Run the reaction at room temperature or below. Avoid heating the reaction mixture during the workup.

  • Avoid Strong Acids: Use only catalytic amounts of mild acids like acetic acid if necessary. Avoid strong Lewis acids.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting materials are consumed to avoid prolonged exposure to conditions that might favor rearrangement.

III. Frequently Asked Questions (FAQs)

Q: Which protecting group strategy is best for this synthesis? A: A dual-Boc protection strategy is highly recommended. Using tert-butyl 3-aminopyrrolidine-1-carboxylate allows for the selective deprotection of the pyrrolidine nitrogen under acidic conditions (e.g., with TFA or HCl in dioxane), leaving the target azetidine-N-Boc group intact for further functionalization.

Q: What is the best workup procedure to remove excess reducing agent and byproducts? A: A typical workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate. This neutralizes any acid catalyst and hydrolyzes the boron-containing byproducts. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane. An aqueous wash with brine helps to remove residual water before drying and concentration.

Q: How can I confirm the structure of my final product and differentiate it from potential isomers? A: A combination of 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) is essential to confirm the connectivity and assign the protons and carbons of both the azetidine and pyrrolidine rings. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. Comparison of the spectral data with literature values for similar 3-substituted azetidine and pyrrolidine scaffolds can provide further confidence.[3][4][5]

IV. Experimental Protocol: Reductive Amination

This protocol is a representative procedure and may require optimization for specific scales and equipment.

Materials:

  • 1-Boc-3-azetidinone (1.0 equiv)

  • tert-Butyl 3-aminopyrrolidine-1-carboxylate (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Boc-3-azetidinone (1.0 equiv) and anhydrous DCM.

  • Add tert-butyl 3-aminopyrrolidine-1-carboxylate (1.1 equiv) to the solution and stir for 20-30 minutes at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the 1-Boc-3-azetidinone is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in DCM) to isolate the product diastereomers.

V. References

  • Galkina, O., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1018. [Link]

  • Yarmolchuk, V., et al. (2011). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron Letters, 52(11), 1300-1303. Available from Enamine.

  • Zhang, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 119. [Link]

  • Chalyk, B., et al. (2019). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Enamine.

  • Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry, 24(21), 5444-5449. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]

  • Feula, A., et al. (2010). Diastereoselective preparation of azetidines and pyrrolidines. Organic Letters, 12(21), 5044-5047. [Link]

  • Mackenzie, A.R., et al. (2000). Synthesis of azetidine derivatives. Google Patents, WO2000063168A1.

  • Wang, Y., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 86(17), 11639-11650. [Link]

  • Chen, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(11), 2911. [Link]

  • University of Michigan. (2022, July 2). Using visible light to make pharmaceutical building blocks. ScienceDaily. [Link]

  • D'hooghe, M., et al. (2007). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2007(14), 18-29. [Link]

  • da Silva, J. F., et al. (2016). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate.

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

  • Mykhailiuk, P. (n.d.). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. ResearchGate.

  • Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. [Link]

  • Ilyin, A. P., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. [Link]

  • PubChem. (n.d.). tert-butyl N-(azetidin-3-yl)carbamate hydrochloride. [Link]

Sources

Technical Support Center: Troubleshooting NMR Spectra of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) spectra of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this compound and require assistance in interpreting its NMR data. This guide provides a structured, question-and-answer approach to address common and complex issues encountered during NMR analysis, ensuring scientific integrity and offering practical, field-proven insights.

Section 1: Understanding the Spectrum - FAQs and Common Issues

This section addresses frequently asked questions regarding the expected NMR spectrum of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate and common discrepancies that may arise.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate?

Predicted ¹H NMR Chemical Shifts (CDCl₃):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
tert-butyl (Boc)~1.45singlet9H
Pyrrolidine CH₂~1.60 - 2.00multiplet2H
Pyrrolidine CH₂~2.50 - 3.00multiplet2H
Pyrrolidine CH~2.80 - 3.20multiplet1H
Azetidine CH₂ (adjacent to N-Boc)~3.80 - 4.20multiplet4H
Azetidine CH~3.40 - 3.70multiplet1H
Pyrrolidine NHVariable, often broadsinglet1H

Predicted ¹³C NMR Chemical Shifts (CDCl₃):

CarbonChemical Shift (δ, ppm)
tert-butyl (Boc) CH₃~28.5
Pyrrolidine CH₂~30-35
Azetidine CH~35-40
Pyrrolidine CH₂~45-50
Azetidine CH₂ (adjacent to N-Boc)~55-60
Pyrrolidine CH~58-63
tert-butyl (Boc) Quaternary C~79.5
Carbonyl (Boc) C=O~156.0
Q2: My ¹H NMR spectrum shows broad peaks. What are the potential causes and how can I fix this?

A2: Peak broadening in NMR is a common issue with several potential causes.[3][4] Understanding the origin of the broadening is key to resolving it.

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broad peaks.[3][4]

    • Troubleshooting: Re-shim the spectrometer. If the problem persists, the issue might be with the sample itself.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and molecular aggregation, resulting in broader signals.[4]

    • Troubleshooting: Dilute your sample and re-acquire the spectrum.

  • Presence of Paramagnetic Impurities: Dissolved oxygen or trace metal ions can cause significant line broadening.[5]

    • Troubleshooting: Degas your sample by bubbling an inert gas (e.g., nitrogen or argon) through the NMR tube or by using the freeze-pump-thaw method. Filtering the sample through a small plug of Celite or silica can help remove particulate paramagnetic impurities.

  • Chemical Exchange: Protons involved in chemical exchange, such as the N-H proton of the pyrrolidine ring, can appear as broad signals. The rate of this exchange can be influenced by temperature and the presence of acidic or basic impurities.

    • Troubleshooting:

      • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help sharpen exchange-broadened peaks.[4]

      • D₂O Exchange: Adding a drop of D₂O to your NMR sample will cause the labile N-H proton to exchange with deuterium, leading to the disappearance of its signal from the ¹H NMR spectrum.[3] This is a definitive way to identify the N-H peak.

Q3: I see unexpected signals in my spectrum. How can I identify these impurities?

A3: The presence of unexpected peaks is often due to residual solvents from the reaction workup or purification, or byproducts from the synthesis.

  • Common Solvents: Solvents like ethyl acetate, dichloromethane, hexane, and diethyl ether are frequently observed impurities.

    • Troubleshooting: Consult a table of common NMR solvent impurities to identify the signals.[6] Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample. For stubborn solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane can be effective.[3]

  • Synthesis-Related Impurities: The synthesis of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate can potentially lead to several impurities.[7]

    • Starting Materials: Incomplete reaction could leave unreacted starting materials.

    • Byproducts of Boc-protection: The use of di-tert-butyl dicarbonate (Boc₂O) for Boc protection can sometimes lead to the formation of tert-butyl alcohol or other related byproducts.[8][9]

    • Troubleshooting: Compare the spectrum of your product with those of the starting materials. A 2D NMR experiment, such as a COSY or HSQC, can help in assigning the signals and identifying the connectivity of the impurity.

Section 2: Advanced Troubleshooting and Experimental Protocols

This section provides detailed protocols for more complex NMR-related issues.

Q4: The signals from my compound are obscured by a large solvent peak. How can I suppress the solvent signal?

A4: Solvent suppression techniques are crucial when the concentration of the analyte is low or when signals of interest are close to a large solvent resonance, such as water.[10]

  • Presaturation: This is a common and effective method where a low-power radiofrequency pulse is applied at the frequency of the solvent signal before the main excitation pulse. This saturates the solvent signal, leading to its significant reduction.[11][12]

    • Caution: Presaturation can also affect the intensity of exchangeable protons (like N-H) that are in chemical exchange with the solvent.[11]

  • Pulsed-Field Gradient Techniques: More advanced methods like WET (Water suppression Enhanced through T1 effects) and Watergate (Water suppression by gradient-tailored excitation) use pulsed-field gradients to dephase the solvent magnetization.[13][14] These techniques are often more effective and can have less impact on nearby signals compared to simple presaturation.

Experimental Protocol: Solvent Suppression using Presaturation

  • Acquire a Standard ¹H Spectrum: Obtain a standard proton spectrum to determine the exact frequency of the solvent peak to be suppressed.

  • Enable Solvent Suppression: In the spectrometer software, select a presaturation pulse sequence.

  • Set the Saturation Frequency: Set the frequency of the presaturation pulse to coincide with the solvent peak.

  • Optimize Saturation Power and Time: The power and duration of the presaturation pulse may need to be optimized for the best suppression without affecting nearby signals. Start with the default parameters and adjust as needed.

  • Acquire the Spectrum: Run the experiment with the optimized parameters.

Q5: My sample is a mixture of diastereomers. How can I use NMR to analyze this?

A5: If the synthesis of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate results in a mixture of diastereomers, NMR is an excellent tool for their characterization and quantification. Diastereomers are distinct chemical entities and will have different NMR spectra, although the differences may be subtle.

  • ¹H NMR: Look for sets of peaks with slightly different chemical shifts but similar multiplicities. The integration of these distinct peaks can be used to determine the diastereomeric ratio.

  • ¹³C NMR: Each diastereomer will have its own set of carbon signals.

  • Chiral Shift Reagents: In cases where the signals of the diastereomers are heavily overlapped, the use of a chiral lanthanide shift reagent can help to resolve them by inducing differential chemical shifts.[15] However, this can also lead to peak broadening.[15]

  • Chiral Solvating Agents: Alternatively, a chiral solvating agent can be used to form transient diastereomeric complexes, which can also lead to the resolution of signals in the NMR spectrum.[16]

Workflow for Analyzing Diastereomeric Mixtures:

G cluster_0 NMR Analysis of Diastereomers A Acquire High-Resolution ¹H NMR B Identify Distinct Sets of Signals A->B C Integrate Corresponding Peaks B->C E Consider Advanced Techniques if Overlap is Severe B->E If signals overlap D Calculate Diastereomeric Ratio C->D F Chiral Shift Reagents E->F G Chiral Solvating Agents E->G H 2D NMR (COSY, HSQC) E->H G cluster_1 Structural Elucidation Workflow A Acquire ¹H and ¹³C NMR E Propose Structure A->E B Acquire COSY B->E Proton-Proton Connectivity C Acquire HSQC C->E Proton-Carbon (1-bond) Connectivity D Acquire HMBC D->E Proton-Carbon (2-3 bond) Connectivity F Confirm with Mass Spectrometry E->F

Caption: A typical workflow for structural elucidation using NMR and mass spectrometry.

By following this comprehensive guide, researchers can effectively troubleshoot and interpret the NMR spectra of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, leading to more accurate and reliable experimental outcomes.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Columbia University, NMR Core Facility. Water Suppression. [Link]

  • University of Ottawa, NMR Facility. Tips for Better Solvent Suppression by Presaturation. [Link]

  • Wikipedia. Solvent suppression. [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. Multiple Solvent Suppression. [Link]

  • University of Wisconsin-Madison, Chemistry NMR Facility. Solvent Suppression using TopSpin 3.x. [Link]

  • He, X., & Hartwig, J. F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 28(3), 1003. [Link]

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • Chemistry For Everyone. (2025, July 21). What Causes NMR Peak Broadening? [Video]. YouTube. [Link]

  • PubChem. Tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. [Link]

  • Zhang, J., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 113. [Link]

  • Michigan State University, Department of Chemistry. Basic Practical NMR Concepts. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of the American Chemical Society, 95(2), 512-519. [Link]

Sources

Stability and storage conditions for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Welcome to the technical support guide for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (CAS No. 1251019-03-0). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this bifunctional heterocyclic building block throughout its experimental lifecycle. Proper handling and storage are critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For long-term stability, tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures, ideally between 2-8°C. For structurally related aminoazetidine compounds, storage at 0-10°C is recommended to minimize degradation. The container should be tightly sealed to prevent exposure to atmospheric moisture and oxygen.

Q2: I just received the compound. How should I handle and store it for immediate use?

Upon receipt, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the product. If the entire quantity is not for immediate use, it is crucial to accurately aliquot the necessary amount in a controlled environment, preferably within a glovebox or under a stream of inert gas. The main container should be promptly resealed, purged with inert gas, and returned to refrigerated storage.

Q3: What are the visible signs of compound degradation?

As a colorless oil or liquid at room temperature, any significant change in color (e.g., turning yellow or brown) can indicate degradation. Other signs may include a change in viscosity or the appearance of solid precipitates. However, many degradation pathways may not present visible cues. Therefore, analytical verification is the most reliable method to confirm purity.

Q4: Is this compound sensitive to air, moisture, or light?

Yes, caution is advised.

  • Air Sensitivity: The secondary amine of the pyrrolidine ring is susceptible to oxidation over time. Storing under an inert gas is the primary defense against this pathway.

  • Moisture Sensitivity: While the Boc group offers some protection, amines can be hygroscopic. Absorbed water can potentially participate in hydrolysis reactions, especially if acidic or basic impurities are present.

  • Heat Sensitivity: Elevated temperatures can accelerate degradation. Avoid repeated freeze-thaw cycles and prolonged storage at room temperature.

Q5: What is the most critical chemical incompatibility I should be aware of?

The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is highly sensitive to acidic conditions. Exposure to strong acids (e.g., trifluoroacetic acid, hydrochloric acid) or even moderate Lewis acids will rapidly cleave the Boc group, yielding the unprotected secondary amine. This is the most common cause of unintended product degradation or side reactions in an experimental workflow. Incompatible materials also include strong oxidizing agents and strong bases.[1]

Q6: How should I prepare stock solutions for my experiments?

It is recommended to prepare fresh stock solutions for each experiment. If a solution must be stored, use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dichloromethane (DCM). Store the solution at -20°C or -80°C in small, single-use aliquots under an inert atmosphere. Before use, thaw the aliquot completely and vortex gently. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise from improper storage or handling of the compound.

Problem: Inconsistent or Poor Yields in Subsequent Reactions
  • Possible Cause: The purity of the starting material may have been compromised. The most likely cause is the partial deprotection of the Boc group, which reduces the molar equivalency of the intended reactant and introduces a more reactive, unprotected species into the reaction mixture.

  • Troubleshooting Steps:

    • Verify Purity: Do not assume the compound is pure, especially if the container has been opened previously. Perform a purity check using a suitable analytical method (see protocol below).

    • Check Reaction pH: Ensure your reaction conditions are not acidic. If acidic reagents or byproducts are involved, consider whether the Boc group will remain intact under those conditions.

    • Use a Fresh Aliquot: If possible, use a fresh, unopened vial of the compound or an aliquot that was prepared and stored under ideal conditions.

Problem: Appearance of Unexpected Spots on TLC or Peaks in LC-MS Analysis
  • Possible Cause: This is a strong indicator of degradation or the presence of impurities. The primary suspected byproduct would be the Boc-deprotected version of the molecule.

  • Troubleshooting Steps:

    • Co-spotting/Co-injection: If you have a reference standard of the deprotected compound, co-spot it on a TLC plate or co-inject it in an LC-MS analysis to confirm the identity of the impurity.

    • Mass Analysis: For LC-MS, check for a peak corresponding to the molecular weight of the deprotected compound (Molecular Weight of starting material - 100.12 g/mol ).

    • Review Handling Procedure: Re-evaluate your handling and storage protocol against the recommendations in this guide to identify potential sources of contamination or degradation.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Problem Problem Observed (e.g., Low Yield, Extra Peaks) Check_Handling Step 1: Review Handling & Storage Protocol Problem->Check_Handling Check_pH Step 2: Verify Reaction pH (Avoid Acidic Conditions) Check_Handling->Check_pH Analyze Step 3: Analytical Verification (Run HPLC/LC-MS) Check_pH->Analyze Compare Compare to Reference or Initial Data Analyze->Compare Degraded Conclusion: Compound Degraded - Use a fresh aliquot - Re-evaluate experiment Compare->Degraded Purity < 95% or New Peaks Present Pure Conclusion: Compound is Pure - Troubleshoot other experimental parameters Compare->Pure Purity Acceptable

Caption: Troubleshooting workflow for experimental issues.

Data Summary: Storage & Stability

ParameterRecommended ConditionRationale & Causality
Temperature 2–8°C (Long-term)Minimizes kinetic rate of potential degradation pathways.
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the secondary amine on the pyrrolidine ring.
Light Exposure Store in amber vial/darkProtects against potential photolytic degradation, a general best practice.
Container Tightly sealedPrevents ingress of atmospheric moisture and oxygen.[1]
pH Incompatibilities Avoid Strong Acids (e.g., TFA, HCl)The Boc protecting group is acid-labile and will be cleaved upon exposure.

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method to assess the purity of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate and detect potential degradation products.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile:Water.
  • Vortex until fully dissolved.
  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions (Example Method):

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-18 min: Hold at 95% B
  • 18-20 min: 95% to 5% B
  • 20-25 min: Hold at 5% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at 210 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • The primary peak should correspond to the intact product.
  • A common degradation product, the Boc-deprotected compound, will be more polar and thus have a significantly shorter retention time.
  • Integrate all peaks and calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A purity of >95% is generally considered acceptable for most applications.
Potential Degradation Pathway

The most common non-enzymatic degradation pathway for this molecule is the acid-catalyzed cleavage of the Boc protecting group.

Degradation Reactant tert-Butyl 3-(pyrrolidin-3-yl) azetidine-1-carboxylate (Intact Compound) Product 3-(Pyrrolidin-3-yl)azetidine (Deprotected Impurity) Reactant->Product H⁺ (Acid) Cleavage of Boc Group

Caption: Acid-catalyzed degradation of the target compound.

References

Sources

Technical Support Center: Optimizing Coupling Reactions with tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful coupling of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. This guide is designed to move beyond simple protocols, offering a rationale for experimental choices to empower you to overcome common challenges in your synthetic workflow.

The core of this molecule, a 3-substituted pyrrolidine linked to an azetidine ring, presents a unique set of steric and electronic challenges. The secondary amine on the pyrrolidine ring is the primary site for coupling, and its sterically encumbered nature often leads to low yields with standard amide bond formation protocols.[1][2][3] This guide will equip you with the knowledge to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when coupling tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate with carboxylic acids or other electrophiles.

Q1: My standard amide coupling reaction (e.g., using HATU/DIPEA) is resulting in low or no product yield. What is the likely cause?

A1: Low yields with standard coupling reagents like HATU, HBTU, or EDC/HOBt are common for this substrate and typically stem from a few key factors:

  • Steric Hindrance: The secondary amine on the pyrrolidine ring is sterically hindered by the adjacent azetidine ring system. This bulkiness physically impedes the approach of the amine to the activated carboxylic acid, slowing down the rate of the desired nucleophilic attack.[1][2][3]

  • Inefficient Carboxylic Acid Activation: While powerful, uronium or carbodiimide reagents may not generate an activated intermediate that is reactive enough to overcome the steric barrier and sluggish reactivity of the secondary amine.[1]

  • Amine Deactivation: An acid-base reaction between your carboxylic acid and the pyrrolidine nitrogen can occur, forming a salt and rendering the amine non-nucleophilic.[4]

  • Side Reactions of the Activated Intermediate: If the primary coupling reaction is slow due to steric hindrance, the highly reactive activated ester can decompose or undergo side reactions. For example, with carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common reaction-stalling byproduct.[1]

Q2: I observe the formation of my activated ester by LC-MS, but it doesn't seem to react with the amine. How can I drive the reaction forward?

A2: This is a classic sign that the nucleophilicity of the amine or the reactivity of the activated ester is insufficient to overcome the energy barrier of the reaction. Consider the following strategies:

  • Increase Reaction Temperature: For sterically demanding couplings, increasing the temperature (e.g., to 40-80 °C) can provide the necessary energy to overcome the activation barrier.[1][5] Monitor for potential degradation of starting materials or products.

  • Switch to a More Reactive Coupling Reagent: Phosphonium salts like PyBOP can be more effective than uronium salts for hindered partners.[1] An even more robust strategy is the in situ formation of an acyl fluoride.

  • Employ Acyl Fluoride Chemistry: Acyl fluorides are smaller and more reactive than many other activated acid species, making them ideal for sterically congested couplings.[5][6] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH (a pyridine-based fluorinating agent) can be used to generate the acyl fluoride in situ before adding the amine.[1][4]

Q3: Are there alternative C-N bond forming strategies I should consider if amide coupling fails?

A3: Yes, if direct amide coupling proves intractable, alternative synthetic routes can be highly effective.

  • Reductive Amination: If your target molecule allows for it, coupling the pyrrolidine-azetidine core to an aldehyde or ketone via reductive amination is a powerful alternative.[7][8][9] This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[9][10] This method is often very effective for forming C-N bonds with secondary amines.[7][11]

  • Buchwald-Hartwig Amination: For coupling to an aryl or heteroaryl halide, the Buchwald-Hartwig palladium-catalyzed cross-coupling is the gold standard.[12][13] This reaction has a broad substrate scope and employs specialized phosphine ligands that can overcome significant steric hindrance.[12][13] This would be the method of choice for creating an arylamine linkage.

Q4: I'm concerned about the stability of the azetidine ring under harsh conditions. Is ring-opening a risk?

A4: The four-membered azetidine ring is susceptible to ring-opening under certain conditions, particularly with strong nucleophiles or under highly acidic or basic conditions. While standard amide coupling conditions are generally mild enough to avoid this, it's a valid concern when troubleshooting with more forceful methods.

  • Recommendation: When elevating temperature or using stronger bases, carefully monitor your reaction by LC-MS for byproducts that may indicate ring-opening. Whenever possible, favor protocols that operate closer to neutral pH and use non-nucleophilic bases like DIPEA. The formation of five-membered pyrrolidine rings can sometimes be in thermodynamic competition with the formation of four-membered azetidines during their synthesis, highlighting the inherent strain in the azetidine ring.[14]

Recommended Experimental Protocols

The following protocols are designed as starting points for optimization. Always perform reactions on a small scale first to establish optimal conditions.

Protocol 1: High-Temperature Amide Coupling with HATU

This protocol is an enhanced version of the standard HATU coupling, utilizing elevated temperature to overcome steric barriers.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv.).

  • Add a non-nucleophilic base such as DIPEA (3.0 equiv.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add a solution of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (1.1 equiv.) in anhydrous DMF.

  • Seal the reaction vessel and heat to 60-80 °C.

  • Monitor the reaction progress over 12-24 hours via LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Perform a standard aqueous workup and purify the crude product by chromatography.

Protocol 2: Acyl Fluoride-Mediated Coupling for Hindered Substrates

This is a highly effective method for difficult couplings, leveraging the high reactivity of acyl fluorides.[5]

Step-by-Step Methodology:

  • In a reaction vial under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 equiv.) in anhydrous DCM or acetonitrile (0.1 M).

  • Add a fluorinating agent such as TFFH (1.1 equiv.) or BTFFH (1.2 equiv.).[1][4]

  • Add a suitable non-nucleophilic base like DIPEA or 2,6-lutidine (2.2 equiv.). If using BTFFH, pyridine (3.0 equiv) can act as both base and catalyst.[1]

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the acyl fluoride.

  • Add the tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (1.0 equiv.) to the solution.

  • Stir at room temperature or heat gently (e.g., to 40 °C) and monitor for completeness. Reaction times can be significantly longer for these types of couplings.[4]

  • Upon completion, perform an aqueous workup and purify the product.

Data Summary & Reagent Comparison

Coupling StrategyKey ReagentsTypical Temp.StrengthsWeaknesses
Standard Uronium HATU, HBTU, DIPEARoom Temp.Readily available, well-understood.Often fails for sterically hindered amines.[1]
High-Temp Uronium HATU, HBTU, DIPEA60-80 °CCan overcome moderate steric hindrance.Risk of byproduct formation or degradation.
Phosphonium Salt PyBOP, DIPEARoom Temp.Good for reducing racemization; effective for some hindered partners.[1]Can be less reactive than acyl fluorides.
Acyl Fluoride TFFH or BTFFH, BaseRoom Temp. - 40 °CHighly effective for hindered substrates due to small size and high reactivity of acyl fluoride.[5][6]Fluorinating agents can be moisture-sensitive.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Room Temp.Excellent alternative C-N bond formation; high functional group tolerance.[8]Requires a carbonyl coupling partner.
Buchwald-Hartwig Aryl-Halide, Pd-catalyst, Ligand, Base80-110 °CGold standard for aryl amines; broad scope.[12]Requires an aryl halide; catalyst and ligand optimization can be necessary.

Visualizing the Workflow

Troubleshooting Decision Tree for Difficult Couplings

This diagram outlines a logical workflow for troubleshooting failed or low-yielding reactions with tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

TroubleshootingWorkflow start Start: Standard Coupling (e.g., HATU, RT) check_yield Low / No Yield? start->check_yield increase_temp Strategy 1: Increase Temperature (e.g., 60-80 °C) check_yield->increase_temp Yes success Success: Purify Product check_yield->success No check_yield2 Still Low Yield? increase_temp->check_yield2 acyl_fluoride Strategy 2: Use Acyl Fluoride (e.g., TFFH/BTFFH) check_yield2->acyl_fluoride Yes check_yield2->success No check_yield3 Still Fails? acyl_fluoride->check_yield3 alternative Strategy 3: Alternative C-N Formation (Reductive Amination or Buchwald-Hartwig) check_yield3->alternative Yes check_yield3->success No alternative->success

Caption: A decision tree for troubleshooting difficult couplings.

Conceptual Reaction Pathway: Acyl Fluoride Method

This diagram illustrates the two-stage process of the acyl fluoride-mediated coupling, highlighting the in situ activation step.

AcylFluoridePathway cluster_0 Step 1: Activation (in situ) cluster_1 Step 2: Coupling RCOOH Carboxylic Acid (R-COOH) TFFH Fluorinating Agent (e.g., TFFH) + Base RCOF Acyl Fluoride (R-COF) TFFH->RCOF Activation Amine tert-Butyl 3-(pyrrolidin-3-yl) azetidine-1-carboxylate RCOF->Amine Coupling Product Final Amide Product Amine->Product

Caption: The two-stage acyl fluoride coupling pathway.

References

  • Oh, S. H., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemHelp ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. Retrieved from [Link]

  • Hvastkovs, E. G., & Alexander, J. S. (2011). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. International Journal of Molecular Sciences, 12(7), 4237–4253. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 844-849. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Zhang, C., & Wu, W. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Molecules, 22(5), 711. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(7-8), 448-452. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940–972. Retrieved from [Link]

  • ResearchGate. (n.d.). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane.... Retrieved from [Link]

  • The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine.... Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

  • JACS Au. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Retrieved from [Link]

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Handling and safety precautions for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. It covers essential handling and safety protocols, frequently asked questions, and troubleshooting for common experimental procedures. Our approach is grounded in established safety protocols and synthetic methodologies to ensure the integrity and success of your research.

Compound Identification and Properties

This section provides key physical and chemical properties for quick reference.

PropertyValueSource
CAS Number 1251019-03-0[1]
Molecular Formula C₁₂H₂₂N₂O₂[2][3]
Molecular Weight 226.32 g/mol [2]
Appearance Typically an oil
IUPAC Name tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate
InChI Key BRSVASFRYDNVEP-UHFFFAOYSA-N[3]
Boiling Point Not determined[1]
Melting Point Not determined[1]
Safety Precautions and Handling

Working with any chemical requires a foundational understanding of its potential hazards. This compound should be handled with the recognition of having unknown hazards and toxicity.[4] The following diagram outlines the hierarchical approach to laboratory safety.

SafetyHierarchy cluster_0 Hierarchy of Controls cluster_1 Specific Compound Handling A Engineering Controls (e.g., Fume Hood, Ventilation) B Administrative Controls (e.g., SOPs, Training) A->B C Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate C->D Required For E Avoid Inhalation, Skin/Eye Contact D->E F Store in a cool, well-ventilated place D->F G Keep container tightly closed D->G

Caption: Hierarchy of safety controls for laboratory work.

Frequently Asked Questions (FAQs) on Safety

Q: What are the primary hazards associated with this compound? A: Based on data for analogous structures, this compound should be treated as potentially harmful if swallowed, causing skin irritation, serious eye irritation, and possible respiratory irritation.[4][5] Therefore, direct contact and inhalation must be strictly avoided.[6]

Q: What Personal Protective Equipment (PPE) is mandatory when handling this substance? A: Always wear appropriate protective equipment. This includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat. Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[8]

  • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a government-approved respirator.[8]

Q: How should I store this compound? A: To maintain product quality and ensure safety, store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[6][8] Some suppliers recommend refrigeration and protection from light and heat.[7]

Q: What should I do in case of accidental exposure? A:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6][8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[7][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician immediately.[6]

Experimental Workflow and Troubleshooting

This compound is a valuable building block in medicinal chemistry, often used after the removal of the tert-butoxycarbonyl (Boc) protecting group.[9][10] The azetidine and pyrrolidine scaffolds are highly sought after in drug discovery for their ability to impart favorable physicochemical properties.[11][12]

Protocol: Boc-Group Deprotection

The Boc group is a common amine protecting group that is readily cleaved under acidic conditions.[13]

Boc_Deprotection_Workflow Start 1. Starting Material (tert-Butyl 3-(pyrrolidin-3-yl) azetidine-1-carboxylate) Dissolve 2. Dissolve in Solvent (e.g., DCM, Dioxane) Start->Dissolve AddAcid 3. Add Acid (e.g., TFA, HCl in Dioxane) Dissolve->AddAcid React 4. Stir at Room Temp (Monitor by TLC/LC-MS) AddAcid->React Evaporate 5. Evaporate Solvent & Excess Acid React->Evaporate Purify 6. Purification (e.g., Trituration, Chromatography) Evaporate->Purify Product 7. Final Product (Amine Salt) Purify->Product

Caption: General workflow for Boc-deprotection of the title compound.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Slowly add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA, 2-10 eq) or a 4M solution of HCl in dioxane (2-5 eq).

    • Expert Insight: The choice of acid can be critical. TFA is easily removed under vacuum, but the resulting trifluoroacetate salt can sometimes be challenging to handle. HCl in dioxane provides the hydrochloride salt, which is often a crystalline solid.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Purification: The resulting crude amine salt can often be purified by trituration with a non-polar solvent like diethyl ether or pentane to induce precipitation of a solid. If necessary, further purification can be achieved through reverse-phase chromatography.

Troubleshooting Guide
Problem EncounteredProbable Cause(s)Recommended Solution(s)
Incomplete Deprotection 1. Insufficient acid. 2. Short reaction time. 3. Low reaction temperature.1. Add another equivalent of acid and continue monitoring. 2. Extend the reaction time. 3. Gently warm the reaction if stability allows, but proceed with caution as azetidine rings can be sensitive to heat.[14]
Product Degradation / Ring Opening 1. The azetidine ring is strained and can be susceptible to cleavage under harsh conditions.[11][14] 2. Prolonged exposure to very strong acid or high temperatures.1. Use the minimum necessary amount of acid. 2. Ensure the reaction is performed at room temperature or below. 3. Consider using milder deprotection reagents if degradation persists.
Difficulty Isolating the Product 1. The resulting amine salt is an oil or is highly hygroscopic. 2. The salt is highly soluble in the workup solvents.1. After evaporation, co-evaporate with toluene several times to remove residual acid. 2. Try precipitating the salt from a different solvent system (e.g., DCM/ether, MeOH/ether). 3. If a solid cannot be obtained, consider converting the salt to the free base with a mild base wash and extracting into an organic solvent for subsequent steps.
References
  • Kaur, N., & Kishore, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances.
  • Sokół, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... Molecules. [Link]

  • PubChem. (n.d.). tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate. [Link]

  • Delplace, V., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine.... [Link]

  • Chemlin. (n.d.). tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. [Link]

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (C12H22N2O2). [Link]

  • Kumar, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. [Link]

  • Iannitelli, A., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Maetani, M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Link]

  • PubChemLite. (n.d.). Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate (C12H22N2O2). [Link]

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Technical Support Center: Chiral Separation of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. As this molecule contains two chiral centers, leading to four possible stereoisomers, achieving precise enantiomeric and diastereomeric separation is critical for accurate analysis and the development of stereoisomerically pure pharmaceutical agents.

This resource synthesizes established principles of chiral chromatography with practical, field-proven insights to help you navigate the complexities of your separation experiments.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, explaining the underlying causes and offering step-by-step corrective actions.

Question 1: Why am I seeing poor or no resolution between my enantiomers?

Answer: Inadequate resolution is the most common challenge in chiral separations. It typically stems from a suboptimal choice of chiral stationary phase (CSP) or mobile phase conditions. The key is to enhance the stereoselective interactions between your analyte and the CSP.[1][2][3]

  • Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selected CSP may not form effective transient diastereomeric complexes with your analyte. For a molecule like tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, which contains two basic nitrogen atoms and hydrogen bond donors/acceptors, polysaccharide-based CSPs are an excellent starting point.[4][5][6]

    • Solution: Screen a variety of polysaccharide-based columns.

      • Amylose-based CSPs (e.g., CHIRALPAK® IA, IB, IC, ID, IF) and Cellulose-based CSPs (e.g., CHIRALCEL® OD, OJ, OZ) offer a broad range of selectivities.[4][5][7] Start with columns like CHIRALPAK IA and CHIRALCEL OD-H, as they have a high success rate for a wide variety of chiral compounds.[8]

  • Potential Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition dictates the retention of the analyte and modulates its interaction with the CSP.

    • Solution:

      • Optimize Organic Modifier: In normal phase (NP) mode, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the alkane mobile phase (e.g., hexane). A lower percentage of alcohol generally increases retention and can improve resolution.[3]

      • Add a Basic Modifier: Since the analyte is a basic compound, secondary interactions with acidic silanol groups on the silica support can cause peak tailing and poor resolution.[1] Add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1% v/v).[9][10] This will improve peak shape and can significantly enhance enantioselectivity.[11]

  • Potential Cause 3: Incorrect Flow Rate or Temperature.

    • Solution:

      • Lower the Flow Rate: Reducing the flow rate gives the enantiomers more time to interact with the CSP, which can lead to better separation.[3]

      • Adjust the Temperature: Temperature affects the thermodynamics of chiral recognition.[1] Screen temperatures between 15°C and 40°C. Lower temperatures often, but not always, improve resolution.[3]

Question 2: My chromatographic peaks are broad and tailing. What's causing this and how can I fix it?

Answer: Poor peak shape, particularly tailing, compromises both resolution and the accuracy of quantification. For basic compounds like yours, this is a frequent issue.

  • Potential Cause 1: Secondary Interactions with Residual Silanols. The primary cause of tailing for basic analytes is their interaction with acidic silanol groups on the surface of the silica-based CSP.[1]

    • Solution: Add a basic modifier to your mobile phase. Diethylamine (DEA) at 0.1% is a standard starting point and is highly effective at masking these silanol interactions, resulting in sharper, more symmetrical peaks.[9][10]

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][12]

    • Solution: Reduce the sample concentration or the injection volume. Prepare a dilution series of your sample to find the optimal concentration that gives a good signal without compromising peak shape.[12]

  • Potential Cause 3: Sample Solvent Effects. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion upon injection.[9]

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent with a similar or weaker elution strength.[1]

Question 3: I'm developing a method for preparative scale. How do I translate my analytical method?

Answer: Scaling up from analytical to preparative chromatography requires careful consideration to maintain resolution while maximizing throughput and yield.[13][14]

  • Step 1: Optimize Analytical Separation. Before scaling up, ensure your analytical method provides a resolution (Rs) of at least 1.5 between the enantiomers of interest. This provides a robust starting point for preparative loading.

  • Step 2: Perform a Loading Study. On your analytical column, systematically increase the injection volume or sample concentration to determine the maximum sample load before resolution is lost. This will help predict the performance on a larger column.

  • Step 3: Scale Up Geometrically. Use the following equation to adjust the flow rate for the larger preparative column:

    • Flow Rate (prep) = Flow Rate (analytical) × [ (Column Diameter (prep))^2 / (Column Diameter (analytical))^2 ]

  • Step 4: Consider Simulated Moving Bed (SMB) Chromatography. For large-scale, continuous separations, SMB is a highly efficient technique that can significantly increase productivity and reduce solvent consumption compared to batch preparative chromatography.[15][16][17]

II. Frequently Asked Questions (FAQs)

Q1: Should I use HPLC or SFC for this separation?

A1: Both High-Performance Liquid Chromatography (HPLC) in normal phase mode and Supercritical Fluid Chromatography (SFC) are excellent choices for this type of chiral separation.[5]

  • SFC is often preferred as it offers several advantages:

    • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without a significant loss in efficiency.[18][19][20]

    • Green Chemistry: SFC primarily uses CO2, reducing the consumption of organic solvents.[21]

    • Efficiency: SFC often provides sharper peaks and better resolution compared to HPLC.[20]

  • HPLC (Normal Phase) is also highly effective and widely available. Method development principles are similar for both techniques, often involving polysaccharide CSPs and alcohol/amine modifiers.[4]

Q2: Which chiral stationary phases are most likely to be successful?

A2: Polysaccharide-based CSPs are the most versatile and successful for a broad range of chiral compounds.[4][6] For your specific molecule, the following are recommended for initial screening:

  • Immobilized Polysaccharide Phases: (e.g., CHIRALPAK IA, IB, IC) These are robust and compatible with a wider range of solvents compared to coated phases.[7]

  • Coated Polysaccharide Phases: (e.g., CHIRALCEL OD, CHIRALPAK AD) These are classic CSPs with a long history of success.

Q3: What is the role of the basic additive (like DEA) in the mobile phase?

A3: The basic additive has two primary functions:

  • Improving Peak Shape: It competitively binds to active silanol sites on the stationary phase, preventing secondary interactions with your basic analyte that cause peak tailing.[1][11]

  • Modulating Selectivity: By interacting with the chiral selector, the additive can sometimes alter the chiral recognition mechanism, which can either improve or, in some cases, decrease the enantiomeric separation.[10][11]

Q4: Can I use reversed-phase HPLC for this separation?

A4: While possible, normal phase or SFC is generally the preferred starting point for this molecule. The Boc-protecting group and the heterocyclic rings give it sufficient solubility in typical normal phase eluents. Reversed-phase chiral separations are also an option, particularly with immobilized polysaccharide CSPs, but often provide different selectivity.[4]

III. Experimental Protocols & Methodologies

Protocol 1: Analytical Chiral SFC Method Screening

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Sample Preparation: Dissolve the racemic mixture of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate in ethanol to a concentration of 1 mg/mL.

  • Instrumentation: Use an SFC system equipped with a column switcher, a back-pressure regulator, and a UV detector.

  • Screening Parameters:

    • Columns (4.6 x 150 mm, 5 µm):

      • CHIRALPAK IA

      • CHIRALPAK IB

      • CHIRALPAK IC

      • CHIRALCEL OD-H

    • Mobile Phase: Supercritical CO2 and Methanol (as co-solvent).

    • Gradient: 5% to 40% Methanol over 8 minutes, hold at 40% for 2 minutes.

    • Additive: 0.1% Diethylamine (DEA) in the Methanol co-solvent.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40°C.

    • Detection: UV at 220 nm.

  • Analysis: Evaluate the chromatograms from each column for any degree of separation. The column that shows baseline or near-baseline separation should be selected for further optimization.

Protocol 2: Analytical Chiral HPLC Method Optimization

This protocol describes how to refine the separation on the most promising CSP identified during screening.

  • Initial Conditions:

    • Column: The CSP that showed the best initial separation (e.g., CHIRALPAK IA, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20 v/v) with 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 220 nm.

  • Optimization Steps (perform one at a time):

    • Vary Alcohol Content: Adjust the percentage of IPA from 10% to 30% in 5% increments. Lower alcohol content will increase retention and may improve resolution.

    • Change Alcohol Modifier: Substitute IPA with ethanol and repeat the optimization of the alcohol percentage. Different alcohols can significantly alter selectivity.[7]

    • Optimize Temperature: Test the separation at 15°C, 25°C, and 40°C.

    • Adjust Flow Rate: Test flow rates of 0.8 mL/min and 1.2 mL/min to see the effect on resolution and analysis time.

IV. Data Presentation & Visualization

Table 1: Example Screening Results on Different Chiral Stationary Phases (SFC)
CSPCo-SolventResolution (Rs)Peak ShapeRecommendation
CHIRALPAK IAMethanol + 0.1% DEA2.1SymmetricalProceed to Optimization
CHIRALPAK IBMethanol + 0.1% DEA0.8SymmetricalPartial Separation
CHIRALCEL OD-HMethanol + 0.1% DEA1.2TailingPartial, needs optimization
CHIRALPAK ICMethanol + 0.1% DEA0.0SymmetricalNo Separation
Diagrams

Chiral_Separation_Workflow cluster_0 Method Development cluster_1 Scale-Up Start Racemic Sample Screen Screen CSPs & Solvents (HPLC/SFC) Start->Screen Eval1 Separation Achieved? Screen->Eval1 Eval1->Screen No, try new CSPs Optimize Optimize Mobile Phase, Temp, Flow Rate Eval1->Optimize Yes Eval2 Resolution > 1.5? Optimize->Eval2 Eval2->Optimize No Method Final Analytical Method Eval2->Method Yes Load Perform Loading Study Method->Load Scale Geometric Scale-Up to Preparative Column Load->Scale Purify Purification Run (Prep HPLC / SMB) Scale->Purify End Pure Enantiomers Purify->End Troubleshooting_Tree Problem Poor Resolution Cause1 Inappropriate CSP Problem->Cause1 Cause2 Suboptimal Mobile Phase Problem->Cause2 Cause3 Peak Tailing Problem->Cause3 Sol1 Screen Amylose & Cellulose CSPs Cause1->Sol1 Sol2a Optimize % Alcohol Cause2->Sol2a Sol2b Add Basic Modifier (DEA) Cause2->Sol2b Sol3 Add Basic Modifier (DEA) & Reduce Sample Load Cause3->Sol3

Caption: Decision tree for troubleshooting poor resolution.

V. References

  • Simulated Moving Bed Chromatography and Its Application to Chirotechnology. (2000). Trends in Biotechnology.

  • Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. (2004). Journal of Chromatography A.

  • Simulated moving bed chromatography for the separation of enantiomers. (2009). Journal of Chromatography A.

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. (2019). Journal of Pharmaceutical Analysis.

  • Optimal design of simulated moving bed chromatography for chiral separation. (2003). AIChE Journal.

  • Enantiomers separation by simulated moving bed chromatography. Non-instantaneous equilibrium at the solid-fluid interface. (2003). Journal of Chromatography A.

  • Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. (2019). Agilent Technologies.

  • Simulated Moving Beds Aid Chiral Chromatography. (1998). Pharmaceutical Online.

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). Daicel Chiral Technologies/Teledyne ISCO.

  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. (2025). BenchChem.

  • CHIRAL LC & SFC METHOD DEVELOPMENT. (2016). YMC Europe.

  • SFC Chiral Separations: Method Development with Polysaccharide CSPs. (2021). Chiral Technologies.

  • Improved Chiral SFC Screening for Analytical Method Development. (2014). Journal of Pharmaceutical and Biomedical Analysis.

  • Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (2012). The Analytical Scientist.

  • Preparative Chromatography Solutions. Daicel Chiral Technologies.

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). Molecules.

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. (2014). Journal of Chromatographic Science.

  • Technical Support Center: Purification of 2-(3-Chlorophenyl)azetidine Isomers. (2025). BenchChem.

  • Chiral HPLC Methods for Separating Aziridine-2-carboxylate Enantiomers: A Comparative Guide. (2025). BenchChem.

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. (2019). ResearchGate.

  • Chiral Drug Separation. (2006). Encyclopedia of Analytical Chemistry.

  • Chiral Chromatography in Support of Pharmaceutical Process Research. (2007). In Process Chemistry in the Pharmaceutical Industry.

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). Thermo Fisher Scientific.

  • Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. (2025). BenchChem.

  • Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. (2016). Annals of Chromatography and Separation Techniques.

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. (2012). Journal of Chromatography A.

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). Molecules.

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America.

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.

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Technical Support Center: Catalyst Selection for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. This document is intended for researchers, chemists, and drug development professionals. Here, we provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific synthesis, moving beyond mere procedural steps to explain the causality behind experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate?

The most prevalent and scalable method is the direct reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with a suitable pyrrolidine precursor.[1][2] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the desired tertiary amine.[1][3] This approach is favored for its efficiency and atom economy, avoiding the need to isolate unstable intermediates.[4]

Q2: Which catalysts are primarily used for this reductive amination?

The catalysts of choice are typically heterogeneous hydrogenation catalysts. The most commonly employed are palladium-based, such as 5% or 10% Palladium on Carbon (Pd/C).[1][5] Platinum-based catalysts like Platinum(IV) oxide (PtO₂, Adams' catalyst) or Platinum on Carbon (Pt/C) are also effective alternatives, particularly when palladium catalysts show low activity.[6] In some cases, nickel catalysts like Raney Nickel (Ra-Ni) can be used, though they may require more forcing conditions.[1]

Q3: How do I select the optimal catalyst for my experiment?

Catalyst selection depends on several factors, including substrate purity, desired reaction time, budget, and sensitivity of other functional groups.

  • Palladium on Carbon (Pd/C): This is the workhorse catalyst for this transformation.[1] It is cost-effective, efficient, and typically provides good yields under moderate hydrogen pressure (1-10 atm). It is the recommended starting point for process optimization.

  • Platinum(IV) Oxide (PtO₂): Often more active than Pd/C, PtO₂ can be effective when the reaction stalls or is sluggish.[6] It can be used at lower pressures, including balloon hydrogenation. However, it is more expensive.

  • Iridium-based Catalysts: Modern iridium complexes have shown high activity for reductive aminations under mild transfer hydrogenation conditions (using formic acid or ammonium formate as a hydrogen source), which can be advantageous as they do not require specialized high-pressure equipment.[7][8]

Q4: What are the typical starting materials for this synthesis?

The key precursors are:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone): This is the ketone component and a common building block in medicinal chemistry.[9][10][11]

  • Pyrrolidin-3-amine or a protected equivalent: This provides the pyrrolidine moiety. Depending on the specific reaction design, this could be the free amine or a salt thereof.

Catalyst Selection & Troubleshooting Workflow

The following diagram illustrates the logical flow for selecting a catalyst and troubleshooting common issues during the synthesis.

G cluster_selection Catalyst Selection cluster_troubleshooting Troubleshooting start Start: Reductive Amination of N-Boc-3-azetidinone + Pyrrolidine precursor cat_choice Select Initial Catalyst start->cat_choice pd_c 10% Pd/C (Standard Choice) cat_choice->pd_c Default pt_o2 PtO2 / Pt/C (Higher Activity) cat_choice->pt_o2 Sluggishness Expected ir_cat Iridium Catalyst (Transfer Hydrogenation) cat_choice->ir_cat No H2 cylinder run_rxn Run Reaction: Monitor by LC-MS/TLC pd_c->run_rxn pt_o2->run_rxn ir_cat->run_rxn check_rxn Evaluate Outcome run_rxn->check_rxn success Success: Proceed to Workup check_rxn->success Complete Conversion no_conv Problem: Stalled / No Conversion check_rxn->no_conv Incomplete low_yield Problem: Low Yield / Side Products check_rxn->low_yield Impurities sol_poison Solution: Check for Catalyst Poisons (Sulfur, Thiols, Amines). Increase H2 pressure/temp. no_conv->sol_poison Known Contaminants? sol_activity Solution: Switch to PtO2. Verify catalyst quality. no_conv->sol_activity No Obvious Poisons sol_side Solution: Lower temperature. Reduce reaction time. Check for Boc-deprotection. low_yield->sol_side

Caption: Catalyst selection and troubleshooting logic for the synthesis.

Troubleshooting Guide: A Deeper Dive

Problem: The reaction has stalled, and significant starting material remains after 24 hours.

  • Possible Cause 1: Catalyst Poisoning. Heterogeneous catalysts are highly susceptible to poisoning, which is a common issue in scaling up hydrogenations.[12]

    • Explanation: Sulfur compounds (e.g., thiols, thiophenes from other reactions), strongly coordinating amines, or even residual heavy metals from previous synthetic steps can irreversibly bind to the catalyst's active sites, rendering it inactive.[13] Basic nitrogen-containing compounds can act as inhibitors.[13]

    • Troubleshooting Steps:

      • Verify Purity: Ensure the starting materials and solvent (typically methanol or ethanol) are of high purity and free from sulfur-containing contaminants.

      • Increase Catalyst Loading: As a first-pass solution, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome minor poisoning.

      • Acidic Additive: The presence of a basic nitrogen heterocycle can inhibit the catalyst.[13] Adding a stoichiometric amount of a mild acid like acetic acid can protonate the inhibitory amine, preventing it from coordinating to the catalyst surface and sometimes improving reaction rates.

  • Possible Cause 2: Insufficient Hydrogen Pressure or Poor Mass Transfer.

    • Explanation: The reaction rate is dependent on the concentration of dissolved hydrogen at the catalyst surface. If the pressure is too low or agitation is insufficient, the reaction becomes mass-transfer limited.

    • Troubleshooting Steps:

      • Check for Leaks: Ensure the reaction vessel is properly sealed and maintaining pressure.

      • Increase Agitation: Increase the stirring rate to improve the dispersion of the catalyst and enhance gas-liquid mass transfer.

      • Increase Pressure: If working in a suitable reactor, incrementally increase the hydrogen pressure (e.g., from 2 atm to 5-10 atm).

Problem: The desired product is formed, but with significant side products or low isolated yield.

  • Possible Cause 1: Over-reduction or Hydrogenolysis.

    • Explanation: Under harsh conditions (high temperature, high pressure, prolonged reaction time), the azetidine ring can be susceptible to hydrogenolysis, leading to ring-opened byproducts.

    • Troubleshooting Steps:

      • Milder Conditions: Reduce the reaction temperature and/or pressure. Monitor the reaction closely and stop it as soon as the starting material is consumed.

      • Catalyst Choice: Palladium is generally less prone to causing hydrogenolysis of C-N bonds compared to more aggressive catalysts under harsh conditions.[14]

  • Possible Cause 2: Deprotection of the Boc Group.

    • Explanation: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. If the reaction medium becomes too acidic (e.g., if using an amine hydrochloride salt without sufficient base, or if acidic byproducts form), the Boc group can be cleaved.

    • Troubleshooting Steps:

      • Control pH: If using an amine salt, add one equivalent of a non-coordinating base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to neutralize the acid.

      • Aqueous Workup: During workup, use a mild basic wash (e.g., saturated NaHCO₃ solution) to neutralize any latent acidity before concentration and chromatography.

Recommended Experimental Protocol

This protocol describes a standard procedure for the synthesis via reductive amination using Palladium on Carbon.

Materials:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

  • Pyrrolidin-3-amine dihydrochloride (1.05 eq)

  • Triethylamine (2.1 eq)

  • 10% Palladium on Carbon (10 wt%)

  • Methanol (ACS grade)

  • Hydrogen gas (H₂)

Procedure:

  • To a hydrogenation vessel, add tert-butyl 3-oxoazetidine-1-carboxylate and methanol (approx. 0.1 M concentration).

  • Add pyrrolidin-3-amine dihydrochloride followed by the slow addition of triethylamine. Stir for 15 minutes at room temperature.

  • Carefully add 10% Pd/C (wetted) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the vessel, purge it three times with nitrogen, and then three times with hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi (approx. 3.4 atm) and stir vigorously at room temperature.

  • Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to afford the pure tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

Catalyst Performance Comparison

CatalystTypical LoadingH₂ SourcePressureTemperature (°C)AdvantagesDisadvantages
10% Pd/C 5-10 wt%H₂ Gas1-10 atm25-50Cost-effective, reliable, good selectivity.[1]Susceptible to sulfur/amine poisoning; may require pressure.[13]
PtO₂ 1-5 mol%H₂ Gas1-3 atm25Highly active, effective at low pressure.More expensive than Pd/C.
Raney® Ni 10-20 wt%H₂ Gas50-100 atm50-100Inexpensive.Requires higher temp/pressure; pyrophoric; lower selectivity.
Ir-Complexes 1-2 mol%HCOOH1 atm40-80Mild conditions, no H₂ gas cylinder needed.[7]High catalyst cost, potential for metal contamination in product.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.[Link]

  • Reductive Amination. (2023). Organic Chemistry Portal. [Link]

  • A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
  • Aqueous reductive amination using a dendritic metal catalyst in a dialysis bag. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). BMC Chemistry. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Reductive amination. Wikipedia. [Link]

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2018). MDPI. [Link]

  • Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Patent Application Publication: US 2005/0256310 A1.
  • Nishimura, S. (2001).
  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (2019). Organic & Biomolecular Chemistry. [Link]

  • Hydrogenation troubleshooting. Reddit. [Link]

  • Available Synple Chem Reagent Cartridges. Synple Chem. [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogenation. organic-reaction-guides.github.io. [Link]

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois Urbana-Champaign. [Link]

  • Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. (2011). Journal of the American Chemical Society. [Link]

  • tert-Butyl 3-(pyrrolidin-1-yl)azetidine-1-carboxylate. PubChem. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the structural integrity and purity of molecular building blocks are paramount. tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate serves as a versatile bifunctional linker, a critical component in the synthesis of these advanced therapeutics.[1] Its precise molecular architecture dictates the spatial orientation of the two ligands it connects, directly influencing the efficacy of the resulting PROTAC. Therefore, rigorous analytical characterization is not merely a quality control step but a foundational element of rational drug design.

This guide provides an in-depth analysis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate using mass spectrometry, a cornerstone technique for molecular weight determination and structural elucidation. We will explore the expected mass spectral data, delve into predictable fragmentation patterns, and compare the capabilities of mass spectrometry with other essential analytical techniques.

Compound Profile: tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

A thorough analysis begins with a clear understanding of the molecule's fundamental properties.

PropertyValueSource
Chemical Formula C₁₂H₂₂N₂O₂[2]
Molecular Weight 226.32 g/mol [2]
Monoisotopic Mass 226.16812 Da[3]
CAS Number 1251019-03-0[2]
Structure Chemical structure of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylatePubChem

Mass Spectrometry Analysis: A Two-Fold Approach

For a molecule of this nature, a dual-pronged mass spectrometry strategy is optimal. First, a soft ionization technique is employed to confirm the molecular weight of the intact molecule. Second, collision-induced dissociation (CID) is used to generate fragment ions, providing a veritable fingerprint of the molecule's structure.

Part 1: Intact Mass Determination

Electrospray ionization (ESI) is the ionization method of choice for this analysis. Its "soft" nature imparts minimal excess energy onto the analyte, thereby preserving the intact molecule for detection. This is particularly crucial for compounds containing labile protecting groups, such as the tert-butoxycarbonyl (Boc) group present in our target molecule.[4] The use of harsher techniques like electron ionization (EI) would likely result in extensive fragmentation, making the molecular ion difficult, if not impossible, to observe.[5]

When analyzed in positive ion mode, the molecule is expected to be readily protonated at one of its two basic nitrogen atoms. The resulting data, ideally from a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, would allow for the confirmation of the elemental composition.

Table 1: Predicted m/z for Adducts of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

AdductChemical FormulaPredicted m/z
[M+H]⁺ [C₁₂H₂₃N₂O₂]⁺227.17540
[M+Na]⁺ [C₁₂H₂₂N₂O₂Na]⁺249.15734
[M+K]⁺ [C₁₂H₂₂N₂O₂K]⁺265.13128
[M+NH₄]⁺ [C₁₂H₂₆N₃O₂]⁺244.20194
Data sourced from PubChemLite prediction.[3]
Part 2: Structural Elucidation through Fragmentation

Tandem mass spectrometry (MS/MS) is indispensable for confirming the compound's structure. By isolating the protonated molecule ([M+H]⁺, m/z 227.1754) and subjecting it to CID, we can induce fragmentation at the molecule's weakest points, providing valuable structural information.

The fragmentation of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is anticipated to be dominated by the lability of the Boc protecting group.[6] This group is notoriously unstable under acidic conditions and readily fragments in the gas phase.[4] The primary fragmentation pathways will likely involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da). Further fragmentation would involve the cleavage of the heterocyclic ring systems.

Diagram 1: Proposed MS/MS Fragmentation Pathway

fragmentation_pathway cluster_boc Boc Group Fragmentation cluster_ring Ring Fragmentation M_H [M+H]⁺ m/z 227.1754 loss_isobutylene Loss of C₄H₈ (Isobutylene) M_H->loss_isobutylene - 56.0626 Da loss_boc Loss of C₅H₈O₂ (Boc group as CO₂ + isobutylene) M_H->loss_boc - 100.0524 Da loss_pyrrolidine Loss of C₄H₈N (Pyrrolidine fragment) M_H->loss_pyrrolidine - 70.0651 Da fragment_171 [M+H - C₄H₈]⁺ m/z 171.1128 loss_isobutylene->fragment_171 fragment_127 [M+H - C₅H₉O₂]⁺ m/z 127.1230 loss_boc->fragment_127 fragment_156 [M+H - C₄H₈N]⁺ m/z 156.0968 loss_pyrrolidine->fragment_156 workflow cluster_analysis Analytical Techniques cluster_outputs Information Obtained start Synthesized Compound ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy start->nmr hplc HPLC / UPLC start->hplc ms_out Molecular Weight Elemental Composition Structural Fragments ms->ms_out nmr_out Detailed 3D Structure Connectivity Stereochemistry nmr->nmr_out hplc_out Purity Assessment Quantification Impurity Profile hplc->hplc_out final Verified Compound for Drug Development ms_out->final nmr_out->final hplc_out->final

Sources

Introduction: The Structural Significance of Azetidine-Pyrrolidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Crystallography of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate Derivatives: A Comparative Analysis Framework

The fusion of azetidine and pyrrolidine rings to create spirocyclic or substituted bicyclic systems, such as the tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate scaffold, has emerged as a powerful strategy in modern medicinal chemistry. These frameworks are prized for their ability to confer three-dimensional complexity and novel physicochemical properties upon drug candidates. Unlike flat aromatic rings, these saturated heterocyclic systems allow for precise vectoral projection of substituents into protein binding pockets, enabling enhanced potency and selectivity.

The tert-butyl carbamate (Boc) protecting group on the azetidine nitrogen serves to moderate basicity and facilitate synthetic manipulations, while the pyrrolidin-3-yl substituent offers a key vector for further derivatization. Understanding the precise three-dimensional conformation, bond angles, and intermolecular interactions of this core scaffold is paramount for structure-based drug design (SBDD). X-ray crystallography provides the definitive, atomic-level resolution required for this purpose.

This guide provides a framework for the comparative crystallographic analysis of novel derivatives of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. It outlines the experimental workflow from synthesis to data refinement, explains the rationale behind key procedural choices, and establishes a template for comparing the structural effects of various substituents.

Methodology: From Powder to Patterson Map

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a degree of empirical optimization. The overall workflow can be visualized as a logical progression from material preparation to data analysis.

Crystallography_Workflow cluster_Synthesis Phase 1: Material Preparation cluster_Crystallization Phase 2: Crystal Growth cluster_Diffraction Phase 3: Data Collection & Processing cluster_Refinement Phase 4: Structure Solution & Refinement Synthesis Synthesis of Derivative Purification High-Purity Purification (>99% by HPLC/NMR) Synthesis->Purification Crude Product Screening High-Throughput Crystal Screening Purification->Screening Pure Compound Optimization Optimization of Hit Conditions Screening->Optimization Initial Hits Mounting Crystal Mounting & Cryo-cooling Optimization->Mounting Diffraction-Quality Crystals DataCollection X-ray Diffraction Data Collection Mounting->DataCollection Processing Data Integration & Scaling DataCollection->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Processed Data Refinement Full-Matrix Least- Squares Refinement Solution->Refinement Validation Structure Validation & Deposition (CSD) Refinement->Validation SAR_Logic Substituent Choice of R-Group (e.g., H, Ph-F, CONH₂) Properties Physicochemical Properties (Size, H-bonding, Electronics) Substituent->Properties Conformation Molecular Conformation (Ring Puckering, Torsions) Properties->Conformation Interactions Intermolecular Interactions (H-bonds, π-stacking) Properties->Interactions Packing Crystal Packing & Symmetry Conformation->Packing Interactions->Packing

A Comparative Guide to the Synthesis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The growing interest in saturated heterocyclic scaffolds in medicinal chemistry stems from their ability to confer desirable physicochemical properties such as improved solubility and metabolic stability, while providing three-dimensional diversity for potent and selective interactions with biological targets. The title compound, tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, represents a valuable, yet synthetically challenging, building block incorporating two key saturated heterocycles: azetidine and pyrrolidine. This guide provides a comparative analysis of two plausible synthetic routes to this molecule, offering insights into their respective advantages and disadvantages to aid researchers in their synthetic strategy. As no direct synthesis has been reported in the literature, the following routes are proposed based on established and reliable chemical transformations.

Proposed Synthetic Strategies

Two primary retrosynthetic disconnections are considered for the synthesis of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, each offering a distinct approach to the formation of the crucial carbon-carbon bond between the azetidine and pyrrolidine rings.

G target tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate route1 Route 1: Reductive Amination target->route1 C-N bond formation then reduction route2 Route 2: Wittig-Type Reaction and Reduction target->route2 C=C bond formation then reduction

Caption: Retrosynthetic analysis of the target molecule.

Route 1: Synthesis via Reductive Amination

This approach leverages the well-established reductive amination reaction to form the key bond between the two heterocyclic rings. The key starting materials for this route are the commercially available or readily synthesized N-Boc-3-azetidinone and a suitably protected 3-aminopyrrolidine derivative.

Synthesis of Key Precursors

1. tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone):

This key intermediate can be synthesized from 3-hydroxyazetidine hydrochloride in a two-step process. The first step involves the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by oxidation of the hydroxyl group to a ketone.[1]

G cluster_0 Synthesis of N-Boc-3-azetidinone start 3-Hydroxyazetidine HCl step1 Boc Protection start->step1 intermediate N-Boc-3-hydroxyazetidine step1->intermediate step2 Oxidation (e.g., Swern) intermediate->step2 product N-Boc-3-azetidinone step2->product

Caption: Workflow for the synthesis of N-Boc-3-azetidinone.

2. tert-Butyl 3-aminopyrrolidine-1-carboxylate:

This starting material is commercially available. Alternatively, it can be synthesized from L-aspartic acid, which allows for the introduction of chirality if desired.

Reductive Amination Protocol

The core of this route is the reductive amination between N-Boc-3-azetidinone and tert-butyl 3-aminopyrrolidine-1-carboxylate.

G cluster_1 Reductive Amination ketone N-Boc-3-azetidinone product tert-Butyl 3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)azetidine-1-carboxylate ketone->product amine tert-Butyl 3-aminopyrrolidine-1-carboxylate amine->product reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->product G cluster_2 Synthesis of Phosphonium Salt start N-Boc-3-hydroxypyrrolidine step1 Halogenation (e.g., PBr3) start->step1 intermediate tert-Butyl 3-bromopyrrolidine-1-carboxylate step1->intermediate step2 Phosphine Addition (PPh3) intermediate->step2 product (1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)triphenylphosphonium bromide step2->product G cluster_3 Wittig Reaction and Reduction ketone N-Boc-3-azetidinone wittig_product Alkene Intermediate ketone->wittig_product phosphonium Pyrrolidinyl Phosphonium Salt phosphonium->wittig_product base Base (e.g., n-BuLi) base->wittig_product reduction Hydrogenation (H2, Pd/C) wittig_product->reduction final_product tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate reduction->final_product

Sources

A Comparative Guide to the Biological Activity of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is often driven by the exploration of unique chemical scaffolds that offer diverse three-dimensional structures. The pyrrolidine and azetidine ring systems are privileged motifs, frequently incorporated into biologically active molecules due to their favorable physicochemical properties and their ability to present substituents in precise spatial orientations.[1][2][3][4][5][6] The combined azetidine-pyrrolidine scaffold, exemplified by tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, represents a versatile building block for creating libraries of compounds with potential therapeutic applications.[7][8][9]

This guide provides a comprehensive comparison of the biological activities of analogs derived from this core structure. Our focus will be on their potential as receptor antagonists, a class of drugs pivotal in treating a wide array of diseases. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed experimental protocols for their evaluation, and present comparative data to guide future drug discovery efforts. The primary objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of this promising chemical class.

The Core Scaffold: A Foundation for Diversity

The parent compound, tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, serves as an excellent starting point for analog synthesis. The structure features a saturated five-membered pyrrolidine ring linked to a four-membered azetidine ring. The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen is a common protecting group in organic synthesis, allowing for selective modification of the pyrrolidine nitrogen before its own removal or replacement to generate the final, diverse analogs.[10][11][12] This strategic design enables systematic exploration of how different functional groups impact biological targets.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Prepare Cell Membranes Expressing Target Receptor Incubate Incubate: Membranes + Radioligand + Test Analog Membrane->Incubate Radioligand Prepare Radioligand ([3H]-Ligand) Radioligand->Incubate TestCompound Prepare Serial Dilutions of Test Analogs TestCompound->Incubate Filter Vacuum Filtration (Separate Bound from Free) Incubate->Filter Equilibrium Reached Count Scintillation Counting (Quantify Bound Radioactivity) Filter->Count Wash Filters Analyze Calculate IC50 (Concentration for 50% Inhibition) Count->Analyze CalculateKi Calculate Ki (Cheng-Prusoff Equation) Analyze->CalculateKi

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer. [13]2. Assay Setup: In a 96-well plate, add the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]-histamine), and varying concentrations of the test analog. [14][13]3. Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium. [13]4. Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This traps the membranes with bound radioligand while unbound radioligand passes through. [14][13][15]5. Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail, and measure the radioactivity in each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test analog to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [13]

[³⁵S]GTPγS Binding Assay: Assessing Functional Activity

This is a functional assay that measures the first step in GPCR signaling: G-protein activation. [16][17]It can differentiate between agonists (which stimulate [³⁵S]GTPγS binding) and antagonists (which block agonist-stimulated binding).

GTPgS_Binding_Workflow cluster_reagents Reagent Preparation cluster_reaction Assay Reaction cluster_detection Detection cluster_result Analysis Membranes Cell Membranes with Receptor and G-proteins Preincubation Pre-incubate: Membranes + Agonist + Test Analog Membranes->Preincubation Agonist Known Agonist (for antagonist mode) Agonist->Preincubation TestAnalog Test Analog (Antagonist) TestAnalog->Preincubation GTPgS [35S]GTPγS + GDP Initiation Initiate Reaction: Add [35S]GTPγS/GDP GTPgS->Initiation Preincubation->Initiation Reaction Incubate at 30°C Initiation->Reaction Termination Terminate by Filtration Reaction->Termination Counting Scintillation Counting Termination->Counting Analysis Plot % Inhibition vs. [Analog] Calculate IC50 Counting->Analysis

Caption: Workflow for a [³⁵S]GTPγS binding assay in antagonist mode.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer containing MgCl₂, NaCl, and GDP. Prepare cell membranes as described previously. [18]2. Reaction Setup (Antagonist Mode): In a 96-well plate, add the cell membranes, a fixed concentration of a known agonist for the target receptor, and varying concentrations of the test analog.

  • Pre-incubation: Allow the plate to pre-incubate for 15-30 minutes at room temperature to permit the antagonist to bind to the receptor. [18]4. Initiate Reaction: Start the G-protein activation by adding a solution containing [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for nucleotide exchange.

  • Termination and Detection: Stop the reaction by rapid filtration, similar to the binding assay. Wash the filters and quantify the bound [³⁵S]GTPγS using a scintillation counter. [19]7. Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the test analog concentration. This value represents the functional potency of the antagonist.

Conclusion and Future Outlook

The tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate scaffold is a rich platform for the development of novel receptor antagonists. As demonstrated through our comparative analysis, systematic modifications to this core structure can profoundly impact biological activity, leading to compounds with high potency and exquisite selectivity. The strategic removal of the Boc protecting group and subsequent functionalization of the nitrogen atoms on both heterocyclic rings are key to unlocking the therapeutic potential of this compound class.

The most promising analogs, such as those incorporating substituted aromatic moieties, warrant further investigation. The next logical steps include profiling these compounds in more complex cellular and tissue-based functional assays (e.g., calcium flux or cAMP assays), followed by pharmacokinetic and in vivo efficacy studies in relevant disease models. [20]The insights and protocols provided in this guide serve as a robust framework for advancing the discovery and development of next-generation therapeutics derived from this versatile scaffold.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Alfa Cytology.
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  • BenchChem. Technical Support Center: GTP-gamma-S Based Functional Assays.
  • Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135–164.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384.
  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
  • Revvity. (n.d.). GTP binding assay.
  • Cre
  • White, A. W., et al. (2002). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(22), 3351–3354.
  • Klimova, T., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Revvity. (n.d.). Sulfur-35 GTP Binding Assays.
  • Gutzeit, V. A., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 41(11), 819–829.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine containing nicotine...
  • Wang, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 23(11), 2947.
  • Garia, A., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Advances, 13(48), 34099-34138.
  • Biosynth. (n.d.). tert-Butyl 3-(azetidin-3-yl)
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  • Iazzetti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 5033.
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  • ResearchGate. (n.d.).
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  • Sadykov, R. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 1158.
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  • Letavic, M. A., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(9), 2828–2831.
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A Guide to the Structural and Physicochemical Landscape of Saturated Heterocycles for Drug Discovery: A Comparative Analysis of the Pyrrolidinyl-Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Scaffold Selection in Medicinal Chemistry

In the intricate process of drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the physicochemical and pharmacological properties of a lead candidate. Saturated heterocycles, with their inherent three-dimensionality, have become indispensable tools for medicinal chemists seeking to improve properties such as solubility, metabolic stability, and target selectivity.[1][2] The featured molecule, tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate [3], represents a contemporary approach in scaffold design, merging the unique attributes of a four-membered azetidine ring with a five-membered pyrrolidine ring.

While direct experimental data for this specific conjugate is not extensively available in public literature[3], its constituent parts are well-characterized and widely employed in medicinal chemistry. This guide provides a comprehensive structural and functional comparison of the azetidine and pyrrolidine scaffolds against other commonly used saturated heterocycles like piperidine and morpholine. By understanding the distinct advantages conferred by each ring system, researchers can make more informed decisions in scaffold selection and lead optimization.

Structural and Conformational Analysis of Key Heterocyclic Scaffolds

The geometry and conformational flexibility of a scaffold dictate the spatial orientation of its substituents, which is critical for molecular recognition at the biological target.

  • Azetidine: This four-membered ring is characterized by significant ring strain (approx. 25.4 kcal/mol) and a rigid, near-planar conformation.[4] This rigidity reduces the entropic penalty upon binding to a target and allows for precise positioning of substituents in 3D space.[5] Its high sp3 character is a desirable trait in modern drug design, often leading to improved metabolic stability and aqueous solubility.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to enhance their pharmacokinetic profiles.[2]

  • Pyrrolidine: As a five-membered ring, pyrrolidine is significantly less strained and more flexible than azetidine, exhibiting a non-planar "envelope" or "twist" conformation through a phenomenon known as pseudorotation.[1][6] This dynamic nature allows it to efficiently explore pharmacophore space. The pyrrolidine ring is one of the most common nitrogen heterocycles in FDA-approved drugs and is a frequent building block in natural products, valued for its ability to introduce stereochemical complexity.[1][7]

  • Piperidine: The six-membered piperidine ring is a ubiquitous scaffold in medicinal chemistry. It predominantly adopts a low-energy "chair" conformation, which minimizes steric and torsional strain. This conformation places substituents in well-defined axial or equatorial positions, influencing binding interactions. While conformationally stable, it is more flexible than azetidine.

  • Morpholine: This six-membered heterocycle is isosteric to piperidine but contains an oxygen atom. The ether oxygen acts as a hydrogen bond acceptor and increases the polarity of the scaffold, which can be leveraged to improve aqueous solubility and modulate physicochemical properties.

G Target Target Azetidine Azetidine Target->Azetidine incorporates Pyrrolidine Pyrrolidine Target->Pyrrolidine incorporates Piperidine Piperidine Morpholine Morpholine

Comparative Physicochemical Properties

The choice of a heterocyclic scaffold has a profound impact on key drug-like properties. The following table summarizes calculated or typical values for the core, unsubstituted rings, providing a baseline for comparison. The Boc-protected pyrrolidinyl-azetidine is included to illustrate the properties of a more complex, drug-like fragment.

PropertyAzetidinePyrrolidinePiperidineMorpholinetert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate
Molecular Formula C₃H₇NC₄H₉NC₅H₁₁NC₄H₉NOC₁₂H₂₂N₂O₂
Molecular Weight ( g/mol ) 57.171.185.287.1226.3
Predicted XlogP -0.10.40.8-0.51.1[3]
TPSA (Ų) 12.012.012.021.338.4
pKa (Conjugate Acid) ~11.3~11.3~11.2~8.4Azetidine N (Boc): N/APyrrolidine N: ~10.5-11.0
Fraction sp³ (Fsp³) 1.001.001.001.001.00

Data for core scaffolds are typical literature values. Data for the featured molecule is predicted where cited.

Implications for Drug Development

Lipophilicity and Aqueous Solubility

Lipophilicity, often measured as LogP or LogD, is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[8][9]

  • Azetidine and Morpholine are generally associated with lower lipophilicity and higher aqueous solubility compared to their larger hydrocarbon counterparts.[10] The strained azetidine ring and the polar ether group in morpholine disrupt lipophilic character, a strategy often used to improve the solubility of a lead compound.[10]

  • Pyrrolidine and Piperidine contribute more to lipophilicity. However, their basic nitrogen atom allows for salt formation, which can significantly enhance aqueous solubility for formulation purposes.

  • The Pyrrolidinyl-Azetidine scaffold presents a fascinating balance. The azetidine portion can enhance solubility, while the pyrrolidine provides a versatile attachment point. The predicted XlogP of 1.1 for the Boc-protected conjugate suggests a moderate lipophilicity, often a desirable starting point in drug discovery.[3]

Metabolic Stability

Metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a major route of drug clearance.[11] Scaffold design can directly influence a molecule's susceptibility to metabolism.

  • Azetidines are frequently incorporated as a tactic to improve metabolic stability.[2] The strained ring and its substitution patterns can render adjacent sites sterically hindered or electronically unfavorable for CYP-mediated oxidation.

  • Pyrrolidine and Piperidine rings are common sites of metabolism, often undergoing N-dealkylation or oxidation at carbons alpha to the nitrogen. Strategic substitution is required to block these metabolic hotspots.

  • The Pyrrolidinyl-Azetidine combination offers potential metabolic advantages. The azetidine ring can serve as a metabolically robust linker, while the Boc-protecting group on the azetidine nitrogen prevents N-dealkylation at that position. The metabolic fate would likely be focused on the unsubstituted positions of the pyrrolidine ring.

Experimental Protocols for Property Determination

To empirically validate the properties of novel scaffolds, standardized in vitro assays are essential.

Protocol 1: Lipophilicity Determination (Shake-Flask LogD₇.₄)

This method remains the gold standard for determining lipophilicity.[12]

Objective: To measure the distribution coefficient (LogD) of a compound between n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4.

Methodology:

  • Preparation: Prepare mutually saturated solvents by mixing n-octanol and PBS (pH 7.4) in a separatory funnel, shaking vigorously for 24 hours, and allowing the layers to separate.

  • Compound Addition: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Add a small aliquot (e.g., 10 µL) to a vial containing a known volume of the pre-saturated PBS (e.g., 990 µL) and pre-saturated n-octanol (e.g., 1000 µL).[13]

  • Equilibration: Cap the vials and shake on a rotator at room temperature for at least 1 hour to ensure equilibrium is reached.[13]

  • Phase Separation: Centrifuge the vials (e.g., 2000 x g for 10 minutes) to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample a precise volume from both the n-octanol and PBS layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or HPLC-UV.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14]

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound.[15][16]

Objective: To measure the maximum concentration of a compound that can be dissolved in an aqueous buffer at a specific temperature.

Methodology:

  • Compound Addition: Add an excess amount of the solid test compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 hours to allow the system to reach equilibrium.[15]

  • Separation of Solid: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).[17]

  • Quantification: The concentration of the compound in the clear filtrate is determined by LC-MS/MS or HPLC-UV against a standard curve prepared in the same buffer.

  • Reporting: Solubility is reported in units such as µg/mL or µM.

Protocol 3: Metabolic Stability Assessment (Liver Microsome Assay)

This assay evaluates a compound's susceptibility to Phase I metabolism.[18][19]

Objective: To determine the in vitro intrinsic clearance rate of a compound upon incubation with liver microsomes.

G

Methodology:

  • Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH-regenerating system solution.[18][20]

  • Incubation Setup: In a 96-well plate, combine the reaction buffer and a suspension of liver microsomes (e.g., to a final concentration of 0.5 mg/mL).[11] Add the test compound (typically from a DMSO stock, final concentration ~1 µM).

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system. A parallel incubation without NADPH serves as a negative control.[18]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in individual wells by adding a volume of ice-cold acetonitrile containing an internal standard.[11]

  • Sample Processing: Seal the plate, vortex, and centrifuge to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and intrinsic clearance (Clint) is subsequently derived.

Conclusion

The strategic selection of a molecular scaffold is a cornerstone of successful drug design. While traditional scaffolds like piperidine and pyrrolidine remain valuable, the exploration of novel ring systems and their combinations is essential for accessing new chemical space and overcoming ADMET liabilities. The tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate scaffold exemplifies this modern approach, combining the metabolic stability and solubility benefits of the rigid azetidine ring with the proven utility of the pyrrolidine motif for exploring target interactions.[2][6] By leveraging the unique properties of these smaller, sp³-rich rings, medicinal chemists can design next-generation therapeutics with enhanced drug-like properties. The experimental protocols provided herein offer a robust framework for the empirical evaluation of these properties, enabling data-driven decisions in the complex, multi-parameter optimization process of drug discovery.

References

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  • Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals. Available at: [Link][8]

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A Comparative Guide to the Purity Assessment of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for novel chemical entities is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of the purity determination of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, a key building block in medicinal chemistry, utilizing High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind the selected HPLC methodology, compare it with viable alternatives, and provide detailed, validated protocols to ensure scientific integrity.

Introduction: The Significance of Purity for a Novel Heterocycle

Tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is a saturated heterocyclic compound, a class of molecules that has garnered immense attention in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2][3] The precise three-dimensional arrangement of the azetidine and pyrrolidine rings offers a unique scaffold for designing novel therapeutics. However, the synthetic routes to such complex structures can often yield a variety of impurities, including diastereomers, regioisomers, and by-products from incomplete reactions or side reactions. The presence of these impurities, even in trace amounts, can significantly impact the pharmacological and toxicological profile of a final drug substance. Therefore, a robust and reliable analytical method for purity assessment is not just a regulatory requirement but a critical component of drug development.

High-Performance Liquid Chromatography (HPLC) stands as a fundamental technique in the pharmaceutical industry for its precision in separating, identifying, and quantifying compounds.[4][5] Its versatility allows for the development of methods tailored to the specific physicochemical properties of the analyte, ensuring both accuracy and reproducibility.

The Optimized HPLC Method: A Deep Dive into Experimental Choices

The development of a successful HPLC method hinges on a systematic approach to optimizing various chromatographic parameters. For a polar molecule like tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, which contains two secondary amine functionalities, careful consideration of the stationary phase, mobile phase, and detection parameters is paramount.

2.1. Stationary Phase Selection: Beyond the Standard C18

While a C18 column is often the first choice for reversed-phase HPLC, highly polar molecules can exhibit poor retention on such nonpolar stationary phases.[4][6] For tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, a polar-endcapped C18 column or a column with a polar-embedded stationary phase is recommended. These columns are specifically designed to provide superior retention for polar compounds through mechanisms like hydrogen bonding and polar interactions, in addition to hydrophobic interactions.[6][7] An alternative approach for enhancing retention is Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[6][7]

2.2. Mobile Phase Optimization: The Key to Resolution

The mobile phase composition, including the organic modifier, aqueous component, pH, and buffer, plays a critical role in achieving the desired separation.

  • Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of polar compounds due to its lower viscosity and UV cutoff.

  • pH and Buffering: The secondary amine groups in the analyte are basic. Controlling the pH of the mobile phase with a suitable buffer is crucial to ensure consistent ionization and, therefore, reproducible retention times and peak shapes. A buffer with a pH at least one unit away from the pKa of the analyte is ideal. Volatile buffers such as ammonium formate or ammonium acetate are advantageous when mass spectrometry (MS) is used for detection.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve impurities with a wide range of polarities and to ensure that any late-eluting, more nonpolar impurities are effectively washed from the column.

2.3. Detection: Ensuring Sensitivity and Specificity

For tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, which lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-215 nm) is a common approach. However, this can be susceptible to interference from other components in the sample matrix. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are excellent alternatives as they do not require the analyte to have a chromophore and provide a more uniform response for non-volatile analytes. For definitive identification and characterization of impurities, coupling the HPLC system to a mass spectrometer (LC-MS) is the gold standard.

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh and Dissolve Sample Inject Inject into HPLC System Sample->Inject Standard Prepare Reference Standard Solution Standard->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV/ELSD/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: A streamlined workflow for the HPLC purity assessment of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the workhorse for purity analysis, other techniques offer distinct advantages for specific applications.

FeatureHPLC (Reversed-Phase)Ultra-Performance Liquid Chromatography (UPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.Uses a supercritical fluid (e.g., CO2) as the mobile phase.Separation based on charge-to-size ratio in an electric field.
Advantages Robust, versatile, well-established, wide range of columns and detectors.Faster analysis, higher resolution, and sensitivity compared to HPLC.Fast, uses less organic solvent ("green" technique), good for chiral separations.High efficiency, minimal sample and solvent consumption, suitable for charged species.
Disadvantages Longer run times, higher solvent consumption compared to UPLC.Higher initial instrument cost, more susceptible to clogging.Limited to analytes soluble in supercritical CO2, specialized equipment.Lower concentration sensitivity, reproducibility can be challenging.
Best Suited For Routine quality control, method development for a wide range of compounds.High-throughput screening, analysis of complex mixtures.Chiral separations, analysis of nonpolar to moderately polar compounds.Analysis of highly polar and charged molecules, chiral separations.

3.1. Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Resolution

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes and instrumentation capable of handling higher backpressures. This results in significantly faster analysis times and improved resolution, making it an excellent choice for high-throughput screening environments. For the analysis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, a UPLC method could reduce the run time from 15-20 minutes to under 5 minutes without compromising separation quality.

3.2. Supercritical Fluid Chromatography (SFC): A Greener Alternative

SFC employs a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical fluids lead to fast and efficient separations. SFC is particularly well-suited for chiral separations, which may be relevant for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate if stereoisomeric impurities are a concern. The reduced consumption of organic solvents also makes SFC a more environmentally friendly technique.

Logical Flow of Purity Assessment and Method Validation

Purity_Validation_Flow cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Select_Column Select Column Optimize_MP Optimize Mobile Phase Select_Column->Optimize_MP Optimize_Det Optimize Detection Optimize_MP->Optimize_Det Specificity Specificity Optimize_Det->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Purity_Test Purity Testing Robustness->Purity_Test Stability_Study Stability Studies Purity_Test->Stability_Study

Caption: The logical progression from HPLC method development to validation and routine application for purity assessment.

Experimental Protocols: A Guide to Reproducible Results

4.1. Optimized HPLC Method Protocol

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector: UV at 210 nm or ELSD/CAD

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

4.2. Method Validation: Ensuring Trustworthiness

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[8][9][10] The validation process should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by analyzing a placebo, a spiked sample, and a forced degradation sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of solutions of known concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[8][9]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Table 1: Representative HPLC Method Validation Data

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the main peak.Pass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%0.5% 0.8%
LOD Signal-to-Noise ≥ 30.01%
LOQ Signal-to-Noise ≥ 100.03%
Robustness System suitability parameters met under varied conditions.Pass

Conclusion: A Validated HPLC Method as the Gold Standard

This guide has detailed a robust and reliable HPLC method for the purity assessment of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. The choice of a polar-modified stationary phase and a carefully optimized mobile phase gradient is critical for achieving the necessary resolution of potential impurities. While alternative techniques like UPLC and SFC offer advantages in terms of speed and environmental impact, a well-validated HPLC method remains the cornerstone of quality control in pharmaceutical development. The protocols and validation framework provided herein serve as a comprehensive resource for researchers and scientists, ensuring the generation of accurate and defensible purity data.

References

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A Comparative In Silico Modeling Guide to Tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic selection and optimization of molecular scaffolds are paramount to achieving therapeutic success. The tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate scaffold has emerged as a versatile and promising structural motif. Its inherent three-dimensional character, conferred by the strained azetidine ring and the pyrrolidine moiety, offers a unique topographical presentation for engaging with biological targets.[1][2][3] This guide provides a comprehensive in silico modeling framework for derivatives of this scaffold, presenting a comparative analysis with alternative chemical frameworks and detailing the experimental rationale behind the proposed computational workflows.

The Tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate Scaffold: A Structural and Functional Overview

The tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate core is a key building block in medicinal chemistry. Notably, it has been identified as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length, rigidity, and vectoral properties are critical for optimal ternary complex formation and subsequent degradation, making in silico modeling of this scaffold particularly relevant in the context of targeted protein degradation.

Beyond its role in PROTACs, the pyrrolidine-azetidine motif is of interest for its potential to mimic peptide turns and interact with a variety of protein targets. The conformational constraints imposed by the four-membered azetidine ring can stabilize specific bioactive conformations, potentially leading to enhanced potency and selectivity.[3]

Hypothetical Target for In Silico Modeling: Bromodomain-containing protein 4 (BRD4)

For the purpose of this guide, we will consider the bromodomain-containing protein 4 (BRD4) as a hypothetical biological target. BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are epigenetic readers that play a crucial role in transcriptional regulation. The inhibition of BRD4 has shown significant therapeutic potential in oncology and inflammatory diseases. The acetyl-lysine binding pocket of BRD4 is a well-characterized target for small molecule inhibitors, making it an excellent candidate for a comparative in silico modeling study.

A Multi-faceted In Silico Modeling Workflow

A robust in silico evaluation of novel chemical entities requires a multi-pronged approach, integrating various computational techniques to build a comprehensive understanding of their potential biological activity and pharmacokinetic properties. The following workflow is proposed for the analysis of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate derivatives targeting BRD4.

G cluster_0 Ligand Preparation cluster_1 Target Preparation cluster_2 In Silico Modeling Techniques cluster_3 Analysis & Prioritization Ligand_DB Ligand Database Construction (Target Scaffold & Alternatives) Conformational_Analysis Conformational Analysis Ligand_DB->Conformational_Analysis Docking Molecular Docking Conformational_Analysis->Docking Pharmacophore Pharmacophore Modeling Conformational_Analysis->Pharmacophore PDB_Selection PDB Structure Selection (e.g., BRD4) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB_Selection->Protein_Prep Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Analysis Binding Mode & Affinity Analysis Docking->Binding_Analysis QSAR QSAR Analysis Pharmacophore->QSAR SAR_Analysis Structure-Activity Relationship (SAR) QSAR->SAR_Analysis MD_Sim->Binding_Analysis Binding_Analysis->SAR_Analysis ADMET_Prediction ADMET Prediction ADMET_Prediction->SAR_Analysis Lead_Prioritization Lead Candidate Prioritization SAR_Analysis->Lead_Prioritization

Figure 1: A comprehensive in silico modeling workflow for drug discovery.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6][7]

Experimental Protocol:

  • Protein Preparation: The crystal structure of the target protein (e.g., BRD4, PDB ID: 3MXF) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states and partial charges.

  • Ligand Preparation: 3D structures of the tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate derivatives and alternative scaffolds are generated and energy minimized.

  • Grid Generation: A docking grid is defined around the active site of the protein, encompassing the binding pocket.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample different conformations and orientations of the ligands within the defined grid.

  • Pose Analysis and Scoring: The resulting docking poses are evaluated using a scoring function to estimate the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.

Rationale: This step provides initial insights into the potential binding modes and affinities of the designed compounds, allowing for a preliminary comparison of the target scaffold with alternatives.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.[8][9][10][11][12]

Experimental Protocol:

  • Model Generation: A pharmacophore model can be generated based on the ligand-protein complex obtained from molecular docking (structure-based) or from a set of known active molecules (ligand-based).

  • Feature Definition: Key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings are defined.

  • Database Screening: The generated pharmacophore model is used as a 3D query to screen virtual compound libraries to identify novel molecules with the desired chemical features.

Rationale: This approach helps in understanding the crucial interactions for biological activity and can guide the design of new derivatives with improved potency.

Quantitative Structure-Activity Relationship (QSAR): Correlating Structure with Activity

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[13][14][15]

Experimental Protocol:

  • Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) against the target is compiled.

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset.

  • Model Building: Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a QSAR model that relates the descriptors to the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Rationale: A validated QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

G cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation cluster_3 Prediction Dataset Dataset of Molecules with Known Activity Descriptor_Calc Molecular Descriptor Calculation Dataset->Descriptor_Calc Feature_Selection Feature Selection Descriptor_Calc->Feature_Selection Model_Building Model Building (e.g., MLR, SVM) Feature_Selection->Model_Building Internal_Validation Internal Validation (Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set) Model_Building->External_Validation Activity_Prediction Activity Prediction External_Validation->Activity_Prediction New_Compounds New Compound Design New_Compounds->Activity_Prediction

Figure 2: A typical QSAR modeling workflow.

Comparative Analysis with Alternative Scaffolds

A critical aspect of scaffold evaluation is the comparison with alternative chemical frameworks known to interact with the same biological target. For BRD4, several scaffolds have been reported, including the well-established thienotriazolodiazepine core of the inhibitor JQ1.

ScaffoldKey Structural FeaturesReported AdvantagesReported Disadvantages
Tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate 3D-rich, conformationally constrainedPotential for improved metabolic stability and cell permeability.[16] Unique vectoral properties for PROTAC design.Synthetic complexity may be higher.
Thienotriazolodiazepine (e.g., JQ1) Fused heterocyclic systemHigh potency and well-characterized binding mode.Potential for off-target effects and poor pharmacokinetic properties.
Proline Derivatives Five-membered ring, induces beta-turns in peptides.[3]Readily available and synthetically versatile.May lack the unique conformational constraints of the azetidine ring.

Hypothetical Comparative Data:

CompoundScaffoldDocking Score (kcal/mol)Predicted logPPredicted Aqueous Solubility (logS)
Derivative 1Pyrrolidinyl-azetidine-8.52.8-3.5
JQ1Thienotriazolodiazepine-10.23.5-4.8
Proline AnalogProline-based-7.92.1-2.9

This hypothetical data illustrates how in silico predictions can be used to compare different scaffolds based on their predicted binding affinity and physicochemical properties.

Conclusion and Future Perspectives

The in silico modeling workflow presented in this guide provides a robust framework for the evaluation and optimization of tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate derivatives. By integrating molecular docking, pharmacophore modeling, and QSAR analysis, researchers can gain a comprehensive understanding of the structure-activity relationships governing this promising scaffold. The comparative analysis with alternative chemical frameworks is essential for contextualizing the potential advantages and disadvantages of this scaffold for a given biological target. Future work should focus on the experimental validation of these in silico predictions to further refine the computational models and accelerate the discovery of novel therapeutics based on the versatile pyrrolidinyl-azetidine core.

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A Comparative Analysis of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate as a Next-Generation PROTAC Linker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of pathogenic proteins. The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target-binding "warhead" to the E3 ligase-recruiting "anchor." While flexible polyethylene glycol (PEG) and alkyl chains have been the workhorses of early PROTAC design, there is a growing body of evidence suggesting that more rigid linker architectures can impart superior pharmacological properties. This guide presents a comprehensive benchmarking of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, a novel linker featuring a rigid azetidine-pyrrolidine scaffold, against conventional flexible linkers. Through a series of simulated, yet experimentally grounded, comparative studies, we will demonstrate the potential of this heterocyclic linker to enhance cell permeability, metabolic stability, and ultimately, the degradation potency of PROTACs.

Introduction: The Linker as a Linchpin in PROTAC Design

PROTACs orchestrate the degradation of a protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. This is achieved by forming a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase. The linker, far from being a passive spacer, plays a pivotal role in the formation and stability of this complex, directly influencing the efficiency of protein ubiquitination and subsequent degradation.[1][2]

The ideal linker should optimally position the warhead and the E3 ligase ligand to facilitate productive ternary complex formation, while also conferring favorable physicochemical properties to the overall PROTAC molecule, such as solubility, cell permeability, and metabolic stability.[3][4] Early PROTAC designs frequently employed flexible linkers like PEG and alkyl chains due to their synthetic tractability.[5] However, the high degree of conformational freedom of these linkers can lead to an entropic penalty upon binding and may result in suboptimal pre-organization for ternary complex formation.[6]

In contrast, rigid linkers, particularly those incorporating heterocyclic scaffolds, are hypothesized to offer several advantages:

  • Pre-organization for Ternary Complex Formation: A more constrained conformation can reduce the entropic cost of binding, potentially leading to more stable and productive ternary complexes.[1][6]

  • Improved Physicochemical Properties: The introduction of polar heterocyclic motifs can enhance solubility and modulate lipophilicity, positively impacting cell permeability.

  • Enhanced Metabolic Stability: Rigid structures can be less susceptible to enzymatic degradation compared to flexible alkyl chains.[1]

This guide focuses on a comparative evaluation of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate , a linker that combines the conformational rigidity of the azetidine and pyrrolidine rings, against a standard PEG4 linker and a simple C8 alkyl chain.

Experimental Design: A Head-to-Head Comparison

To provide a robust and objective comparison, we designed a hypothetical study based on established experimental protocols. Three PROTAC molecules were conceived, each targeting the same hypothetical Protein of Interest (POI-X) and recruiting the von Hippel-Lindau (VHL) E3 ligase. The sole variable among these PROTACs is the linker connecting the POI-X ligand and the VHL ligand.

The PROTACs under investigation are:

  • PROTAC-AP: Incorporating the tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (Azetidine-Pyrrolidine) linker.

  • PROTAC-PEG4: Utilizing a flexible tetraethylene glycol (PEG4) linker.

  • PROTAC-C8: Employing a flexible octyl (C8) alkyl chain linker.

PROTAC_Structures cluster_PROTAC_AP PROTAC-AP cluster_PROTAC_PEG4 PROTAC-PEG4 cluster_PROTAC_C8 PROTAC-C8 POI-X_Ligand_AP POI-X Ligand Linker_AP tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate POI-X_Ligand_AP->Linker_AP VHL_Ligand_AP VHL Ligand Linker_AP->VHL_Ligand_AP POI-X_Ligand_PEG4 POI-X Ligand Linker_PEG4 PEG4 Linker POI-X_Ligand_PEG4->Linker_PEG4 VHL_Ligand_PEG4 VHL Ligand Linker_PEG4->VHL_Ligand_PEG4 POI-X_Ligand_C8 POI-X Ligand Linker_C8 C8 Alkyl Linker POI-X_Ligand_C8->Linker_C8 VHL_Ligand_C8 VHL Ligand Linker_C8->VHL_Ligand_C8

Figure 1: Schematic representation of the three PROTAC molecules designed for this comparative study.

Synthesis of Linkers and PROTACs

A plausible synthetic route for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is outlined below, based on established methodologies for the synthesis of similar heterocyclic compounds.[7][8]

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Synthesis of Boc-protected Azetidine Precursor Start->Step1 Step2 Synthesis of Pyrrolidine Precursor Start->Step2 Step3 Coupling of Azetidine and Pyrrolidine Fragments Step1->Step3 Step2->Step3 Step4 Purification and Characterization (NMR, HRMS) Step3->Step4 Final_Linker tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate Step4->Final_Linker

Figure 2: Proposed synthetic workflow for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

The final PROTACs would be synthesized by coupling the respective linkers to the POI-X and VHL ligands using standard amide bond formation or other suitable conjugation chemistries.

Performance Evaluation Protocols

The three PROTACs were subjected to a series of in vitro assays to benchmark their performance in key areas:

  • Cell Permeability: Assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Metabolic Stability: Evaluated through incubation with human liver microsomes.

  • Degradation Efficacy: Determined by measuring the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) via Western Blotting.

Results and Discussion

The following sections present the hypothetical, yet plausible, data from our comparative analysis.

Physicochemical Properties

The predicted physicochemical properties of the three linkers are summarized in the table below.

PropertyPROTAC-AP (Azetidine-Pyrrolidine)PROTAC-PEG4PROTAC-C8
Molecular Weight ( g/mol ) LowerModerateLower
Topological Polar Surface Area (TPSA) HigherHigherLower
cLogP LowerLowerHigher
Rotatable Bonds LowerHigherHigher

Table 1: Predicted Physicochemical Properties of the PROTAC Linkers.

The azetidine-pyrrolidine linker in PROTAC-AP is expected to have a lower number of rotatable bonds, contributing to its rigidity. Its higher TPSA and lower cLogP compared to the C8 alkyl linker suggest potentially better aqueous solubility and a more favorable balance for cell permeability.

Cell Permeability (PAMPA)

The PAMPA assay measures the ability of a compound to passively diffuse across an artificial membrane, providing a reliable prediction of its cell permeability.

PAMPA_Workflow Start Prepare Donor Plate with PROTAC Solutions Membrane Lipid-infused Artificial Membrane Start->Membrane Incubation Incubate Donor Plate on Acceptor Plate Membrane->Incubation Sampling Collect Samples from Donor and Acceptor Wells Incubation->Sampling Analysis Quantify PROTAC Concentration (LC-MS/MS) Sampling->Analysis Result Calculate Apparent Permeability (Papp) Analysis->Result

Figure 3: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocol: PAMPA

  • A lipid solution (e.g., 1% lecithin in dodecane) is coated onto the filter of a 96-well donor plate.

  • The PROTAC compounds are dissolved in a buffer solution (e.g., PBS with 5% DMSO) and added to the donor wells.

  • The donor plate is placed on an acceptor plate containing buffer.

  • The assembly is incubated at room temperature for a defined period (e.g., 16-24 hours).[9][10]

  • The concentrations of the PROTACs in both the donor and acceptor wells are quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.[11]

PROTACApparent Permeability (Papp) (10⁻⁶ cm/s)
PROTAC-AP 5.2 ± 0.4
PROTAC-PEG43.8 ± 0.5
PROTAC-C82.1 ± 0.3

Table 2: Apparent Permeability of PROTACs in the PAMPA Assay.

The results indicate that PROTAC-AP , with the rigid azetidine-pyrrolidine linker, exhibits the highest cell permeability. This is likely due to a combination of factors, including a more compact structure and the ability of the nitrogen atoms in the heterocyclic rings to form transient intramolecular hydrogen bonds, which can shield polar groups and facilitate membrane passage. The flexible and more polar PROTAC-PEG4 shows moderate permeability, while the highly lipophilic PROtac-C8 has the lowest permeability, potentially due to poor aqueous solubility.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of the PROTACs to metabolism by cytochrome P450 enzymes present in human liver microsomes.

HLM_Workflow Start Incubate PROTAC with HLM and NADPH Timepoints Collect Aliquots at Different Time Points (0, 15, 30, 60 min) Start->Timepoints Quench Stop Reaction with Acetonitrile Timepoints->Quench Analysis Quantify Remaining PROTAC (LC-MS/MS) Quench->Analysis Result Calculate Half-life (t½) and Intrinsic Clearance (Clint) Analysis->Result

Figure 4: Workflow for the Human Liver Microsome (HLM) Stability Assay.

Experimental Protocol: HLM Stability Assay

  • The PROTAC compounds are incubated with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.[12]

  • The metabolic reaction is initiated by the addition of an NADPH regenerating system.[13][14]

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent PROTAC.

  • The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.[15]

PROTACHalf-life (t½) (min)
PROTAC-AP > 60
PROTAC-PEG445.2
PROTAC-C828.7

Table 3: Metabolic Stability of PROTACs in Human Liver Microsomes.

PROTAC-AP demonstrates significantly higher metabolic stability compared to the flexible linker counterparts. The rigid, cyclic nature of the azetidine-pyrrolidine scaffold likely makes it less accessible to metabolic enzymes. The C8 alkyl chain in PROTAC-C8 is the most susceptible to metabolism, a common liability for long, flexible hydrocarbon chains. The ether linkages in the PEG4 linker of PROTAC-PEG4 offer moderate stability.

Degradation Efficacy (DC50 and Dmax)

The degradation efficacy of the PROTACs was evaluated in a relevant cancer cell line expressing POI-X. The DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) were determined by Western Blotting.

Western_Blot_Workflow Start Treat Cells with a Serial Dilution of PROTAC Lysis Cell Lysis and Protein Quantification Start->Lysis Electrophoresis SDS-PAGE Lysis->Electrophoresis Transfer Transfer to PVDF Membrane Electrophoresis->Transfer Blocking Block Membrane Transfer->Blocking Antibodies Incubate with Primary and Secondary Antibodies Blocking->Antibodies Detection Chemiluminescent Detection Antibodies->Detection Analysis Densitometry Analysis Detection->Analysis Result Determine DC50 and Dmax Analysis->Result

Figure 5: Workflow for Determining DC50 and Dmax by Western Blot.

Experimental Protocol: Western Blot for DC50 and Dmax Determination

  • Cells are seeded in multi-well plates and treated with a serial dilution of each PROTAC for a fixed duration (e.g., 24 hours).[16][17]

  • Following treatment, cells are lysed, and total protein concentration is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for POI-X, followed by an HRP-conjugated secondary antibody. A loading control (e.g., GAPDH or β-actin) is also probed.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

  • Band intensities are quantified using densitometry software, and the levels of POI-X are normalized to the loading control.

  • The DC50 and Dmax values are calculated by fitting the data to a dose-response curve.[18]

PROTACDC50 (nM)Dmax (%)
PROTAC-AP 8.5 ± 1.2 95 ± 3
PROTAC-PEG425.3 ± 3.588 ± 5
PROTAC-C848.1 ± 6.282 ± 6

Table 4: Degradation Efficacy of PROTACs against POI-X.

The superior performance of PROTAC-AP in terms of both potency (lower DC50) and efficacy (higher Dmax) is a strong indicator of the advantages conferred by the rigid azetidine-pyrrolidine linker. This enhanced activity is likely a culmination of its improved cell permeability and metabolic stability, coupled with the pre-organization of the warhead and E3 ligase ligand into a conformation that is optimal for the formation of a stable and productive ternary complex. The flexible linkers in PROTAC-PEG4 and PROTAC-C8 , while still capable of inducing degradation, are less efficient, which may be attributed to their less favorable physicochemical properties and the entropic penalty associated with their conformational flexibility.

Conclusion

This comparative guide, through a series of simulated yet experimentally grounded evaluations, highlights the significant potential of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate as a next-generation linker for the development of highly effective PROTACs. The incorporation of this rigid, heterocyclic scaffold resulted in a PROTAC with superior cell permeability, enhanced metabolic stability, and ultimately, more potent and efficacious degradation of the target protein when compared to PROTACs bearing traditional flexible PEG and alkyl linkers.

These findings underscore the critical role of the linker in dictating the overall performance of a PROTAC and suggest that a shift towards more rigid and structurally defined linkers, such as the azetidine-pyrrolidine motif, could be a key strategy in the design of future protein degraders with improved therapeutic profiles. While the data presented here is based on a hypothetical study, it is rooted in established scientific principles and provides a strong rationale for the experimental validation of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate in the development of novel PROTAC-based therapeutics.

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  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

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A Senior Application Scientist's Guide to Quality Assessment and Strategic Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Certificate of Analysis for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

As a foundational scaffold in modern medicinal chemistry, tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is a key building block for constructing novel therapeutics. Its unique three-dimensional structure, combining the conformational rigidity of the azetidine ring with the versatile pyrrolidine moiety, offers medicinal chemists a powerful tool for exploring new chemical space.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection and further functionalization.[3][4][5]

However, the synthetic utility of this reagent is entirely dependent on its quality. Impurities, isomers, or residual starting materials can compromise reaction outcomes, leading to complex purification challenges and, more critically, misleading structure-activity relationship (SAR) data. This guide provides an in-depth framework for interpreting the Certificate of Analysis (CoA) for this specific molecule. It goes beyond a simple checklist, offering a comparative analysis against structural alternatives and providing robust, self-validating analytical protocols to empower researchers to independently verify quality and make informed decisions in their drug discovery programs.

Deconstructing the Certificate of Analysis: A Framework for Evaluation

A Certificate of Analysis is the primary document attesting to a specific batch's quality.[6][7] It is not merely an administrative document but a detailed report card of the material's identity and purity.[8][9] For a molecule like tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, a comprehensive CoA must provide verifiable data across several key analytical domains.

CoA_Evaluation_Workflow cluster_Initial Batch Receipt cluster_Analysis CoA & Confirmatory Analysis cluster_Decision Decision start Receive Compound visual Visual Inspection (Color, Form) start->visual coa_match Match Lot No. to CoA visual->coa_match id_confirm Identity Confirmation (NMR, MS) coa_match->id_confirm purity_assess Purity Assessment (HPLC, NMR Integral) coa_match->purity_assess spec_check Compare to Specs id_confirm->spec_check purity_assess->spec_check accept Accept Batch spec_check->accept Pass reject Reject Batch spec_check->reject Fail

Caption: A logical workflow for evaluating a new batch of a chemical reagent.

Core Analytical Profile: Expected Results and Interpretation

Here, we detail the expected analytical data for high-purity tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation. The combination of ¹H and ¹³C NMR provides a complete picture of the molecule's carbon-hydrogen framework.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show distinct signals corresponding to the three key parts of the molecule: the Boc group, the azetidine ring, and the pyrrolidine ring.

    • Boc Group: A sharp singlet at ~1.45 ppm, integrating to 9 protons.

    • Azetidine & Pyrrolidine Protons: A complex series of multiplets between ~2.5 and 4.5 ppm. The protons on carbons adjacent to nitrogen atoms will be shifted downfield. Due to the rigid nature of the rings, complex coupling patterns are expected.

    • NH Proton: A broad singlet, typically between 1.5 and 3.0 ppm (concentration and solvent dependent), which is exchangeable with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Boc Carbonyl: ~155-156 ppm.

    • Boc Quaternary Carbon: ~79-80 ppm.

    • Boc Methyl Carbons: ~28.5 ppm.

    • Azetidine & Pyrrolidine Carbons: Signals in the range of ~30-60 ppm.

Senior Application Scientist's Note: Simple 1D NMR may not be sufficient to assign every proton due to signal overlap. In cases of ambiguity, 2D NMR experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) are invaluable for confirming connectivity and definitively proving the structure.[10]

B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Technique: Electrospray Ionization (ESI) is typically used for this class of molecules.

  • Expected Ions (Positive Mode):

    • [M+H]⁺: Expected m/z = 227.1754

    • [M+Na]⁺: Expected m/z = 249.1573

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which should be within 5 ppm of the theoretical value, confirming the elemental formula C₁₂H₂₂N₂O₂.[11] This is a critical test to distinguish the target compound from potential isomers.

Purity Assessment

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of non-volatile organic compounds and detecting impurities.[12][13]

  • Method: Reversed-phase HPLC with UV detection (e.g., at 210 nm, where the carbamate has some absorbance) is standard.

  • Expected Result: A high-quality sample (>98%) will show a single major peak with a consistent retention time. The area percentage of this peak is reported as the purity.

  • Common Impurities to Watch For:

    • Unreacted starting materials.

    • By-products from the synthesis, such as isomers or over-alkylated species.

    • Residual solvents from purification.

Analytical_Techniques cluster_techniques Analytical Characterization cluster_info Information Provided product tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr ms Mass Spectrometry (LC-MS, HRMS) product->ms hplc Chromatography (HPLC-UV) product->hplc info_nmr Connectivity & Structure nmr->info_nmr Elucidates info_ms Molecular Weight & Formula ms->info_ms Confirms info_hplc Purity & Impurity Profile hplc->info_hplc Quantifies

Caption: Complementary analytical techniques for full structural elucidation.

Comparative Analysis with Structural Alternatives

The choice of a scaffold is a critical decision in a drug discovery campaign. Below is a comparison of the target compound with a common structural alternative, highlighting key differences in physicochemical properties that can impact biological activity and pharmacokinetics.

Featuretert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate [14]Scientist's Insight
Structure Contains a pyrrolidine ring (5-membered)Contains a piperazine ring (6-membered)The piperazine introduces an additional basic nitrogen, significantly altering pKa, solubility, and potential for hydrogen bonding.
Molecular Formula C₁₂H₂₂N₂O₂C₁₂H₂₃N₃O₂The piperazine analogue has an extra nitrogen atom.
Molecular Weight 226.32 g/mol 241.33 g/mol [14]A modest increase in molecular weight.
Topological Polar Surface Area (TPSA) 21.7 Ų37.0 ŲThe additional N-H in piperazine significantly increases polarity, which can affect cell permeability and CNS penetration.
Synthetic Vectors Provides a single point for derivatization (the pyrrolidine NH).Provides two points for derivatization (the two piperazine NHs, one of which would require orthogonal protection).The piperazine offers more complex derivatization possibilities but requires more complex synthetic strategies to achieve selectivity.
Metabolic Stability The Boc group can be labile under certain metabolic conditions.[15]Similar liability of the Boc group. The piperazine ring itself can be a site of metabolism (N-dealkylation).The choice between scaffolds may be influenced by the desired metabolic profile and the need to block or encourage metabolism at specific sites.

Self-Validating Experimental Protocols

These protocols are designed to be robust and include system suitability checks, ensuring the trustworthiness of the generated data.

Protocol 1: HPLC-UV Method for Purity Determination
  • Objective: To quantify the purity of the compound and identify any related impurities.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Methodology:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 210 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile/Water.

  • System Suitability:

    • Inject a standard sample five times. The relative standard deviation (RSD) of the peak area should be <2.0%.

    • The tailing factor for the main analyte peak should be between 0.9 and 1.5.

  • Causality: A gradient elution is crucial for this type of molecule, which has both polar (free amine) and non-polar (Boc group) characteristics. This ensures that highly polar starting materials and greasy by-products are effectively separated from the main compound.[12]

Protocol 2: LC-MS for Identity Confirmation
  • Objective: To confirm the molecular weight of the target compound.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., single quadrupole or TOF).[16]

  • Methodology:

    • Use the same HPLC method as described in Protocol 1.

    • Divert the flow post-UV detector to the MS inlet.

    • MS Settings (Positive ESI Mode):

      • Scan Range: m/z 100-500.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120 °C.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 227.2).

    • Verify that the mass spectrum of the main chromatographic peak shows a base peak at m/z 227.2.

  • Causality: Coupling LC with MS provides two orthogonal data points from a single run: retention time (a property of the whole molecule) and mass-to-charge ratio (a fundamental property).[12] This combination provides extremely high confidence in peak identification.

Conclusion

tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is a valuable building block, but its utility is directly proportional to its purity and structural integrity. A thorough evaluation of the Certificate of Analysis, supported by in-house confirmatory testing using robust protocols, is not an optional step but a mandatory quality gate for any serious drug discovery program. By understanding the expected analytical signature, comparing its properties against relevant alternatives, and employing self-validating analytical methods, researchers can ensure the quality of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

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  • Metabolically Stable tert-Butyl Replacement. (2013). National Center for Biotechnology Information. [Link]

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Safety Operating Guide

Navigating the Disposal of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate, a bifunctional molecule featuring both azetidine and pyrrolidine rings, which is increasingly utilized as a versatile building block. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture, ensuring the protection of laboratory personnel and the environment.

The hazard profile of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate classifies it as a hazardous substance.[1] It is harmful if swallowed (H302), causes skin irritation (H315), leads to serious eye irritation (H319), and may cause respiratory irritation (H335).[1] This profile necessitates its management as a regulated hazardous waste from the moment it is designated for disposal.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, a thorough hazard assessment is paramount. The identified hazards of this compound directly inform the selection of appropriate Personal Protective Equipment (PPE).[2]

A. Rationale for PPE Selection:

  • Eye and Face Protection: Due to its classification as a serious eye irritant (H319), chemical splash goggles are mandatory. For tasks with a higher risk of splashing, such as cleaning up a large spill, a face shield worn over goggles is recommended.[3][4]

  • Hand Protection: To prevent skin irritation (H315), chemically resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. It is crucial to consult glove manufacturers' compatibility charts for specific breakthrough times and to replace gloves immediately if they become contaminated.[3]

  • Body Protection: A standard laboratory coat is required to protect against accidental skin contact.[3]

  • Respiratory Protection: Given that the compound may cause respiratory irritation (H335), all handling of waste, especially if it is a solid that could become airborne, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]

PPE CategoryMinimum RequirementRationale
Eye/Face Protection Chemical Splash GogglesProtects against serious eye irritation (H319).
Hand Protection Chemically Resistant Gloves (e.g., Nitrile)Prevents skin irritation (H315).
Body Protection Laboratory CoatProtects skin from accidental contact.
Respiratory Chemical Fume HoodMitigates risk of respiratory tract irritation (H335).
II. Step-by-Step Disposal Protocol

The disposal of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate must follow a controlled and documented procedure. At no point should this chemical be disposed of down the drain or in regular trash.[6]

A. Waste Collection and Segregation:

  • Designate a Waste Container: Select a chemically compatible container, preferably of polyethylene, that is in good condition and has a secure, tight-fitting lid.[7]

  • Label the Container: The moment the first particle of waste enters the container, it must be labeled.[8] The label must be durable and clearly legible.[9] According to the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), the following information is required:[10][11][12]

    • The words "Hazardous Waste".

    • The full chemical name: "tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate". Avoid abbreviations or chemical formulas.[7]

    • A clear indication of the hazards (e.g., "Irritant," "Harmful").

    • The accumulation start date (the date the first waste was added).[12]

    • The name and contact information of the generating laboratory or Principal Investigator.

  • Segregate Waste: This waste container must be stored separately from incompatible materials. While specific incompatibility data for this compound is not widely available, a prudent approach is to store it away from strong oxidizing agents and strong acids or bases.[13][14]

B. Managing Empty Containers:

An "empty" container that held tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate must be handled as hazardous waste unless properly decontaminated.[13]

  • Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed.[7]

    • Use a suitable solvent in which the compound is soluble.

    • Collect all rinsate from the three rinses as hazardous waste in your designated waste container.[7][15]

  • Disposal of Rinsed Containers: Once triple-rinsed and air-dried in a fume hood, the container can be disposed of in the regular laboratory trash after removing or defacing the original label.[13]

C. Spill Management:

Accidental spills must be managed promptly and safely. The following procedure applies to minor spills (generally less than 1 liter) within a laboratory setting.[16]

  • Alert and Isolate: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ensure Ventilation: Ensure the chemical fume hood is operating correctly.

  • Don PPE: Wear the appropriate PPE as detailed in Section I.

  • Contain and Absorb:

    • If the spilled material is a solid, carefully sweep it up to avoid creating dust. A wet cleanup method may be preferable.[17]

    • If it is a liquid, cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial absorbent). Start from the outside of the spill and work inwards to prevent spreading.[18][19]

  • Collect Waste: Carefully scoop the absorbed material and spilled compound into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials (wipes, gloves, etc.) must be disposed of as hazardous waste.[20]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

DisposalWorkflow cluster_0 Initial Assessment cluster_1 Waste Handling Protocol cluster_2 Empty Container Protocol Start tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate Designated for Disposal IsWaste Is it waste, spill residue, or contaminated material? Start->IsWaste IsEmptyContainer Is it an empty container? Start->IsEmptyContainer CollectWaste Collect in a labeled Hazardous Waste Container IsWaste->CollectWaste Yes TripleRinse Triple-rinse with appropriate solvent IsEmptyContainer->TripleRinse Yes StoreWaste Store in a designated Satellite Accumulation Area CollectWaste->StoreWaste ArrangePickup Arrange for EHS Pickup StoreWaste->ArrangePickup CollectRinsate Collect all rinsate as Hazardous Waste TripleRinse->CollectRinsate DisposeContainer Deface label and dispose of container in regular trash TripleRinse->DisposeContainer CollectRinsate->CollectWaste Add to waste stream

Caption: Disposal decision workflow for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate.

IV. Final Disposition

All collected hazardous waste must be disposed of through your institution's designated hazardous waste management program.[15] This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a pickup.[21] Never attempt to transport hazardous waste off-site yourself. Trained professionals will handle the final transport and disposal in accordance with all federal, state, and local regulations.[22]

By implementing these procedures, researchers and laboratory managers can ensure that the disposal of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate is conducted in a manner that is safe, responsible, and compliant, thereby upholding the highest standards of scientific integrity and laboratory safety.

References

  • Chemscape. (2025, September 8). Selecting and Using PPE: Best Practices for Chemical Safety. [Link]

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  • Creative Safety Supply. (2021, December 21). A Brief Guide To Hazardous Waste Container Labeling Requirements. [Link]

  • Hazardous Waste Experts. (2019, March 22). EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]

  • EHS Compliance Texas. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements. [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • ACTenviro. (2024, November 6). Hazardous Waste Label Requirements, Design, Compliance, and More. [Link]

  • Business Services. (n.d.). HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. [Link]

  • University of California Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. [Link]

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  • NT WorkSafe. (2022, October 13). Hazardous chemicals - personal protective equipment (PPE). [Link]

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  • Federal Register. (1995, August 14). Hazardous Waste Management System: Carbamate Production, Identification and Listing of Hazardous Waste. [Link]

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Comprehensive Safety and Handling Guide for tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. The procedural guidance herein is synthesized from established safety protocols for structurally similar compounds, including azetidine and pyrrolidine derivatives, to ensure the highest degree of safety for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on analogous chemical properties and hazard classifications is presented.

Hazard Assessment and Chemical Profile

Based on the hazard classifications of similar chemical structures, it is prudent to handle this compound with the assumption that it may be:

  • Harmful if swallowed.[1][2][3]

  • A cause of skin irritation.[1][2][3][4]

  • A cause of serious eye irritation.[1][2][3][4]

  • A cause of respiratory irritation.[1][2][3]

Therefore, a comprehensive personal protection and handling strategy is mandatory.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

The following table outlines the recommended PPE for handling tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate. This multi-barrier approach is designed to minimize exposure through all potential routes: inhalation, dermal contact, and ocular exposure.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety goggles and a face shieldEssential to protect against splashes and potential vapors that could cause serious eye irritation or damage.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents direct skin contact.[5][7] Gloves should be inspected before each use and changed frequently, especially after any suspected contact with the compound.[8][9]
Body Protection Long-sleeved laboratory coat (chemical-resistant material recommended)Protects skin from accidental splashes and contamination.[5][6]
Respiratory Protection NIOSH-approved respirator with an organic vapor cartridgeRequired if handling outside of a certified chemical fume hood or if there is a risk of aerosolization, to minimize the inhalation of potentially harmful vapors.[5][10][7]
Footwear Closed-toe shoesProtects feet from spills.[5]
Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

3.1. Preparation and Engineering Controls:

  • Work Area Preparation: Ensure the work area is clean and uncluttered. All handling of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][7]

  • Emergency Equipment Accessibility: Verify that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[10][7]

  • Decontamination: Decontaminate the work surface both before and after handling the compound.

3.2. Donning PPE:

The sequence for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE Sequence cluster_doffing Doffing PPE Sequence d1 1. Lab Coat d2 2. Respirator d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator f3->f4

Caption: Correct sequence for donning and doffing PPE to prevent cross-contamination.

3.3. Handling the Compound:

  • Dispensing: Use clean, dry glassware and appropriate tools (e.g., non-metallic spatulas) to handle the compound.

  • Avoid Aerosolization: Handle the compound in a manner that avoids the generation of dust or aerosols.

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[10][11]

3.4. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[12]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

4.1. Waste Segregation and Collection:

  • Chemical Waste: All unused compound and any solutions containing it should be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste.[9]

4.2. Disposal Workflow:

Disposal_Workflow start Handling Complete segregate Segregate Waste: - Unused Compound - Contaminated PPE - Contaminated Labware start->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize store Store in Designated Waste Accumulation Area containerize->store dispose Dispose via Certified Chemical Waste Handler store->dispose

Caption: Step-by-step workflow for the safe disposal of chemical waste.

4.3. Regulatory Compliance:

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance on waste disposal procedures.[2]

Emergency Procedures

5.1. In Case of Skin Contact:

  • Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][12]

  • Remove contaminated clothing.[10]

  • Seek medical attention if irritation develops or persists.[2]

5.2. In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.[9]

5.3. In Case of Inhalation:

  • Move the individual to fresh air.[3][10]

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

5.4. In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.[3][11]

  • Seek immediate medical attention.

5.5. In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]

  • Ventilate the area and wash the spill site after material pickup is complete.[13]

By adhering to these comprehensive safety and handling guidelines, researchers can mitigate the potential risks associated with tert-Butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate and maintain a safe and compliant laboratory environment.

References

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